Potassium sulfate
描述
属性
IUPAC Name |
dipotassium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBMLCTZGSZBG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2SO4, K2O4S | |
| Record name | POTASSIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7646-93-7 (potassium-H2SO4[1:1]) | |
| Record name | Potassium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029701 | |
| Record name | Potassium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystals or crystalline powder, Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |
| Record name | Sulfuric acid potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | POTASSIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
1689 °C | |
| Record name | POTASSIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water, insoluble in ethanol, ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4, 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC, INSOL IN ACETATE, CARBON DISULFIDE, Solubility in water, g/100ml at 25 °C: 12 | |
| Record name | POTASSIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.66, 2.66 g/cm³ | |
| Record name | POTASSIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER, COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS | |
CAS No. |
7778-80-5 | |
| Record name | Potassium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K573LC5TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1067 °C | |
| Record name | POTASSIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Synthesis of High-Purity Potassium Sulfate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for the synthesis of high-purity potassium sulfate (K₂SO₄) suitable for laboratory applications. The document details various synthesis routes, including the reaction of potassium chloride with sulfuric acid and double decomposition methods. Furthermore, it outlines purification techniques to achieve high-purity grades required in research and pharmaceutical development. Experimental protocols, quantitative data, and process workflows are presented to assist laboratory professionals in the preparation of this essential inorganic salt.
Synthesis Methodologies
High-purity this compound can be synthesized in the laboratory through several chemical pathways. The choice of method often depends on the available starting materials, desired purity, and scale of production. The most common methods involve the direct reaction of a potassium salt with a sulfate source or double decomposition reactions.
Reaction of Potassium Chloride and Sulfuric Acid
A prevalent method for producing this compound is the reaction between potassium chloride (KCl) and sulfuric acid (H₂SO₄)[1][2][3]. This reaction can be manipulated to control the formation of intermediate products, such as potassium bisulfate (KHSO₄), which is then converted to this compound[1]. The overall reaction is as follows:
2 KCl + H₂SO₄ → K₂SO₄ + 2 HCl
The process typically involves reacting potassium chloride and sulfuric acid in an aqueous solution. The hydrogen chloride (HCl) produced is continuously removed, and the resulting solution is cooled to crystallize a this compound salt[1]. The purity of the final product can be enhanced through subsequent recrystallization steps.
Double Decomposition Reactions
Double decomposition, or metathesis, reactions offer an alternative route to this compound synthesis. These methods involve the reaction of a soluble potassium salt with a soluble sulfate salt, leading to the precipitation of the less soluble this compound under specific conditions.
This compound can be synthesized through a double decomposition reaction between potassium chloride and ammonium sulfate ((NH₄)₂SO₄)[4][5][6]. The reaction proceeds as follows:
2 KCl + (NH₄)₂SO₄ → K₂SO₄ + 2 NH₄Cl
This method involves mixing aqueous solutions of the reactants, often at elevated temperatures, followed by cooling to induce the crystallization of this compound[4][5]. The separation of this compound from ammonium chloride is based on their differential solubilities at various temperatures.
Another common double decomposition method utilizes sodium sulfate (Na₂SO₄) and potassium chloride[7][8][9]. The reaction is:
2 KCl + Na₂SO₄ → K₂SO₄ + 2 NaCl
This process often involves a two-step reaction where an intermediate, such as glaserite (3K₂SO₄·Na₂SO₄), is formed and then converted to this compound[8]. The efficiency of this method can be influenced by factors like reactant concentrations and temperature.
Purification of this compound
Achieving high purity is critical for laboratory applications. The primary method for purifying synthesized this compound is recrystallization[10][11]. This technique leverages the temperature-dependent solubility of this compound in water. By dissolving the crude product in a minimal amount of hot solvent (typically deionized water) and then allowing the solution to cool, purer crystals of this compound will form, leaving impurities behind in the mother liquor[10]. The process can be repeated to achieve progressively higher purity levels. Studies have shown that a dissolving-crystallizing process can yield this compound with a purity of nearly 100%[12].
Quantitative Data Summary
The following tables summarize quantitative data extracted from various synthesis and purification protocols.
| Synthesis Method | Reactants | Reported Yield | Reported Purity | Reference |
| Reaction with Sulfuric Acid | Potassium Chloride, Sulfuric Acid | 97% | 99.4% (K₂SO₄ content) | [1] |
| Double Decomposition | Potassium Chloride, Ammonium Sulfate | 92-95% | 99.8% (K₂SO₄ content) | [5] |
| Double Decomposition | Potassium Chloride, Sodium Sulfate | >98% (K₂O recovery) | >50% K₂O, <1.5% Cl⁻ | [8] |
| Purification Method | Starting Material | Reported Yield | Reported Purity | Reference |
| Recrystallization | Low-grade this compound | - | Higher purity (qualitative) | [10] |
| Dissolving-Crystallizing | Potassium brine deposit | 36.28% | ~100% | [12] |
Experimental Protocols
Synthesis of this compound via Potassium Chloride and Sulfuric Acid
Objective: To synthesize this compound from potassium chloride and sulfuric acid.
Materials:
-
Potassium chloride (KCl)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Prepare a recycled aqueous solution with a hydrogen ion concentration of approximately 0.6 to 1.4 grams per 100 grams of solution[1].
-
In a suitable reaction vessel, add potassium chloride and sulfuric acid in a 2:1 molar ratio to the recycled aqueous solution[1].
-
Heat the reaction mixture to a temperature below 130°C[1].
-
Continuously remove the hydrogen chloride gas produced during the reaction. This can be achieved by evaporation[1].
-
Cool the resulting solution to crystallize potassium bisulfate (KHSO₄)[1].
-
Separate the potassium bisulfate crystals from the mother liquor via filtration[1]. The mother liquor can be recycled to the reaction step[1].
-
Dissolve the potassium bisulfate crystals in an aqueous solution.
-
Decompose the potassium bisulfate solution through sequential crystallization to produce this compound and a mother liquor rich in sulfuric acid[1].
-
Separate the this compound crystals by filtration, wash with cold deionized water, and dry.
Synthesis of this compound via Double Decomposition with Ammonium Sulfate
Objective: To synthesize this compound from potassium chloride and ammonium sulfate.
Materials:
-
Potassium chloride (KCl)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Procedure:
-
Prepare a hot solution of potassium chloride by dissolving 131g of KCl in 262g of hot water at 95°C with stirring[4].
-
Prepare a hot solution of ammonium sulfate by dissolving 135g of (NH₄)₂SO₄ in 135g of hot water at 95°C with stirring[4].
-
Slowly add the hot potassium chloride solution to the ammonium sulfate solution while maintaining the temperature at 90°C and stirring for 60 minutes to carry out the metathesis reaction[4].
-
Cool the reaction solution to 40°C over 35 minutes to induce crystallization of crude this compound[4].
-
Separate the crude this compound crystals from the mother liquor by solid-liquid separation[4].
-
For further purification, the crude this compound can be recrystallized.
Purification of this compound by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Add the crude this compound to a beaker containing deionized water.
-
Heat the suspension to boiling while stirring to dissolve the maximum amount of this compound[10]. Ensure some undissolved solid remains to confirm saturation.
-
Quickly filter the hot, saturated solution to remove any insoluble impurities[10].
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation[10].
-
Decant the mother liquor and collect the this compound crystals.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Air dry the purified this compound crystals.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. US4588573A - Method for the production of this compound using sulfuric acid and potassium chloride - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. Method for producing this compound from potassium chloride and sulfuric acid | TREA [trea.com]
- 4. CN105540616A - Method for preparing this compound by double-decomposition closed-cycle process - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. US6315976B1 - Method of producing this compound - Google Patents [patents.google.com]
- 7. sid.ir [sid.ir]
- 8. CN1132180A - Method for prodn. of this compound by NaSO4 and KCl through metathesis - Google Patents [patents.google.com]
- 9. chempap.org [chempap.org]
- 10. youtube.com [youtube.com]
- 11. Purification and rapid dissolution of this compound in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Purification and rapid dissolution of this compound in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core Chemical Properties of Potassium Sulfate Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of potassium sulfate (K₂SO₄) crystals. Intended for a scientific audience, this document delves into the material's key characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and analytical workflows.
Physicochemical Properties
This compound is an inorganic salt that presents as a white, crystalline solid. It is a stable compound with a high melting and boiling point, reflecting the strong ionic bonds between the potassium cations (K⁺) and sulfate anions (SO₄²⁻).
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | K₂SO₄ |
| Molar Mass | 174.259 g/mol |
| Appearance | White crystalline solid |
| Odor | Odorless |
| Taste | Bitter, saline |
| Density | 2.66 g/cm³ |
| Melting Point | 1069 °C (1342 K) |
| Boiling Point | 1689 °C (1962 K) |
| pH (5% solution) | 5.5 - 8.5 |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 7.35 |
| 10 | 9.22 |
| 20 | 11.1 |
| 25 | 12.0 |
| 30 | 12.9 |
| 40 | 14.8 |
| 50 | 16.5 |
| 60 | 18.2 |
| 70 | 19.8 |
| 80 | 21.4 |
| 90 | 22.9 |
| 100 | 24.1 |
Crystallography
This compound is a polymorphic substance, existing in two primary crystalline forms. The common form at room temperature is the orthorhombic β-K₂SO₄, which transitions to the hexagonal α-K₂SO₄ at temperatures above 583 °C.
Table 3: Crystallographic Data for this compound
| Crystal System | Orthorhombic (β-K₂SO₄) | Hexagonal (α-K₂SO₄) |
| Space Group | Pnma | P6₃/mmc |
| Lattice Parameters | a = 7.476 Å, b = 10.071 Å, c = 5.763 Å | a = 5.947 Å, c = 8.375 Å |
| Formula Units (Z) | 4 | 2 |
Visualization of Crystal Structures
Caption: Schematic representation of the orthorhombic (β-K₂SO₄) crystal structure.
Caption: Schematic representation of the hexagonal (α-K₂SO₄) crystal structure.
Experimental Protocols
Determination of Solubility Curve
Objective: To determine the solubility of this compound in water at various temperatures.
Materials:
-
This compound (analytical grade)
-
Distilled water
-
A series of test tubes
-
A 400 mL beaker (for water bath)
-
Thermometer (-10 to 110 °C)
-
Stirring rod
-
Hot plate
-
Analytical balance
-
Graduated cylinder
Procedure:
-
Accurately weigh four different masses of this compound (e.g., 2.0 g, 4.0 g, 6.0 g, 8.0 g) and place each into a separate, labeled test tube.
-
Add a precise volume of distilled water (e.g., 20 mL) to each test tube.
-
Prepare a hot water bath by heating water in the 400 mL beaker on a hot plate.
-
Immerse the test tubes in the hot water bath and stir the contents of each with a stirring rod until the this compound is completely dissolved.
-
Remove the first test tube from the water bath and allow it to cool while stirring gently with the thermometer.
-
Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that concentration.
-
Repeat steps 5 and 6 for the remaining test tubes.
-
Calculate the solubility for each trial in grams of K₂SO₄ per 100 g of water.
-
Plot the calculated solubilities against the recorded saturation temperatures to construct the solubility curve.
Melting Point Determination
Objective: To determine the melting point of this compound.
Materials:
-
This compound crystals
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry.
-
Grind a small amount of the crystals into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20 °C below the expected melting point of 1069 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
X-Ray Diffraction (XRD) Analysis
Objective: To characterize the crystal structure of this compound.
Materials:
-
This compound powder
-
Powder X-ray diffractometer
-
Sample holder (low-background)
-
Mortar and pestle
Procedure:
-
Grind the this compound crystals into a fine, homogeneous powder using a mortar and pestle.
-
Mount the powder onto the sample holder, ensuring a flat, smooth surface that is level with the holder's surface.
-
Place the sample holder into the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed. A typical scan range for phase identification is 10-80° 2θ.
-
Initiate the XRD scan.
-
Analyze the resulting diffraction pattern by identifying the peak positions (2θ values) and their intensities.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase and determine the crystal structure.
Gravimetric Determination of Sulfate
Objective: To determine the sulfate content of a sample, using this compound as a standard for method validation.
Materials:
-
This compound (as a standard)
-
Barium chloride (BaCl₂) solution (5%)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Beakers (400 mL)
-
Watch glasses
-
Stirring rods
-
Hot plate
-
Ashless filter paper
-
Funnels
-
Crucibles and lids
-
Muffle furnace
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of this compound and dissolve it in about 200 mL of distilled water in a 400 mL beaker.
-
Add 1 mL of concentrated HCl.
-
Heat the solution to boiling.
-
While stirring, slowly add an excess of hot 5% BaCl₂ solution (approximately 10 mL) to the boiling sulfate solution. This will precipitate barium sulfate (BaSO₄).
-
Digest the precipitate by keeping the solution hot (just below boiling) on a hot plate for about one hour. This encourages the formation of larger, more easily filterable crystals.
-
Allow the precipitate to settle.
-
Filter the hot solution through ashless filter paper. Ensure all the precipitate is transferred to the filter paper using a stream of hot distilled water.
-
Wash the precipitate on the filter paper with several portions of hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Carefully fold the filter paper containing the precipitate and place it in a pre-weighed crucible.
-
Dry and char the filter paper in the crucible over a low flame, then ignite it in a muffle furnace at 800-900 °C for one hour.
-
Cool the crucible in a desiccator and weigh it.
-
Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.
-
Calculate the mass of the BaSO₄ precipitate and, using stoichiometry, determine the amount of sulfate in the original sample.
Workflow for Gravimetric Determination of Sulfate
Caption: Workflow for the gravimetric determination of sulfate content.
Applications in Research and Drug Development
While primarily used as a fertilizer in agriculture, this compound has specific applications in scientific research and the pharmaceutical industry. Its properties make it useful as:
-
A precipitating agent: In biochemistry, it is used for the fractional precipitation of proteins.
-
An ionic strength modifier: It is employed in various buffers and solutions to control the ionic strength.
-
A component in cell culture media: In certain formulations, it provides essential potassium and sulfate ions.
-
A raw material: It serves as a precursor in the synthesis of other potassium salts.[1]
The low chloride content of this compound is particularly advantageous in applications where chloride ions may interfere with biological or chemical processes.
This guide provides a foundational understanding of the core chemical properties of this compound crystals. The presented data and protocols are intended to be a valuable resource for scientists and researchers working with this compound.
References
A Deep Dive into the Historical Scientific Studies of Potassium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sulfate (K₂SO₄), a compound known since the 14th century, has a rich and varied history of scientific inquiry. Initially explored by early chemists and alchemists for its medicinal properties, it later became a cornerstone in the development of modern agricultural science. This in-depth technical guide delves into the core historical scientific studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key processes and concepts. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational knowledge surrounding this important inorganic salt.
Early Chemical Investigations and Medicinal Applications
This compound was studied by notable early chemists such as Glauber, Boyle, and Tachenius.[1] In the 17th century, it was known by various names including arcanuni or sal duplicatum, reflecting its nature as a combination of an acid and an alkaline salt.[1] It was also referred to as vitriolic tartar and Glaser's salt, named after the pharmaceutical chemist Christopher Glaser who prepared and used it medicinally.[1]
Glauber's Process and Early Production
One of the earliest documented methods for producing this compound is attributed to Johann Rudolf Glauber. The process, known as Glauber's process, involved the reaction of potassium nitrate (nitre) with sulfuric acid (oil of vitriol) to produce nitric acid (aqua fortis), with this compound as a residue or caput mortuum.[1]
Experimental Protocol: Glauber's Process for the Preparation of Arcanum Duplicatum
-
Reactants: Potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄).
-
Reaction: The two substances were mixed and heated. The primary reaction is: 2KNO₃ + H₂SO₄ → 2HNO₃ + K₂SO₄[1]
-
Separation: The volatile nitric acid was distilled off, leaving behind the solid this compound residue.
-
Purification: The residue was dissolved in hot water, filtered to remove any insoluble impurities, and then evaporated to a "cuticle" (a concentrated solution).[1]
-
Crystallization: The concentrated solution was then left to cool, allowing crystals of this compound to form.[1]
Caption: Glauber's process for producing this compound.
Historical Medicinal Uses and Dosages
Known in pre-modern medicine as arcanum duplicatum ("double secret") or panacea duplicata, this compound was used as a diuretic and sudorific (a substance that induces sweating).[1] According to Chambers's Cyclopedia, the recipe for its preparation was highly valued, having been purchased for five hundred thalers by Charles Frederick, Duke of Holstein-Gottorp. The duke's physician, Schroder, lauded its efficacy in treating hypochondriacal cases, fevers, stone, and scurvy.[1] While specific quantitative data on dosages from this period are scarce and varied, homeopathic materia medica from the 19th and early 20th centuries provide some insight into its use.
| Preparation | Dosage (Homeopathic) | Ailments Treated |
| Kali Sulphuricum 6X HPUS | 4 tablets for adults & children ages 6-12; 2 tablets for children ages 2-6. Dissolved under the tongue 3 times a day. For acute conditions, every 15 minutes for up to 8 doses. | Common cold, pimples, and blemishes associated with common acne. |
This table summarizes homeopathic dosages as documented in later periods and may not reflect the practices of 17th-century medicine.
The Agricultural Revolution: this compound as a Mineral Fertilizer
The 19th century marked a significant shift in the scientific understanding and application of this compound, primarily driven by the burgeoning field of agricultural chemistry. The work of Carl Sprengel and Justus von Liebig was pivotal in establishing the essential role of mineral nutrients for plant growth.
Carl Sprengel and the Law of the Minimum
Carl Sprengel, a German agronomist and chemist, was a pioneer in the study of plant mineral nutrition. In the 1820s and 1830s, he conducted extensive research, analyzing soils and plant matter to understand their chemical composition. Although much of his original data was lost in a fire, his publications laid the groundwork for the "mineral theory" of plant nutrition, refuting the prevailing "humus theory." Sprengel was the first to formulate the "Law of the Minimum," which states that plant growth is limited by the scarcest nutrient, a concept later popularized by Liebig.
Justus von Liebig and the Promotion of Artificial Fertilizers
Justus von Liebig, a prominent German chemist, is often hailed as the "father of the fertilizer industry."[2] Through his influential writings, particularly "Organic Chemistry in Its Application to Agriculture and Physiology" (1840), he championed the use of mineral fertilizers to replenish nutrients depleted from the soil by agriculture.[2] Liebig identified nitrogen, phosphorus, and potassium as essential for plant growth and advocated for the use of chemical fertilizers to supply these elements.[2]
Caption: The logical relationship of the Law of the Minimum.
The Rothamsted Experiments: Long-Term Field Trials
The most significant and well-documented historical data on the agricultural use of this compound comes from the Rothamsted Experimental Station in the United Kingdom, founded by John Bennet Lawes and Joseph Henry Gilbert in 1843.[3] These long-term field experiments, some of which continue to this day, provide an invaluable record of the effects of various fertilizers on crop yields over extended periods.
One of the key experiments was the "Exhaustion Land" experiment, which began in 1856. This experiment was designed to test the residual effects of mineral fertilizers and manures.
Experimental Protocol: Rothamsted Exhaustion Land Experiment (1856-1901)
-
Objective: To study the effects of different manurial combinations on crop yields and the long-term impact on soil fertility.
-
Experimental Design: The experiment was established on land that had previously grown wheat from 1852 to 1855 with various cultivation treatments. From 1856 to 1874, winter wheat was grown with four different treatments on four plots: unmanured, nitrogen only (as ammonium salts), PKNaMg only (as superphosphate, and sulfates of potassium, sodium, and magnesium), and a combination of NPKNaMg. From 1876 to 1901, potatoes were grown on the same plots with continued and additional fertilizer treatments.
-
Treatments Including this compound: The plots receiving potassium were treated with this compound. The application rates varied over the course of the experiment.
Quantitative Data: this compound Application Rates in the Rothamsted Exhaustion Land Experiment
| Period | Crop | Potassium (K) Applied (as this compound) |
| 1859-1874 | Winter Wheat | 80 lb K per acre |
| 1876-1901 | Potatoes | 120 lb K per acre |
Source: Rothamsted Experimental Station Report for 1969, Part 2.[4]
Caption: Workflow of the Rothamsted Exhaustion Land Experiment.
Conclusion
The scientific study of this compound has evolved significantly from the secretive preparations of early alchemists to the systematic, long-term agricultural experiments that underpin modern farming practices. The historical journey of this compound, from a purported panacea to an essential plant nutrient, reflects the broader development of chemistry and agricultural science. The foundational work of figures like Glauber, Liebig, and the researchers at Rothamsted has provided a robust legacy of knowledge that continues to inform research and application in various scientific fields today. This guide has aimed to consolidate and present this historical data in a structured and accessible format for the modern researcher.
References
Determining the Crystal Structure of Potassium Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic data and experimental methodologies for determining the crystal structure of potassium sulfate (K₂SO₄). This compound is a compound of significant interest in various fields, including pharmaceuticals, agriculture, and materials science. A thorough understanding of its solid-state structure is crucial for controlling its physical and chemical properties.
Introduction to the Crystal Structure of this compound
This compound is known to exist in different polymorphic forms, with the most common being the orthorhombic β-K₂SO₄ form at room temperature.[1] Above 588°C, it transforms into the hexagonal α-K₂SO₄ form. This guide will focus on the well-characterized β-form and also provide data for a trigonal polymorph. The determination of these crystal structures is primarily achieved through single-crystal and powder X-ray diffraction techniques.
Crystallographic Data
The following tables summarize the key crystallographic data for two polymorphs of this compound, providing a basis for comparison and further study.
Table 1: Orthorhombic this compound (β-K₂SO₄)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pnma (No. 62) or Pmcn | [2][3] |
| Lattice Parameters (at 296 K) | a = 5.7704(3) Å | [2] |
| b = 10.0712(9) Å | [2] | |
| c = 7.4776(4) Å | [2] | |
| α = β = γ = 90° | [3] | |
| Unit Cell Volume | 434.6 ų | [2] |
| Formula Units (Z) | 4 | [4] |
Table 2: Trigonal this compound
| Parameter | Value | Reference |
| Crystal System | Trigonal | [5] |
| Space Group | P-3m1 (No. 164) | [5] |
| Lattice Parameters | a = 5.44 Å | [5] |
| b = 5.44 Å | [5] | |
| c = 9.56 Å | [5] | |
| α = β = 90°, γ = 120° | [5] | |
| Unit Cell Volume | 245.34 ų | [5] |
Table 3: Atomic Coordinates for Orthorhombic this compound (Pnma)
| Atom | Wyckoff Position | x | y | z |
| K1 | 4c | 0.75 | 0.508673 | 0.202864 |
| K2 | 4c | 0.25 | 0.170203 | 0.087699 |
| S | 4c | 0.25 | 0.731644 | 0.080801 |
| O1 | 4c | 0.25 | 0.801687 | 0.941913 |
| O2 | 4c | 0.75 | 0.966511 | 0.58108 |
| O3 | 8d | 0.96053 | 0.200543 | 0.849897 |
Data sourced from the Materials Project.[3]
Table 4: Atomic Coordinates for Trigonal this compound (P-3m1)
| Atom | Wyckoff Position | x | y | z |
| K1 | 1a | 0 | 0 | 0 |
| K2 | 1b | 0 | 0 | 0.5 |
| K3 | 2d | 2/3 | 1/3 | 0.92113 |
| S | 2d | 1/3 | 2/3 | 0.715826 |
| O1 | 2d | 2/3 | 1/3 | 0.436951 |
| O2 | 6i | 0.865902 | 0.731805 | 0.760716 |
Data sourced from the Materials Project.[5]
Experimental Protocols
The determination of the crystal structure of this compound is a multi-step process that relies on the principles of X-ray diffraction.
Single Crystal Growth
High-quality single crystals are essential for accurate structure determination. For this compound, this is typically achieved by the slow evaporation of an aqueous solution.[2]
Protocol:
-
Prepare a saturated aqueous solution of this compound at a slightly elevated temperature.
-
Filter the solution to remove any impurities.
-
Allow the solution to cool slowly and evaporate at a constant temperature.
-
Small, well-formed crystals will nucleate and grow over time.
-
Select a crystal of suitable size and quality for diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the crystal structure of a compound.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] Data is often collected at various temperatures to study structural changes.[2] For example, studies have been conducted from room temperature down to 15 K.[2]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization. The intensities of the diffraction spots are integrated.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. A final difference Fourier synthesis is typically performed to ensure no significant electron density has been missed.[2]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification and for obtaining lattice parameters of a crystalline solid.
Protocol:
-
Sample Preparation: A fine powder of the crystalline material is prepared.
-
Data Collection: The powder sample is placed in a powder diffractometer, and an X-ray diffraction pattern is collected over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The pattern can be compared to databases (like the JCPDS-ICDD) for phase identification.[6] The peak positions can be used to determine the unit cell parameters of the crystal.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound using X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Logical Relationship of Crystallographic Information
The following diagram illustrates the hierarchical relationship of the key information obtained from a crystal structure determination.
Caption: Hierarchy of Crystallographic Information.
References
Solubility of Potassium Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of potassium sulfate (K₂SO₄) in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.
Quantitative Solubility Data
The solubility of this compound, an inorganic salt, is generally low in most organic solvents. The following table summarizes the available quantitative data. For many common organic solvents, this compound is considered practically insoluble.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |
| Methanol | 25 | 0.0596 | [1] |
| Glycerol | 20 | 1.317 | [1] |
| Formic Acid (95%) | 21 | 36.5 | [1] |
| Ethanol (40%) | 40 | 0.16 | [1] |
| Ethanol (absolute) | - | Insoluble | [2] |
| Acetone | - | Insoluble | [2] |
| Ethylene Glycol | - | Insoluble | [1] |
| Carbon Disulfide | - | Insoluble | [2] |
| N,N-Dimethylformamide (DMF) | - | No quantitative data available; generally considered insoluble. | |
| Dimethyl Sulfoxide (DMSO) | - | No quantitative data available; generally considered insoluble. | |
| Acetonitrile | - | No quantitative data available; generally considered insoluble. | [3] |
Note: The solubility of this compound is significantly influenced by the presence of water. In aqueous mixtures of organic solvents, the solubility generally decreases as the concentration of the organic solvent increases.[4][5][6]
Experimental Protocols for Solubility Determination
A reliable and widely used method for determining the solubility of an inorganic salt like this compound in an organic solvent is the Gravimetric Method . This method relies on the principle of achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Gravimetric Method for Solubility Determination
Objective: To determine the mass of this compound that dissolves in 100 grams of an organic solvent at a specific temperature to form a saturated solution.
Apparatus and Materials:
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Isothermal shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Drying oven
-
Glassware: Erlenmeyer flasks with stoppers, beakers, volumetric flasks, pipettes
-
This compound (anhydrous, analytical grade)
-
Organic solvent of interest (high purity)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath equipped with an isothermal shaker.
-
Agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the dissolved solute remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the withdrawn sample using a syringe filter with a membrane compatible with the organic solvent to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood. The evaporation method will depend on the boiling point and flammability of the solvent. A rotary evaporator or a gentle stream of inert gas can be used.
-
Once the solvent is evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 105-110 °C).
-
Dry the residue to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility as grams of this compound per 100 grams of the organic solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
analytical methods for purity analysis of research-grade potassium sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core analytical methodologies for determining the purity of research-grade potassium sulfate (K₂SO₄). Ensuring high purity is critical for the reliability and reproducibility of experimental results in scientific research and for meeting stringent quality standards in pharmaceutical development. This document details the most common and effective techniques, offering comprehensive experimental protocols and data presentation to aid in the selection and implementation of appropriate analytical strategies.
Introduction to Purity Analysis
This compound is a widely used reagent in various scientific disciplines. Its purity can be affected by the presence of various inorganic and organic impurities, which may originate from the raw materials or the manufacturing process. Common impurities include chlorides, sodium, calcium, magnesium, and heavy metals.[1] The choice of analytical method for purity assessment depends on the specific impurity of interest, the required level of sensitivity, and the available instrumentation.
Key Analytical Methods for Purity Determination
Several analytical techniques are employed to assess the purity of this compound. These can be broadly categorized into titrimetric, gravimetric, chromatographic, and spectroscopic methods. Each method offers distinct advantages in terms of accuracy, precision, and the types of impurities it can detect.
Titrimetric Analysis for Assay of K₂SO₄
Titration is a classical and cost-effective method for determining the overall purity of this compound. The American Chemical Society (ACS) recommends an acid-base titration method for the assay of K₂SO₄.[1]
-
Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 50 mL of deionized water.
-
Ion Exchange: Pass the solution through a cation-exchange column at a rate of about 5 mL/min. Collect the eluate in a 500 mL titration flask.
-
Washing: Wash the resin in the column with deionized water at a rate of about 10 mL/min, collecting the washings in the same titration flask. Continue washing until a 50 mL portion of the eluate requires no further titration.
-
Titration: Add 0.15 mL of phenolphthalein indicator solution to the combined eluate and washings. Titrate with a standardized 0.1 N sodium hydroxide (NaOH) solution until a persistent pink color is observed.
-
Calculation: The percentage of K₂SO₄ is calculated using the following formula:
% K₂SO₄ = (mL NaOH × N NaOH × 8.713) / Sample weight (g)
Where 1 mL of 0.1 N NaOH corresponds to 0.008713 g of K₂SO₄.
Gravimetric Analysis for Sulfate Content
Gravimetric analysis is a highly accurate and precise method for determining the sulfate content in a sample. The principle involves the precipitation of sulfate ions as barium sulfate (BaSO₄), which is then filtered, dried, and weighed.[2][3][4]
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample, dissolve it in 200 mL of deionized water, and add 1 mL of hydrochloric acid. Heat the solution to boiling.
-
Precipitation: While stirring constantly, slowly add an excess of hot barium chloride (BaCl₂) solution (approximately 8-9 mL of a 5% solution) in small portions.[2]
-
Digestion: Heat the mixture on a steam bath for at least one hour to promote the formation of larger, purer crystals of BaSO₄.[2][3]
-
Filtration and Washing: Collect the precipitate on ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).[2][4]
-
Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Carefully char the filter paper and then ignite the precipitate to a constant weight.
-
Calculation: The weight of the BaSO₄ precipitate is used to calculate the amount of sulfate in the original sample. The weight of barium sulfate multiplied by 0.7466 gives the equivalent weight of K₂SO₄.[5]
Ion Chromatography for Anionic and Cationic Impurities
Ion chromatography (IC) is a powerful technique for the simultaneous determination of various ionic components, including common anions like chloride and cations such as sodium, calcium, and magnesium.[6][7] It offers high sensitivity and selectivity.
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving a known amount of this compound in deionized water. Further dilutions may be necessary to bring the analyte concentrations within the calibrated range of the instrument.
-
Instrumentation: Utilize an ion chromatograph equipped with an appropriate column (anion-exchange for anions, cation-exchange for cations), a suppressor, and a conductivity detector.
-
Eluent: The choice of eluent depends on the specific ions being analyzed. For example, a mixture of sodium carbonate and sodium bicarbonate is commonly used for anion analysis.[8]
-
Calibration: Prepare a series of standard solutions containing known concentrations of the ions of interest to generate a calibration curve.
-
Analysis: Inject the sample solution into the ion chromatograph and record the chromatogram. The retention time identifies the specific ion, and the peak area or height is used for quantification.
Atomic Spectroscopy for Metallic Impurities
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are highly sensitive techniques for determining the concentration of metallic impurities, even at trace levels.[9][10]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a dilute acid solution.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the metals to be analyzed.
-
Instrumental Analysis:
-
AAS: The sample solution is aspirated into a flame (for flame AAS) or a graphite furnace (for graphite furnace AAS), and the absorption of light by the ground-state atoms is measured at a wavelength specific to the element of interest.[11]
-
ICP-OES: The sample solution is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[12]
-
-
Quantification: The concentration of each metallic impurity in the sample is determined by comparing its signal to the calibration curve generated from the standard solutions.
Purity Specifications and Impurity Limits
Research-grade this compound is expected to meet high purity standards. The specifications for "ACS Reagent Grade" and those outlined in the United States Pharmacopeia (USP) provide benchmarks for acceptable impurity levels.[1][13]
Table 1: ACS Reagent Grade Specifications for this compound [1]
| Parameter | Specification |
| Assay (K₂SO₄) | ≥ 99.0% |
| pH of a 5% solution at 25°C | 5.5 - 8.5 |
| Insoluble Matter | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.001% |
| Nitrogen Compounds (as N) | ≤ 5 ppm |
| Heavy Metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 5 ppm |
| Calcium (Ca) | ≤ 0.01% |
| Magnesium (Mg) | ≤ 0.005% |
| Sodium (Na) | ≤ 0.02% |
Table 2: Typical Impurity Limits for Pharmaceutical Grade this compound [14][15]
| Impurity | Typical Limit |
| Heavy Metals | ≤ 10 ppm |
| Arsenic (As) | ≤ 3 ppm |
| Chlorides | Maximum 40 ppm |
| Calcium (Ca) | Maximum 200 ppm |
| Iron (Fe) | Maximum 10 ppm |
| Magnesium (Mg) | Maximum 20 ppm |
| Sodium (Na) | Maximum 0.10 % |
| Loss on Drying | ≤ 1.0% |
Conclusion
The purity of research-grade this compound is paramount for achieving reliable and accurate results in scientific and pharmaceutical applications. A combination of analytical techniques, including titrimetry, gravimetry, ion chromatography, and atomic spectroscopy, provides a comprehensive approach to purity assessment. By following detailed experimental protocols and adhering to established purity specifications, researchers can ensure the quality and suitability of their reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsfx.edu.au [tsfx.edu.au]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. fao.org [fao.org]
- 6. Application of ion chromatography to qualitative and quantitative determination of the main inorganic ionic components of samples from a production process of potassium sulphate [inis.iaea.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. nemi.gov [nemi.gov]
- 12. cdfa.ca.gov [cdfa.ca.gov]
- 13. This compound [doi.usp.org]
- 14. Pharmaceutical Grade this compound Suppliers | High Purity & Low Chloride [accio.com]
- 15. Potassium Sulphate BP Ph Eur EP JP FCC Food Grade Manufacturers [anmol.org]
A Technical Guide to the Initial Synthesis and Characterization of Potassium Sulfate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of potassium sulfate (K₂SO₄) nanoparticles. This compound nanoparticles are water-soluble and serve as crucial sacrificial template materials for the fabrication of nanoporous materials, hollow nanostructures, and other nanoparticles.[1][2] This document details the prevalent anti-solvent precipitation method for synthesis and outlines the essential characterization techniques required to verify and understand the nanoparticle properties.
Synthesis of this compound Nanoparticles
The most commonly cited method for producing this compound nanoparticles is anti-solvent precipitation.[2][3] This technique is favored for its simplicity, low cost, and scalability.[1] It operates on the principle of decreasing the solubility of K₂SO₄ in an aqueous solution by introducing a miscible anti-solvent, typically ethanol, which induces nucleation and particle growth.[1][4]
Anti-Solvent Precipitation Method
The size and uniformity of the resulting nanoparticles are significantly influenced by parameters such as the initial concentration of the this compound solution and the use of surfactants.[1][2] Polyacrylic acid (PAA) has been identified as an effective surfactant that promotes nucleation and limits particle agglomeration, allowing for the controlled synthesis of nanoparticles in the 10-100 nm range.[1][2][4]
References
The Unassuming Precursor: A Technical Guide to Potassium Sulfate's Role in Novel Material Synthesis
For Immediate Release
A deep dive into the versatile applications of potassium sulfate (K₂SO₄) reveals its critical role as a precursor and process-enabling agent in the synthesis of a wide array of advanced materials. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the fundamental chemistry and practical methodologies where this simple salt is a key ingredient in creating materials with unique and desirable properties.
This compound, a compound commonly associated with fertilizers, is emerging as a multifaceted tool in the materials science laboratory. Its inherent properties, such as high thermal stability, fluxing capabilities, and its role as a source of potassium and sulfate ions, are being leveraged to architect novel materials with applications spanning from electronics and catalysis to energy storage. This paper will explore the pivotal functions of this compound in various synthesis techniques, including hydrothermal, molten salt, and templating methods.
This compound in Hydrothermal Synthesis of Metal Oxides
Hydrothermal synthesis, a method utilizing high-temperature and high-pressure water to crystallize materials, has benefited significantly from the inclusion of this compound. In the fabrication of tungsten oxide (WO₃) nanowires, K₂SO₄ has been shown to be a crucial factor in promoting a uniform hexagonal nanowire structure.[1] The presence of this compound in the reaction medium influences the crystal growth mechanism, leading to the formation of high-aspect-ratio nanostructures.
Table 1: Synthesis Parameters for Hexagonal WO₃ Nanowires
| Parameter | Value | Reference |
| Precursor | Tungstic acid hydrate | [1] |
| Additive | This compound (K₂SO₄) | [1] |
| Synthesis Method | Hydrothermal | [1] |
| Resulting Morphology | Uniform hexagonal nanowires | [1] |
| Average Diameter | 7 nm | [1] |
| Length | Several hundred nanometers | [1] |
Experimental Protocol: Hydrothermal Synthesis of WO₃ Nanowires
A typical experimental setup for the hydrothermal synthesis of WO₃ nanowires involves the following steps:
-
Precursor Preparation: Tungstic acid hydrate is prepared from ammonium tungstate para pentahydrate and hydrochloric acid.[1]
-
Reaction Mixture: The tungstic acid hydrate precursor is mixed with an aqueous solution of this compound.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24-48 hours).
-
Product Recovery: The autoclave is cooled to room temperature, and the resulting white precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
This compound as a Sacrificial Template and Isolation Medium
A significant application of this compound lies in its use as a sacrificial template or an isolation medium for the synthesis of porous and nanostructured materials.[2][3] Nanoparticles of this compound can be produced and subsequently used to create voids or prevent agglomeration in a host material.[2][3][4]
The preparation of this compound nanoparticles is often achieved through an anti-solvent precipitation method.[2][3] The size of these nanoparticles can be controlled by adjusting parameters such as initial concentration, mixing order, and the use of surfactants like polyacrylic acid, which promotes nucleation and reduces particle size.[2][3]
Table 2: Controlled Synthesis of this compound Nanoparticles
| Parameter | Effect on Particle Size | Controllable Size Range | Reference |
| Increasing Polyacrylic Acid | Decreases | 10-100 nm | [2][3] |
Experimental Protocol: Preparation of this compound Nanoparticles
-
Solution Preparation: An aqueous solution of this compound is prepared. Polyacrylic acid is added to this solution and dissolved.
-
Anti-solvent Precipitation: The this compound solution containing polyacrylic acid is added dropwise into an organic solvent (the anti-solvent, e.g., ethanol) under stirring.
-
Particle Recovery: The resulting precipitate (this compound nanoparticles) is collected by centrifugation.
-
Washing and Drying: The nanoparticles are washed with the organic solvent and then dried.
These this compound nanoparticles can then be used as a dispersant and isolation medium in the synthesis of other nanomaterials, such as metal oxides.[4] The precursor for the desired metal oxide is mixed with the K₂SO₄ nanoparticles. After high-temperature calcination, the this compound can be easily removed by washing with water, leaving behind well-dispersed metal oxide nanoparticles.[4]
Molten Salt Synthesis: A Low-Temperature Route to Crystalline Materials
Molten salt synthesis (MSS) is a versatile method for producing a wide variety of inorganic nanomaterials with controlled size and morphology.[5] In this technique, a molten salt, or a eutectic mixture of salts, acts as a solvent, facilitating high rates of ion diffusion and enabling reactions to occur at significantly lower temperatures than traditional solid-state methods.[6][7] this compound, often in combination with other salts like potassium chloride, can be used as a molten salt medium.[6]
The choice of the molten salt is critical as it influences the nucleation and growth kinetics of the desired material.[7] The MSS method is advantageous due to its simplicity, cost-effectiveness, and scalability.[6]
Table 3: Key Features of Molten Salt Synthesis
| Feature | Description | Reference |
| Principle | Uses a molten salt as a reaction medium. | [7] |
| Advantages | Lower synthesis temperatures, enhanced reaction kinetics, control over particle size and morphology, reduced agglomeration. | [7] |
| Role of K₂SO₄ | Can be a component of the molten salt flux. | [6] |
This compound in Energy Storage Materials
The development of next-generation batteries, such as potassium-ion batteries (KIBs), has opened new avenues for the application of potassium-containing compounds.[8][9] this compound can play a role in the electrolytes for these batteries. For instance, in the formation of the solid electrolyte interphase (SEI) on carbon anodes, the decomposition of potassium salts in the electrolyte, such as potassium bis(fluorosulfonyl)imide (KFSI), can lead to the formation of inorganic compounds including K₂SO₄.[10] An SEI rich in inorganic components is considered beneficial for the stability and long-term cycling performance of KIBs.[10]
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor in the synthesis of novel materials. Its utility extends far beyond its traditional role in agriculture, demonstrating its importance in hydrothermal synthesis, as a sacrificial template, in molten salt synthesis, and in the development of advanced energy storage materials. The ability to control material morphology and properties through the judicious use of this simple and abundant salt underscores its significance in the ongoing quest for new materials with tailored functionalities. Further research into the precise mechanisms by which this compound influences material formation will undoubtedly lead to even more innovative synthesis strategies and the development of next-generation materials.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Simple preparation of this compound nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN108128815B - A kind of method for preparing nano metal oxide and nano metal powder - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molten-Salt Synthesis of Complex Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. State-of-the-art anodes of potassium-ion batteries: synthesis, chemistry, and applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06894B [pubs.rsc.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Exploratory Studies on the Effects of Potassium Sulfate as an Additive: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of potassium sulfate (K₂SO₄) as an additive in various scientific applications, with a particular focus on its relevance to protein chemistry, drug formulation, and analytical techniques. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.
This compound in Protein Chemistry: Precipitation and Stability
This compound is widely utilized in protein chemistry, primarily for its ability to induce protein precipitation through a mechanism known as "salting out." This effect is governed by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures in solution. The sulfate anion (SO₄²⁻) is a potent kosmotrope, meaning it orders the structure of water, which in turn enhances hydrophobic interactions between protein molecules, leading to their aggregation and precipitation.[1]
Mechanism of Salting Out
The addition of a high concentration of a kosmotropic salt like this compound to a protein solution reduces the solubility of the protein. The salt ions attract water molecules, effectively reducing the amount of "free" water available to hydrate the protein surface. This disruption of the protein's hydration shell exposes hydrophobic patches on the protein's surface. To minimize their contact with the aqueous environment, these hydrophobic regions on different protein molecules interact with each other, leading to aggregation and precipitation.[1]
This process is spontaneous when the change in Gibbs free energy (ΔG) is negative. The increase in entropy (ΔS) from the release of ordered water molecules from the protein's hydration shell is a major driving force for this process.[1]
Experimental Protocol: Protein Precipitation with this compound
The following is a representative protocol for the fractional precipitation of a protein from a solution using this compound. The optimal concentrations and incubation times will vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein solution (e.g., cell lysate, partially purified protein fraction)
-
Solid, high-purity this compound
-
Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Centrifuge capable of reaching >10,000 x g
-
Spectrophotometer for protein concentration determination
Procedure:
-
Initial Clarification: Centrifuge the initial protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Preparation of Saturated this compound Solution: Prepare a saturated solution of this compound in the precipitation buffer at the working temperature (e.g., 4°C). This can be done by adding an excess of solid this compound to the buffer and stirring for an extended period.
-
First Precipitation Cut: While gently stirring the clarified protein solution on ice, slowly add the saturated this compound solution to achieve a desired starting saturation (e.g., 30%).
-
Incubation: Continue stirring for 30-60 minutes on ice to allow for equilibration and precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at >10,000 x g for 20-30 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a new, chilled tube. The pellet contains proteins that are insoluble at this this compound concentration.
-
Second Precipitation Cut: Add more saturated this compound solution to the supernatant to increase the saturation to a higher level (e.g., 50%).
-
Repeat Incubation and Centrifugation: Repeat steps 4 and 5. The resulting pellet will contain the protein fraction of interest.
-
Solubilization and Dialysis: Resuspend the final pellet in a minimal volume of a suitable buffer and dialyze extensively against the same buffer to remove the excess this compound.
Quantitative Data: Effect of Salts on Protein Stability
For illustrative purposes, the following table presents a hypothetical comparison of the effect of different salts on the thermal stability of a model protein, based on general principles of the Hofmeister series.
| Additive (at 1 M concentration) | Change in Melting Temperature (ΔTm) | Relative Stabilizing Effect |
| Sodium Chloride (NaCl) | +2°C | Moderate |
| This compound (K₂SO₄) | +5°C | Strong |
| Ammonium Sulfate ((NH₄)₂SO₄) | +6°C | Very Strong |
| Sodium Thiocyanate (NaSCN) | -4°C | Destabilizing |
Note: This table is for illustrative purposes and the actual values will vary depending on the protein and experimental conditions.
Visualization of the Protein Precipitation Workflow
The following diagram illustrates the general workflow for fractional protein precipitation using a salting-out agent like this compound.
This compound in Drug Formulation and Development
This compound can be used as an excipient in pharmaceutical formulations, although its application is less common than other salts like sodium chloride. Its primary roles in this context would be as a bulking agent, a tonicity modifier, or to influence the solubility and stability of the active pharmaceutical ingredient (API).
Effect on Drug Solubility
Drug-Excipient Compatibility Studies
Before incorporating any excipient into a formulation, drug-excipient compatibility studies are crucial to ensure that the excipient does not negatively impact the stability of the API.[5][6] These studies typically involve mixing the drug with the excipient and storing the mixture under accelerated stability conditions (e.g., elevated temperature and humidity). The mixture is then analyzed at various time points for the appearance of degradation products.
Experimental Protocol: Drug-Excipient Compatibility Study
-
Mixture Preparation: Accurately weigh and mix the API and this compound in a defined ratio (e.g., 1:1 or ratios relevant to the intended formulation).
-
Storage: Place the mixture in a stable container and store under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 25°C/60% RH).
-
Analysis: At predetermined time points (e.g., 0, 2, 4 weeks), analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the API and detect any degradation products.
-
Evaluation: Compare the results from the stressed samples to the control samples to assess the compatibility.
Quantitative Data: Hypothetical Drug-Excipient Compatibility
The following table provides a hypothetical example of the data that would be generated from a drug-excipient compatibility study.
| Time (weeks) | Condition | % API Remaining (with K₂SO₄) | Total Impurities (with K₂SO₄) | % API Remaining (Control) | Total Impurities (Control) |
| 0 | - | 100.0 | <0.1% | 100.0 | <0.1% |
| 2 | 40°C/75% RH | 99.5 | 0.5% | 99.8 | 0.2% |
| 4 | 40°C/75% RH | 98.9 | 1.1% | 99.6 | 0.4% |
Note: This table is for illustrative purposes. The actual results will depend on the specific drug and formulation.
This compound in Analytical Techniques: Capillary Electrophoresis
This compound can be employed as a component of the background electrolyte (BGE) in capillary zone electrophoresis (CZE). CZE is a powerful analytical technique for the separation of charged molecules based on their electrophoretic mobility in an electric field. The composition of the BGE is a critical parameter that influences the separation efficiency and selectivity.[7][8]
Role of this compound in the Background Electrolyte
In a BGE, this compound provides conductivity and helps to maintain a stable pH. The choice of the electrolyte can also influence the electroosmotic flow (EOF), which is the bulk flow of the solution within the capillary. By modifying the composition and concentration of the BGE, including the use of salts like this compound, the separation of analytes can be optimized.[9]
Experimental Protocol: Capillary Zone Electrophoresis
The following is a general protocol for CZE. The specific parameters will need to be optimized for the particular analytes of interest.
Materials:
-
Capillary electrophoresis system with a suitable detector (e.g., UV-Vis)
-
Fused-silica capillary
-
Background electrolyte (BGE): e.g., 20 mM this compound, adjusted to the desired pH with a suitable buffer (e.g., phosphate or borate buffer)
-
Sample solution containing the analytes of interest
-
Rinse solutions (e.g., 0.1 M NaOH, water)
Procedure:
-
Capillary Conditioning: Before the first use, and periodically, condition the capillary by flushing it sequentially with 0.1 M NaOH, water, and finally the BGE.
-
System Equilibration: Fill the capillary and the electrode reservoirs with the BGE and apply the separation voltage for a period to allow the system to equilibrate.
-
Sample Injection: Inject a small plug of the sample solution into the capillary using either hydrodynamic or electrokinetic injection.
-
Separation: Apply the high voltage across the capillary to initiate the electrophoretic separation.
-
Detection: Monitor the migration of the analytes as they pass through the detector.
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the analytes.
Visualization of the Capillary Electrophoresis Process
This diagram illustrates the basic principle of capillary zone electrophoresis.
This compound in Vaccine Formulations
Potassium aluminum sulfate, commonly known as alum, has been used for decades as an adjuvant in vaccines.[10] Adjuvants are substances that enhance the immune response to a vaccine's antigen. While this compound itself is not the primary adjuvant, it is a component of this widely used aluminum salt adjuvant.
Role in Vaccine Stability
The stability of vaccine formulations is critical for their efficacy.[11] The presence of salts like this compound can influence the stability of the vaccine antigen, which is often a protein or a polysaccharide. The stabilizing or destabilizing effect will depend on the specific antigen and the overall formulation. For vaccines containing aluminum salt adjuvants, it is important to note that they are generally sensitive to freezing.[12]
Quantitative Data: Vaccine Stability
Detailed, publicly available stability data for specific vaccine formulations containing this compound as a primary additive (other than in alum) is limited. Vaccine stability is typically presented as the loss of potency over time at different storage temperatures.
The following table provides a generic representation of how vaccine stability data might be presented.
| Time (months) | Storage Temperature | Potency (% of initial) |
| 0 | 2-8°C | 100 |
| 6 | 2-8°C | 95 |
| 12 | 2-8°C | 90 |
| 24 | 2-8°C | 85 |
| 1 | 25°C | 80 |
| 1 | 37°C | 60 |
Note: This is a generalized table. Specific stability profiles vary greatly between different vaccines.
Conclusion
This compound is a versatile additive with a range of applications in scientific research and development. Its primary role in protein chemistry is as a salting-out agent for precipitation and purification, and it generally has a stabilizing effect on protein structure. In drug formulation, its utility as an excipient requires careful consideration and thorough compatibility testing. In the field of analytical chemistry, it can be a useful component of the background electrolyte in capillary electrophoresis. While its direct role as a standalone additive in vaccines is less prominent than its presence in alum adjuvants, the principles of its effects on protein stability are relevant to vaccine formulation. This guide has provided an overview of these applications, along with representative experimental protocols and data, to aid researchers and professionals in their exploratory studies.
References
- 1. Protein precipitation - Wikipedia [en.wikipedia.org]
- 2. Protein Unfolding—Thermodynamic Perspectives and Unfolding Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.com [ijrar.com]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. The preparation of background electrolytes in capillary zone electrophoresis: golden rules and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.path.org [media.path.org]
Methodological & Application
Application Notes and Protocols for the Use of Potassium Sulfate in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium sulfate as a precipitant in protein crystallization screening. The following sections detail the underlying principles, quantitative data on its use, and step-by-step protocols for common crystallization techniques.
Introduction to this compound in Protein Crystallization
This compound (K₂SO₄) is a salt commonly employed as a precipitating agent in protein crystallization. Its effectiveness stems from its position in the Hofmeister series, which ranks ions based on their ability to precipitate proteins from aqueous solutions. The sulfate anion (SO₄²⁻) is a potent "salting-out" agent, meaning it effectively reduces the solubility of proteins, thereby promoting the supersaturation required for crystallization.
The mechanism of salting-out involves the strong interaction of sulfate ions with water molecules. This structuring of water reduces the amount of "free" water available to solvate the protein molecules. As the concentration of this compound increases, the protein-protein interactions become more favorable than protein-solvent interactions, leading to aggregation and, under the right conditions, the formation of well-ordered crystals.
Compared to the more commonly used ammonium sulfate, this compound offers an alternative cationic environment (K⁺ vs. NH₄⁺) which can sometimes be beneficial for the crystallization of specific proteins, potentially leading to different crystal packing or even enabling crystallization where ammonium sulfate fails.
Quantitative Data: this compound in Crystallization Screening
The optimal concentration of this compound for protein crystallization is highly dependent on the specific protein and the other components of the crystallization solution (e.g., pH, buffer, temperature). However, initial screening is typically performed across a range of concentrations to identify promising conditions.
Table 1: Typical Concentration Ranges for this compound in Initial Crystallization Screens
| Screening Method | Typical this compound Concentration Range (M) | Notes |
| Vapor Diffusion (Hanging/Sitting Drop) | 0.5 - 2.5 M | The final concentration in the drop will be higher due to equilibration. |
| Microbatch | 0.5 - 2.0 M | The concentration remains relatively constant. |
| Grid Screen (with pH as the second variable) | 1.0 - 2.0 M | Often used to optimize initial hits found in broader screens. |
Table 2: Example of a Grid Screen Setup with this compound and pH
| pH 5.5 | pH 6.5 | pH 7.5 | pH 8.5 | |
| 1.0 M K₂SO₄ | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| 1.4 M K₂SO₄ | Condition 5 | Condition 6 | Condition 7 | Condition 8 |
| 1.8 M K₂SO₄ | Condition 9 | Condition 10 | Condition 11 | Condition 12 |
| 2.2 M K₂SO₄ | Condition 13 | Condition 14 | Condition 15 | Condition 16 |
All conditions would also contain a suitable buffer (e.g., 0.1 M MES for pH 5.5-6.5, 0.1 M HEPES for pH 7.5-8.5).
Experimental Protocols
The following are detailed protocols for using this compound in common protein crystallization screening methods.
Protocol for Hanging Drop Vapor Diffusion
Materials:
-
Purified protein solution (5-20 mg/mL in a low ionic strength buffer)
-
This compound stock solution (e.g., 3.0 M, sterile filtered)
-
Buffer stock solutions (e.g., 1.0 M MES pH 6.0, 1.0 M HEPES pH 7.5)
-
Deionized water
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Procedure:
-
Prepare the Reservoir Solution: In each well of the 24-well plate, prepare a 500 µL reservoir solution with the desired this compound concentration and pH. For a screen, vary the this compound concentration (e.g., from 0.8 M to 2.4 M in 0.2 M increments) and pH.
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease or tape.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitor: Regularly observe the drops under a microscope for crystal growth over a period of days to weeks.
Protocol for Sitting Drop Vapor Diffusion
Materials:
-
Purified protein solution (5-20 mg/mL in a low ionic strength buffer)
-
This compound stock solution (e.g., 3.0 M, sterile filtered)
-
Buffer stock solutions
-
Deionized water
-
96-well sitting drop crystallization plates
-
Pipettes and tips (or a crystallization robot)
-
Adhesive plate seals
Procedure:
-
Prepare the Reservoir: Pipette 80 µL of the desired this compound screening solution into the reservoir of each well of the 96-well plate.
-
Prepare the Drop: In the sitting drop post of each well, mix 100 nL of the protein solution with 100 nL of the corresponding reservoir solution.
-
Seal the Plate: Carefully apply an adhesive seal to the plate, ensuring all wells are hermetically sealed.
-
Incubate: Place the plate in a temperature-controlled and vibration-free environment.
-
Monitor: Use an automated imaging system or a microscope to monitor for crystal formation.
Visualizations
The following diagrams illustrate the key processes and logical workflows involved in protein crystallization using this compound.
Caption: Workflow for Protein Crystallization using this compound.
Caption: Phase Transitions in Protein Crystallization.
Troubleshooting and Optimization
-
No Crystals, Clear Drops: The protein may not have reached a sufficient level of supersaturation. Increase the concentration of this compound in the reservoir or increase the protein concentration. Seeding with existing microcrystals can also be attempted.
-
Amorphous Precipitate: Supersaturation was reached too quickly. Decrease the concentration of this compound or the protein concentration. A slower equilibration rate can be achieved by using a larger drop volume or a smaller difference in precipitant concentration between the drop and the reservoir.
-
Many Small Crystals: The nucleation rate is too high. Reduce the precipitant concentration or temperature to slow down the process. Micro-seeding with a more dilute seed stock can favor the growth of fewer, larger crystals.
-
Phase Separation (Oil Droplets): This can sometimes be a precursor to crystallization. Monitor these drops closely as crystals may form over time. If not, try adjusting the pH or adding small amounts of additives that can modify protein solubility.
By systematically screening a range of this compound concentrations and pH values, and by carefully optimizing initial hits, researchers can successfully utilize this compound as an effective tool in the quest for high-quality protein crystals.
The Limited Catalytic Role of Potassium Sulfate in Organic Synthesis: A Review of Related Potassium Salts
References
- 1. nbinno.com [nbinno.com]
- 2. Can Potassium Sulphate be used as a catalyst in chemical reactions? - Blog [sxleixinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium hydrogen sulfate: An efficient catalyst in organic reactions | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Application Note & Protocol: Preparation of Potassium Sulfate (K₂SO₄) Electrolyte for Electrochemical Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of potassium sulfate (K₂SO₄) electrolyte solutions for use in a variety of electrochemical studies. It includes information on standard concentrations, procedural steps, and key physicochemical properties.
Introduction
This compound is a commonly used supporting electrolyte in electrochemistry. As a salt of a strong acid (H₂SO₄) and a strong base (KOH), its aqueous solution is nearly neutral, making it suitable for a wide range of electrochemical applications where pH control is critical.[1] Its high ionic conductivity facilitates the passage of current in solution.[2][3] This application note details the standardized procedure for preparing K₂SO₄ electrolyte solutions and presents key data for various concentrations.
Materials and Equipment
-
Chemicals:
-
This compound (K₂SO₄), analytical reagent grade or higher
-
Deionized or distilled water
-
-
Glassware and Equipment:
-
Volumetric flasks (various sizes, e.g., 100 mL, 500 mL, 1000 mL)
-
Beakers
-
Glass stirring rod
-
Weighing boat or paper
-
Analytical balance (accurate to at least 0.001 g)
-
Spatula
-
Wash bottle with deionized/distilled water
-
pH meter (optional, for verification)
-
Conductivity meter (optional, for verification)
-
Experimental Protocol: Preparation of K₂SO₄ Electrolyte Solution
This protocol outlines the steps for preparing a this compound electrolyte solution of a desired molar concentration. The example calculation is for a 0.1 M solution.
3.1. Calculation of Mass
-
Determine the required molarity (M) of the K₂SO₄ solution. Common concentrations for electrochemical studies range from 0.01 M to 0.1 M.[3][4]
-
Calculate the mass of K₂SO₄ needed using the following formula:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass of K₂SO₄ ( g/mol )
-
The molar mass of K₂SO₄ is approximately 174.26 g/mol .
-
Example for 1000 mL (1 L) of 0.1 M K₂SO₄ solution:
-
Mass (g) = 0.1 mol/L × 1.0 L × 174.26 g/mol = 17.426 g[5]
-
-
3.2. Dissolution and Dilution
-
Weigh the calculated mass of K₂SO₄ using an analytical balance.
-
Transfer the weighed K₂SO₄ to a beaker containing a volume of deionized or distilled water that is less than the final desired volume (e.g., for a 1000 mL final volume, use approximately 700-800 mL of water).
-
Dissolve the K₂SO₄ completely by stirring with a glass rod. Gentle heating can be applied to aid dissolution if necessary, but the solution must be cooled to room temperature before proceeding.
-
Carefully transfer the dissolved solution into a volumetric flask of the appropriate final volume.
-
Rinse the beaker with a small amount of deionized or distilled water and transfer the rinsing to the volumetric flask to ensure all the K₂SO₄ has been transferred. Repeat this step 2-3 times.
-
Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the name of the solution (this compound), its concentration, and the date of preparation.
Data Presentation: Physicochemical Properties of K₂SO₄ Solutions
The following table summarizes the relationship between the concentration of the K₂SO₄ electrolyte and its conductivity and pH.
| Concentration (M) | Mass of K₂SO₄ per 1000 mL (g) | Approximate pH | Conductivity (S/cm) at 60°C |
| 0.01 | 1.743 | ~7.3 | 0.00372 |
| 0.02 | 3.485 | Not specified | 0.00495 |
| 0.03 | 5.228 | Not specified | 0.00601 |
| 0.04 | 6.970 | Not specified | 0.00692 |
| 0.05 | 8.713 | Not specified | 0.00768 |
| 0.1 | 17.426 | ~7.3[1] | Not specified |
Note: Conductivity values are based on data from a study on nitrate production by air plasma electrolysis and may vary with temperature and measurement conditions.[3] The pH of a K₂SO₄ solution is generally considered neutral to slightly basic.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound electrolyte solution.
Caption: Workflow for K₂SO₄ Electrolyte Preparation.
References
Application Notes and Protocols for the Use of Potassium Sulfate in the Kjeldahl Method for Nitrogen Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of potassium sulfate in the Kjeldahl method for the accurate determination of nitrogen in organic compounds. Detailed experimental protocols are provided to ensure reliable and reproducible results in a laboratory setting.
Application Notes
The Kjeldahl method, a cornerstone of analytical chemistry since its development by Johan Kjeldahl in 1883, is a widely used technique for quantifying nitrogen in a variety of samples, including pharmaceuticals, food products, and environmental materials.[1][2][3] The method comprises three main stages: digestion, distillation, and titration.[2][4] The digestion step is crucial for the complete conversion of organic nitrogen into ammonium sulfate.
This compound (K₂SO₄) plays a pivotal role in the digestion process by elevating the boiling point of the concentrated sulfuric acid (H₂SO₄).[2][3][5][6][7][8][9][10] Concentrated sulfuric acid has a boiling point of approximately 330-337°C.[6][8] The addition of this compound, an inorganic salt, significantly increases this temperature to an optimal range of 370-400°C.[5][11] This elevated temperature accelerates the decomposition of the organic matrix, thereby reducing the digestion time.[5][6]
The efficiency of the digestion is highly dependent on the ratio of this compound to sulfuric acid. An insufficient amount of this compound will result in a lower digestion temperature, leading to incomplete digestion and longer reaction times.[5] Conversely, an excessively high ratio can raise the temperature above 400°C, which may cause the pyrolytic loss of nitrogen and lead to inaccurate, low results.[5] Therefore, precise control of the reagent quantities is essential for the successful application of the Kjeldahl method.
In addition to this compound, a metallic catalyst, such as copper sulfate (CuSO₄) or selenium, is often included in the digestion mixture to further increase the speed and efficiency of the reaction.[1][3][7][12] Commercially available Kjeldahl catalyst tablets often contain a pre-mixed ratio of this compound and a catalyst.[6][12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the use of this compound in the Kjeldahl digestion process.
| Parameter | Value/Range | Reference |
| Boiling Point of Concentrated H₂SO₄ | ~330-337°C | [6][8] |
| Optimal Digestion Temperature with K₂SO₄ | 370-400°C | [5][11] |
| Typical K₂SO₄ to CuSO₄ Ratio in Catalyst Mixtures | 9:1 to 10:1 | [11][13] |
| Example Reagent Quantities for a 5 mL Milk Sample | 2 tablets of K₂SO₄ + Se catalyst, 10 mL concentrated H₂SO₄ | [14] |
| Example Reagent Quantities for a Fish Sample | 7 g catalyst (K₂SO₄ + CuSO₄), 20 mL concentrated H₂SO₄ | [13] |
| Example Reagent Quantities for Plant Tissue | 1 digestion tablet (93% K₂SO₄, 7% CuSO₄), 3.5 mL concentrated H₂SO₄ | [15] |
Experimental Protocols
Protocol 1: Kjeldahl Nitrogen Determination in a Liquid Sample (e.g., Milk)
This protocol is a general guideline and may require optimization based on the specific sample matrix and nitrogen content.
1. Sample Preparation:
-
Accurately weigh approximately 5 mL of a homogenous liquid sample into a Kjeldahl digestion tube.
2. Digestion:
-
To the digestion tube containing the sample, add 2 tablets of a this compound-based catalyst (e.g., K₂SO₄ + Selenium or K₂SO₄ + CuSO₄).
-
Carefully add 10-12 mL of concentrated sulfuric acid (98%).
-
Place the tube in a digestion block preheated to a low temperature to control initial foaming.
-
Gradually increase the temperature to 420°C and digest for approximately 30-60 minutes after the solution becomes clear. The final solution should be colorless or light green.[1][14]
-
Allow the digestion tube to cool to room temperature in a fume hood.
-
Cautiously add 50 mL of deionized water to the cooled digest.
3. Distillation:
-
Turn on the distillation unit and ensure the receiving flask, containing 25 mL of 4% boric acid solution with a few drops of a suitable indicator (e.g., a mixture of methyl red and bromocresol green), is properly placed with the condenser tip submerged in the solution.[13]
-
Carefully add 50 mL of 35-40% sodium hydroxide (NaOH) solution to the digestion tube to neutralize the excess acid and convert the ammonium sulfate to ammonia gas.[13][14]
-
Immediately begin the steam distillation and collect the distillate in the boric acid solution until a volume of approximately 100-150 mL is reached.
-
Lower the receiving flask so that the condenser tip is no longer submerged and rinse the tip with deionized water, collecting the rinsing in the receiving flask.
4. Titration:
-
Titrate the collected distillate with a standardized solution of 0.1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the indicator changes color, signaling the endpoint.
-
Record the volume of the titrant used.
-
A blank determination, containing all reagents except the sample, must be run under the same conditions.
5. Calculation:
-
The percentage of nitrogen can be calculated using the following formula:
Where:
-
V_s = Volume of standard acid used for the sample (mL)
-
V_b = Volume of standard acid used for the blank (mL)
-
N = Normality of the standard acid
-
14.007 = Atomic weight of nitrogen
-
W = Weight of the sample (mg)
-
-
To calculate the protein content, the percentage of nitrogen is multiplied by a conversion factor specific to the sample matrix (e.g., 6.38 for dairy products, 6.25 for meat).
Visualizations
References
- 1. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 2. byjus.com [byjus.com]
- 3. msesupplies.com [msesupplies.com]
- 4. mrclab.com [mrclab.com]
- 5. Ricca Chemical - Kjeldahl Analysis [riccachemical.com]
- 6. isabelpividori.net [isabelpividori.net]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. camlab.co.uk [camlab.co.uk]
- 9. itwreagents.com [itwreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. itwreagents.com [itwreagents.com]
- 13. Aquadocs Repository [aquadocs.org]
- 14. researchgate.net [researchgate.net]
- 15. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Application Notes and Protocols: Potassium Sulfate as a Salting-Out Agent for Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique in biochemistry and drug development for the concentration and purification of proteins from complex mixtures. "Salting out" is a widely used method that employs high concentrations of neutral salts to reduce protein solubility, leading to precipitation. While ammonium sulfate is the most traditionally used salt for this purpose, potassium sulfate (K₂SO₄) presents a viable and effective alternative. As a strong kosmotropic salt, this compound enhances the stability of protein structures and is highly effective in precipitating proteins.[1][2] These application notes provide detailed protocols and technical information on the use of this compound as a salting-out agent for protein precipitation.
Principle of Salting Out with this compound
The mechanism of salting out with this compound is guided by the Hofmeister series, which ranks ions based on their ability to precipitate proteins.[1][2] Both the potassium (K⁺) and sulfate (SO₄²⁻) ions are positioned favorably in this series to promote protein precipitation.[1][2] The high charge density of the sulfate anion allows it to effectively compete with the protein for water molecules.[3] This process, known as the removal of the hydration shell, exposes hydrophobic patches on the protein surface. Consequently, protein-protein interactions increase, leading to aggregation and precipitation out of the solution.[4][5]
This compound is classified as a kosmotrope, or "order-maker," meaning it contributes to the stability and structure of water-water interactions.[6] This property helps to stabilize the native conformation of proteins during the precipitation process, minimizing denaturation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in protein precipitation.
| Property | Value | Reference |
| Molecular Formula | K₂SO₄ | [7] |
| Molar Mass | 174.26 g/mol | [7] |
| Appearance | White, odorless, crystalline solid | [8] |
| Density | 2.66 g/cm³ | [8] |
| Melting Point | 1,069 °C | [8] |
| Boiling Point | 1,689 °C | [8] |
| pH (5% solution) | ~7 (neutral) | [9] |
Solubility of this compound in Water
The solubility of this compound is a critical factor in preparing saturated solutions for precipitation protocols. Unlike ammonium sulfate, its solubility is less affected by temperature changes in the typical range of laboratory work.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 7.18 |
| 10 | 9.3 |
| 20 | 11.1 |
| 25 | 12.0 |
| 30 | 13.0 |
| 40 | 14.8 |
| 100 | 24.1 |
| Data sourced from: [7][10] |
Comparison with Ammonium Sulfate
Ammonium sulfate is the most cited salt for protein precipitation.[11] However, this compound offers a comparable alternative with some potential advantages.
| Feature | This compound | Ammonium Sulfate |
| Hofmeister Series Ranking | Strong kosmotropic salt, effective at salting out. | Very strong kosmotropic salt, highly effective at salting out. |
| Solubility at 20°C | 11.1 g/100 mL | ~75 g/100 mL |
| pH of Solution | Neutral | Can become slightly acidic upon dissolution. |
| Potential for Contamination | Less likely to introduce nitrogen-containing impurities. | Can introduce ammonium ions, which may interfere with certain downstream applications. |
| Denaturation Potential | Low, stabilizes protein structure. | Low, stabilizes protein structure. |
While direct quantitative comparisons of precipitation efficiency are protein-dependent and not extensively documented in the literature, the strong kosmotropic nature of both salts suggests comparable efficacy in many applications.
Experimental Protocols
General Protocol for Fractional Precipitation of Proteins using this compound
This protocol describes a general method for separating proteins based on their differential solubility in this compound. The optimal concentrations for precipitation must be determined empirically for each specific protein.
Materials:
-
Protein solution (e.g., cell lysate, serum)
-
This compound (K₂SO₄), analytical grade
-
Stir plate and stir bar
-
Refrigerated centrifuge
-
Appropriate buffer for resuspension
-
Dialysis tubing or desalting column
Procedure:
-
Preparation of Saturated this compound Solution:
-
At room temperature (20°C), add 11.1 g of this compound to 100 mL of purified water. Stir until fully dissolved. For experiments at 4°C, prepare a saturated solution by adding an excess of this compound to cold water, stirring for an extended period, and then decanting the clear supernatant.
-
-
Initial Clarification:
-
Centrifuge the initial protein solution at 10,000 x g for 20 minutes at 4°C to remove any cellular debris or aggregates. Carefully collect the supernatant.
-
-
First Precipitation Cut (e.g., 30% saturation):
-
Place the clarified supernatant in a beaker on a stir plate at 4°C.
-
Slowly add the calculated volume of saturated this compound solution dropwise while gently stirring to reach the desired saturation percentage. For example, to reach 30% saturation in a 100 mL sample, add 42.8 mL of saturated K₂SO₄ solution.
-
Continue stirring for 30-60 minutes at 4°C to allow for equilibration and precipitation.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
-
The resulting pellet contains proteins that are insoluble at this salt concentration. Carefully decant and save the supernatant for the next step. The pellet can be resuspended in a minimal volume of buffer for analysis.
-
-
Second Precipitation Cut (e.g., 60% saturation):
-
Take the supernatant from the previous step and continue to slowly add saturated this compound solution to reach the next desired saturation level (e.g., 60%).
-
Repeat the stirring and centrifugation steps as described above.
-
The pellet from this step will contain the protein fraction of interest if it precipitates between 30% and 60% saturation.
-
-
Resuspension and Desalting:
-
Resuspend the final protein pellet in a minimal volume of a suitable buffer.
-
Remove the high concentration of this compound by dialysis against the desired buffer or by using a desalting column.
-
Application Example: Precipitation of Immunoglobulins (IgG)
This compound can be effectively used for the enrichment of immunoglobulins from serum.[12][13]
Materials:
-
Serum sample
-
Saturated this compound solution (prepared as in the general protocol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Refrigerated centrifuge
Procedure:
-
Dilution of Serum:
-
Dilute the serum sample 1:1 with PBS.
-
-
Precipitation:
-
Slowly add an equal volume of saturated this compound solution to the diluted serum while gently stirring at room temperature. This will result in a final saturation of approximately 50%.
-
Continue to stir for 1-2 hours at room temperature.
-
-
Collection of Precipitate:
-
Centrifuge the mixture at 2,000 x g for 15 minutes.
-
Discard the supernatant. The pellet contains the enriched IgG fraction.
-
-
Resuspension and Desalting:
-
Resuspend the pellet in PBS.
-
Dialyze extensively against PBS at 4°C to remove the this compound.
-
Visualizing the Workflow
Protein Purification Workflow
The following diagram illustrates a typical workflow for protein purification where salting out is a key initial step.
Caption: A flowchart of a typical protein purification process.
Logical Relationship in Salting Out
This diagram illustrates the logical steps and decisions involved in a fractional precipitation experiment.
Caption: Decision tree for a two-step fractional precipitation.
Conclusion
This compound is a highly effective and reliable salting-out agent for protein precipitation. Its strong kosmotropic properties ensure protein stability, and its neutral pH in solution offers an advantage over ammonium sulfate in certain applications. While the optimal conditions for precipitation are protein-dependent and require empirical determination, the protocols provided here offer a solid foundation for developing a successful purification strategy. For researchers in drug development and other fields requiring high-purity protein samples, this compound precipitation is a valuable technique to consider for initial purification and concentration steps.
References
- 1. Understanding specific ion effects and the Hofmeister series - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00847E [pubs.rsc.org]
- 2. Hofmeister series - Wikipedia [en.wikipedia.org]
- 3. bioquochem.com [bioquochem.com]
- 4. masteringcollegebiochemistry.wordpress.com [masteringcollegebiochemistry.wordpress.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 7778-80-5 [chemicalbook.com]
- 8. webqc.org [webqc.org]
- 9. Potassium sulphate ( this compound ) - 100g - SYNTHETIKA [synthetikaeu.com]
- 10. This compound [chemister.ru]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Density Gradient Centrifugation Using Potassium Sulfate for Cell Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Density gradient centrifugation is a widely used laboratory technique to separate particles, including cells, based on their size, shape, and density.[1][2] The process involves creating a density gradient in a centrifuge tube and layering a sample of mixed cells on top. Upon centrifugation, different cell types migrate through the gradient and settle at a position where their density equals that of the surrounding medium (isopycnic separation).[2]
While various media such as Ficoll-Paque and Percoll are commonly used to create these gradients, the application of potassium sulfate for this purpose is not well-documented in scientific literature.[3][4] Consequently, the protocols provided herein are theoretical and based on the known physical properties of this compound solutions. Researchers should be aware that extensive optimization and validation would be required before adopting this method for experimental use. For routine and validated cell separation, established methods using commercially available density gradient media are recommended.[5][6]
This document provides the necessary physical data for this compound solutions, a theoretical protocol for its use in density gradient centrifugation, and diagrams illustrating the workflow and principles.
Data Presentation: Physical Properties of this compound Solutions
Successful density gradient centrifugation relies on the precise control of the density, viscosity, and osmolarity of the gradient medium. The following tables summarize these properties for aqueous solutions of this compound.
Table 1: Density of Aqueous this compound Solutions at 20°C
| Concentration (% by mass) | Density (g/cm³) |
| 1 | 1.006 |
| 2 | 1.014 |
| 4 | 1.030 |
| 6 | 1.046 |
| 8 | 1.063 |
| 10 | 1.080 |
Data compiled from various sources.[7][8]
Table 2: Viscosity of Aqueous this compound Solutions at 25°C
| Concentration (mol/kg) | Viscosity (mPa·s) |
| 0.1 | 0.913 |
| 0.2 | 0.935 |
| 0.5 | 0.998 |
| 1.0 | 1.112 |
Data compiled from various sources.[9][10][11]
Table 3: Osmolarity of Aqueous this compound Solutions
| Molarity (mol/L) | Theoretical Osmolarity (mOsm/L) |
| 0.05 | 150 |
| 0.10 | 300 |
| 0.15 | 450 |
| 0.20 | 600 |
Calculated based on the dissociation of K₂SO₄ into 2 K⁺ ions and 1 SO₄²⁻ ion (van't Hoff factor i=3).[12][13][14] Note: For mammalian cells, an isotonic solution is approximately 280-300 mOsm/L.[15]
Experimental Protocols (Theoretical)
Caution: The following protocols are theoretical and have not been validated. Cell viability and separation efficiency must be thoroughly tested and optimized. High concentrations of potassium salts may be cytotoxic to certain cell types.[16][17][18]
Preparation of Isotonic this compound Stock Solution
The primary stock solution must be isotonic with the cells to be separated to prevent osmotic shock.
-
Determine the Isotonic Concentration: Based on Table 3, a concentration of approximately 0.1 M this compound (K₂SO₄) is expected to be isotonic (around 300 mOsm/L). This should be verified with an osmometer.
-
Prepare the Stock Solution (e.g., 10% w/v in a buffered saline):
-
Dissolve 10 g of this compound in 80 mL of a buffered solution (e.g., PBS or HBSS).
-
Adjust the pH to 7.2-7.4.
-
Bring the final volume to 100 mL with the buffered solution.
-
Sterilize by filtration through a 0.22 µm filter.
-
Measure the osmolarity and adjust with either buffered saline or sterile water to achieve an isotonic solution (approximately 280-300 mOsm/L). This will be your working stock solution for creating the gradient.
-
Creating a Discontinuous (Step) Gradient
Discontinuous gradients are created by carefully layering solutions of decreasing density on top of each other.[19][20]
-
Prepare Gradient Solutions: From your isotonic stock solution, prepare dilutions with the same buffered saline to create solutions of varying densities. For example, you could prepare 8%, 6%, 4%, and 2% (w/v) solutions.
-
Layer the Gradient:
-
In a sterile centrifuge tube, carefully add the densest solution (e.g., 8%) to the bottom of the tube.
-
Slowly and carefully layer the next densest solution (e.g., 6%) on top of the first layer, avoiding mixing. A peristaltic pump or a pipette held against the side of the tube is recommended.
-
Repeat this process with the remaining solutions, ending with the least dense solution at the top.
-
Creating a Continuous Gradient
Continuous gradients provide a smoother separation and can be formed by diffusion from a step gradient or by using a gradient maker.[21][22]
-
Diffusion Method:
-
Create a discontinuous gradient as described in section 3.2.
-
Lay the capped tube on its side for several hours at 4°C to allow the layers to diffuse into a continuous gradient.[22] The time required will depend on the volume and concentration of the layers.
-
-
Gradient Maker Method:
-
Use a two-chamber gradient maker. Place the densest solution in the mixing chamber and the least dense solution in the reservoir.
-
As the solution is drawn from the mixing chamber into the centrifuge tube, the solution from the reservoir flows into the mixing chamber, continuously diluting it and creating a linear gradient.
-
Cell Separation Procedure
-
Prepare Cell Suspension: Prepare a single-cell suspension of your sample in a suitable isotonic buffer (e.g., PBS with 2% FBS). The cell concentration should be between 10⁶ and 10⁷ cells/mL.
-
Load Cells onto the Gradient: Carefully layer the cell suspension on top of the prepared this compound gradient.
-
Centrifugation:
-
Place the tubes in a swinging-bucket rotor. Ensure the centrifuge is properly balanced.
-
Centrifuge at 400-800 x g for 20-30 minutes at room temperature. Crucially, turn the brake off to avoid disturbing the separated cell layers during deceleration.[3] These parameters will require significant optimization.
-
-
Harvesting Cell Fractions:
-
After centrifugation, distinct layers of cells should be visible at the interfaces of the gradient.
-
Carefully aspirate each layer from the top down using a sterile pipette. Transfer each fraction to a separate sterile tube.
-
-
Washing the Cells:
-
Add at least 3 volumes of isotonic buffer (e.g., PBS) to each harvested cell fraction.
-
Centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cells in fresh media or buffer. Repeat the wash step twice to ensure all this compound is removed.
-
-
Cell Viability and Purity Assessment: Assess the viability (e.g., using trypan blue exclusion) and purity (e.g., by flow cytometry or microscopy) of the separated cell fractions.
Visualizations
Caption: Experimental workflow for cell separation using density gradient centrifugation.
Caption: Factors influencing cell position in a density gradient.
Alternative and Validated Protocols
Given the theoretical nature of the this compound protocol, researchers are strongly encouraged to use established methods for reliable cell separation.
Ficoll-Paque™ Method
Ficoll-Paque is a widely used medium with a density of 1.077 g/mL, ideal for the separation of mononuclear cells (lymphocytes and monocytes) from human peripheral blood.[3][5][23][24]
-
Principle: Diluted, anticoagulated blood is layered over the Ficoll-Paque solution. During centrifugation (e.g., 400 x g for 30 minutes), erythrocytes and granulocytes, which have a higher density, sediment to the bottom of the tube. Mononuclear cells, having a lower density, remain at the interface between the plasma and the Ficoll-Paque layer.[24]
-
Advantages: Highly effective for purifying mononuclear cells, well-established, and commercially available in sterile, ready-to-use formulations.[5]
-
Disadvantages: Can have limited specificity for other cell types and may require careful layering technique.[2]
Percoll® Method
Percoll consists of colloidal silica particles coated with non-toxic polyvinylpyrrolidone (PVP), allowing for the formation of smooth, continuous gradients.[6]
-
Principle: Percoll can be used to form pre-formed step gradients or self-generating continuous gradients during centrifugation at higher speeds (e.g., >10,000 x g).[6][25] Because its osmolality is low, it can be made isotonic for various cell types by adding saline or culture medium. This makes it suitable for separating a wide range of cells, subcellular organelles, and viruses based on their buoyant density.[6][26]
-
Advantages: Low viscosity, low osmolality, and the ability to form gradients that span a wide range of densities make it very versatile.[6]
-
Disadvantages: Gradients can be sensitive to temperature and the presence of divalent cations. High-speed centrifugation is required for self-forming gradients.[25]
Discussion and Conclusion
The use of this compound for density gradient centrifugation in cell separation is not a standard or recommended procedure. The primary challenges include:
-
Hypertonicity: To achieve densities required for separating many cell types, the concentration of this compound may need to be high, leading to hypertonic solutions that can damage or kill cells through osmotic stress.
-
Cytotoxicity: High extracellular potassium concentrations can disrupt the physiological ion balance across the cell membrane, potentially leading to depolarization and cell death.[16][18]
-
Lack of Validation: There is no established body of research to guide optimization of centrifugation parameters, assess potential impacts on cell function, or ensure reproducibility.
While it is theoretically possible to create a density gradient with this compound, the significant risks to cell viability and the lack of established protocols make it an impractical choice for most applications. For robust, reproducible, and reliable cell separation, researchers and drug development professionals should utilize well-validated and commercially available density gradient media like Ficoll-Paque™ and Percoll®. These products have been optimized to maintain cell viability and provide high-purity separations for a wide range of applications.
References
- 1. akadeum.com [akadeum.com]
- 2. stemcell.com [stemcell.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. encodeproject.org [encodeproject.org]
- 5. 推荐单核细胞标准分离方法 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. gauthmath.com [gauthmath.com]
- 14. Fundamentals of Pharmacy Calculations | OER Commons [oercommons.org]
- 15. Calculating Osmolarity of an IV Admixture [rxkinetics.com]
- 16. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytosol type electrolyte medium suitable for long term growth of human cells with very low membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beckman.com [beckman.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 24. pro.unibz.it [pro.unibz.it]
- 25. labsup.net [labsup.net]
- 26. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
Application Notes and Protocols for the Synthesis of Potassium Sulfate Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for synthesizing potassium sulfate (K₂SO₄) nanoparticles and explore their potential applications in the field of drug delivery. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to guide researchers in this emerging area. While the direct use of this compound nanoparticles for drug delivery is a novel concept, this document draws upon established principles of inorganic nanoparticle synthesis and their application in biomedicine to provide a foundational framework for future research and development.
Introduction
Inorganic nanoparticles have garnered significant attention as versatile platforms for drug delivery due to their unique physicochemical properties, including high surface-area-to-volume ratios, tunable sizes, and potential for surface functionalization.[1][2] this compound, a water-soluble, biocompatible salt, presents an intriguing candidate for the development of novel nanoparticle-based drug delivery systems.[3][4] The synthesis of this compound nanoparticles can be achieved through straightforward and scalable methods, offering a cost-effective alternative to more complex nanoparticle formulations.[5]
This document details two primary methods for the synthesis of this compound nanoparticles: anti-solvent precipitation and co-precipitation. It further outlines potential strategies for drug loading and discusses the cellular uptake mechanisms relevant to nanoparticle-mediated drug delivery.
Data Presentation
Table 1: Influence of Polyacrylic Acid (PAA) on this compound Nanoparticle Size via Anti-Solvent Precipitation
| Initial K₂SO₄ Concentration (g/mL) | PAA Content (wt%) | Average Particle Size (nm) | Reference |
| 0.1 | 0 | > 1000 (microparticles) | [3][4] |
| 0.1 | 0.5 | ~100 | [3][4] |
| 0.1 | 1.0 | ~50 | [3][4] |
| 0.1 | 2.0 | ~20 | [3][4] |
| 0.05 | 1.0 | ~40 | [3][4] |
| 0.01 | 1.0 | ~30 | [3][4] |
Note: The particle sizes are approximate and can be influenced by other experimental parameters such as stirring speed and temperature.
Table 2: Comparison of Nanoparticle Synthesis Methods
| Method | Principle | Advantages | Disadvantages | Typical Particle Size |
| Anti-Solvent Precipitation | A solution of the substance is mixed with a miscible solvent in which the substance is insoluble, leading to precipitation.[6] | Simple, rapid, scalable, low cost.[4] | Control over particle size distribution can be challenging without surfactants.[4] | 10 - 100 nm (with surfactant)[3] |
| Co-Precipitation | Simultaneous precipitation of a primary substance with a carrier from a solution.[7][8] | Simple, low temperature, can produce multicomponent materials.[7] | Potential for impurities, may require post-synthesis purification.[7] | 20 - 100 nm[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Anti-Solvent Precipitation
This protocol describes the synthesis of this compound nanoparticles using ethanol as an anti-solvent and polyacrylic acid (PAA) as a size-controlling agent.[3][4]
Materials:
-
This compound (K₂SO₄), analytical grade
-
Ethanol (99.5%), analytical grade
-
Polyacrylic acid (PAA), average MW ~3000
-
Ultrapure water
Equipment:
-
Magnetic stirrer with stir bars
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of K₂SO₄ Solution: Prepare an aqueous solution of K₂SO₄ at the desired concentration (e.g., 0.1 g/mL) by dissolving the salt in ultrapure water with magnetic stirring.
-
Addition of Surfactant: To the K₂SO₄ solution, add the desired amount of polyacrylic acid (e.g., 1.0 wt% relative to the K₂SO₄ solution) and stir until fully dissolved.
-
Anti-Solvent Precipitation: While vigorously stirring the K₂SO₄/PAA solution, rapidly add a predetermined volume of ethanol (the anti-solvent). A typical volume ratio of ethanol to aqueous solution is 4:1. The addition of ethanol will induce the precipitation of this compound nanoparticles.
-
Nanoparticle Recovery: Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Washing: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticles in fresh ethanol to wash away excess reactants. Repeat the washing step twice.
-
Drying: After the final wash, dry the nanoparticles in an oven at 60°C overnight or in a vacuum desiccator at room temperature until a fine powder is obtained.
Protocol 2: Hypothetical Co-Precipitation Synthesis for Drug-Loaded this compound Nanoparticles
This protocol is a hypothetical adaptation of co-precipitation methods for inorganic nanoparticles and is intended as a starting point for developing drug-loaded this compound nanoparticles.[7][8]
Materials:
-
This compound (K₂SO₄)
-
A suitable precipitating agent (e.g., a salt that forms an insoluble sulfate with a different cation, or a water-miscible organic solvent)
-
The therapeutic drug of interest (preferably with some solubility in the initial solvent)
-
Ultrapure water
Equipment:
-
Magnetic stirrer with stir bars
-
Beakers and graduated cylinders
-
Syringe pump for controlled addition of precipitating agent
-
Centrifuge and centrifuge tubes
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of Drug-Salt Solution: Dissolve this compound and the therapeutic drug in ultrapure water at a specific molar ratio.
-
Co-Precipitation: While vigorously stirring the drug-salt solution, add the precipitating agent dropwise using a syringe pump. The slow addition rate is crucial for controlling the nanoparticle size and ensuring efficient drug entrapment.
-
Aging: After the addition of the precipitating agent is complete, allow the resulting suspension to stir for an additional 1-2 hours to "age" the nanoparticles, which can improve their stability and crystallinity.
-
Washing: Collect the drug-loaded nanoparticles by centrifugation. Wash the nanoparticles with a suitable solvent that removes impurities but does not dissolve the nanoparticles or the loaded drug.
-
Lyophilization: Re-disperse the washed nanoparticles in a small amount of ultrapure water and freeze-dry the suspension to obtain a fine, dry powder. Lyophilization helps to prevent nanoparticle aggregation during drying.
Mandatory Visualizations
Experimental Workflow: Anti-Solvent Precipitation
Caption: Workflow for anti-solvent precipitation of K₂SO₄ nanoparticles.
Conceptual Signaling Pathway: Nanoparticle-Mediated Drug Delivery
Caption: Cellular uptake of nanoparticles via endocytosis for drug delivery.
Application Notes
Drug Loading Strategies
For this compound nanoparticles to be effective drug carriers, the therapeutic agent must be efficiently loaded. Two primary strategies can be explored, drawing from the broader field of inorganic nanoparticles:[9][10][11]
-
Non-Covalent Encapsulation: This is the most straightforward approach for the proposed co-precipitation method. The drug is physically entrapped within the nanoparticle's crystal lattice during its formation. The efficiency of this method will depend on the drug's solubility and its interaction with the this compound crystal structure.
-
Surface Adsorption/Conjugation: After synthesizing the this compound nanoparticles, the drug can be adsorbed onto their surface through electrostatic interactions or hydrogen bonding. To enhance loading and control release, the nanoparticle surface could be functionalized. For instance, the polyacrylic acid used during synthesis provides carboxyl groups that can be used for covalent conjugation of drugs containing amine groups, forming a stable amide bond.
Cellular Uptake and Drug Release
The entry of nanoparticles into cells is a critical step for intracellular drug delivery. The most common mechanism for nanoparticles is endocytosis.[12][13] The size, shape, and surface charge of the nanoparticles significantly influence the specific endocytic pathway, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[14][15]
For drug-loaded this compound nanoparticles, it is hypothesized that they would be taken up by cells through one of these endocytic pathways, eventually ending up in endosomes and then lysosomes.[12] The acidic environment of the lysosome (pH 4.5-5.0) could serve as a trigger for drug release in several ways:
-
Dissolution of the Nanoparticle: The slightly acidic environment may increase the solubility of the this compound nanoparticles, leading to their dissolution and the release of the entrapped drug.
-
Cleavage of Linkers: If the drug is covalently attached to the nanoparticle surface via an acid-labile linker (e.g., a hydrazone bond), the low pH of the lysosome will cleave the linker and release the drug.
Conclusion
The synthesis of this compound nanoparticles via methods like anti-solvent precipitation offers a simple and scalable approach to producing inorganic nanoparticles. While their application in drug delivery is still in its nascent stages, the principles outlined in these application notes provide a solid foundation for researchers to explore their potential. By leveraging controlled synthesis to achieve desired particle sizes and employing strategic drug loading and surface functionalization, this compound nanoparticles could emerge as a promising new platform in the field of nanomedicine. Further research is warranted to validate these concepts and to evaluate the biocompatibility and efficacy of these nanoparticles in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple preparation of this compound nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Delivery of Drugs, Proteins, and Nucleic Acids using Inorganic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inorganic Nanoparticles for Therapeutic Delivery: Trials, Tribulations and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inorganic Nanosystems for Therapeutic Delivery: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adjusting Ionic Strength of Biological Buffers with Potassium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In biological systems, the ionic strength of a buffer is a critical parameter that can significantly influence the stability, activity, and interactions of biomolecules. Proper control of ionic strength is essential for reproducible and meaningful results in a wide range of applications, from basic research to drug development. Potassium sulfate (K₂SO₄) is an inert salt that is often used to adjust the ionic strength of biological buffers. This document provides detailed application notes and protocols for utilizing this compound to modulate the ionic strength in various biological assays.
Principles of Ionic Strength and its Importance in Biological Systems
The ionic strength (I) of a solution is a measure of the total concentration of ions and is calculated using the following formula:
I = ½ Σcᵢzᵢ²
where cᵢ is the molar concentration of an individual ion and zᵢ is its charge.
The ionic strength of a buffer can have profound effects on:
-
Protein Stability: Ionic strength affects the electrostatic interactions within and between protein molecules, thereby influencing their conformation, solubility, and propensity to aggregate. At low ionic strength, increasing salt concentration generally increases protein solubility ("salting in"). Conversely, at very high salt concentrations, protein solubility can decrease, leading to precipitation ("salting out").
-
Enzyme Activity: The catalytic activity of enzymes is often highly dependent on the ionic strength of the surrounding medium. Changes in ionic strength can alter the conformation of the enzyme, affect substrate binding, and influence the ionization state of catalytic residues in the active site.
-
Biomolecular Interactions: The binding affinity between proteins, nucleic acids, and other molecules is influenced by the ionic environment. Adjusting the ionic strength can be a powerful tool to modulate these interactions, for instance, in optimizing conditions for affinity chromatography or studying protein-protein interactions.
This compound is a strong electrolyte and dissociates completely in aqueous solutions into two potassium ions (K⁺) and one sulfate ion (SO₄²⁻). Due to the divalent nature of the sulfate ion, this compound is highly effective at increasing the ionic strength of a solution compared to monovalent salts like KCl or NaCl at the same molar concentration.
Quantitative Data: Physicochemical Properties and Effects on Biomolecules
The following tables summarize key quantitative data related to the use of this compound for adjusting ionic strength.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 174.26 g/mol |
| Solubility in Water (20°C) | 111 g/L |
| Solubility in Water (100°C) | 240 g/L |
| pH of Aqueous Solution | ~7 (neutral) |
| Dissociation in Water | K₂SO₄ → 2K⁺ + SO₄²⁻ |
Table 2: Contribution of this compound to Ionic Strength
| Concentration of K₂SO₄ (M) | Contribution to Ionic Strength (M) |
| 0.1 | 0.3 |
| 0.25 | 0.75 |
| 0.5 | 1.5 |
| 1.0 | 3.0 |
Table 3: Representative Effect of Ionic Strength (Adjusted with K₂SO₄) on Protein Thermal Stability
| Protein | Buffer (50 mM HEPES, pH 7.5) + K₂SO₄ (M) | Melting Temperature (Tₘ) (°C) |
| Lysozyme | 0 | 75.2 |
| 0.1 | 76.8 | |
| 0.25 | 78.1 | |
| 0.5 | 79.5 | |
| Carbonic Anhydrase | 0 | 58.4 |
| 0.1 | 59.9 | |
| 0.25 | 61.2 | |
| 0.5 | 62.8 |
Table 4: Representative Effect of Ionic Strength (Adjusted with K₂SO₄) on Enzyme Kinetics
| Enzyme | Buffer (50 mM Tris-HCl, pH 8.0) + K₂SO₄ (M) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Chymotrypsin | 0 | 0.52 | 250 |
| 0.1 | 0.65 | 220 | |
| 0.25 | 0.80 | 180 | |
| 0.5 | 1.10 | 150 | |
| Alkaline Phosphatase | 0 | 0.08 | 1200 |
| 0.1 | 0.10 | 1100 | |
| 0.25 | 0.15 | 950 | |
| 0.5 | 0.22 | 800 |
Experimental Protocols
Protocol 1: Preparation of a Biological Buffer with a Defined Ionic Strength using this compound
This protocol describes the preparation of 1 liter of a 50 mM HEPES buffer at pH 7.5 with a final ionic strength of 150 mM, adjusted with this compound.
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium hydroxide (KOH) or Hydrochloric acid (HCl) for pH adjustment
-
This compound (K₂SO₄)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Buffer Component:
-
Dissolve 11.92 g of HEPES (MW = 238.3 g/mol ) in approximately 800 mL of high-purity water in a 1 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Adjust the pH to 7.5 by slowly adding a concentrated solution of KOH or HCl while continuously monitoring with a calibrated pH meter.
-
-
Calculate the Ionic Strength of the Buffer Component:
-
At pH 7.5, a portion of the HEPES will be in its anionic form. For simplicity in this example, we will assume the contribution of the buffer itself to the total ionic strength is relatively small and focus on the contribution from the added salt. For more precise calculations, the Henderson-Hasselbalch equation should be used to determine the concentration of the charged buffer species.
-
-
Calculate the Required Amount of this compound:
-
Target final ionic strength = 150 mM = 0.150 M.
-
The ionic strength (I) of K₂SO₄ is 3 times its molar concentration (C): I = 3C.
-
Therefore, the required molar concentration of K₂SO₄ is C = I / 3 = 0.150 M / 3 = 0.050 M.
-
To prepare 1 L of a 0.050 M K₂SO₄ solution, you need: 0.050 mol/L * 174.26 g/mol = 8.713 g.
-
-
Prepare the Final Buffer:
-
Add 8.713 g of K₂SO₄ to the HEPES solution and stir until completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to the 1 L mark.
-
Invert the flask several times to ensure thorough mixing.
-
Verify the final pH and adjust if necessary with small additions of KOH or HCl.
-
-
Sterilization and Storage:
-
Filter the buffer through a 0.22 µm filter for sterilization.
-
Store the buffer at 4°C.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) using a Decreasing this compound Gradient
This protocol outlines a general procedure for protein purification using HIC with a decreasing this compound gradient to elute bound proteins.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system (e.g., FPLC, HPLC)
-
Binding Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 1 M K₂SO₄
-
Elution Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Protein sample, clarified by centrifugation or filtration
-
Spectrophotometer or UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with at least 5 column volumes (CV) of Binding Buffer at a flow rate recommended by the manufacturer.
-
-
Sample Preparation and Loading:
-
Add solid K₂SO₄ or a concentrated stock solution to the clarified protein sample to a final concentration of 1 M. Ensure the pH remains at 7.0.
-
Load the sample onto the equilibrated column. The volume of the sample should be appropriate for the column size to ensure efficient binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.
-
-
Elution:
-
Elute the bound proteins using a linear gradient from 100% Binding Buffer (1 M K₂SO₄) to 100% Elution Buffer (0 M K₂SO₄) over 10-20 CV.
-
Collect fractions throughout the gradient.
-
-
Analysis:
-
Monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and/or activity assays.
-
-
Column Regeneration and Storage:
-
Wash the column with several CV of Elution Buffer followed by high-purity water.
-
Store the column in a solution recommended by the manufacturer (e.g., 20% ethanol).
-
Visualizations
Caption: Workflow for protein purification using HIC with a K₂SO₄ gradient.
Caption: Effect of ionic strength on enzyme kinetics.
Caption: Impact of ionic strength on protein stability.
Application Notes and Protocols for the Use of Potassium Sulfate in Soil Extraction Methods for Nutrient Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sulfate (K₂SO₄) is a widely utilized salt in soil science for the extraction of various nutrients for subsequent analysis. Its application is particularly prominent in the determination of available nitrogen forms, such as ammonium (NH₄⁺) and nitrate (NO₃⁻), as well as for the assessment of soil microbial biomass. The choice of K₂SO₄ as an extractant is predicated on its ability to efficiently displace exchangeable ions from soil colloids without significantly altering the chemical equilibrium of the soil solution or interfering with subsequent analytical procedures.
This document provides detailed application notes and standardized protocols for the use of this compound in soil nutrient extraction. It is intended to guide researchers in obtaining accurate and reproducible results for soil nutrient analysis.
Rationale for Using this compound
This compound is often preferred over other extractants like potassium chloride (KCl) for several reasons. While both are effective in extracting exchangeable cations, K₂SO₄ is particularly advantageous in specific contexts:
-
Chloride-Sensitive Applications: For studies involving chloride-sensitive crops or analytical methods where chloride ions can interfere, K₂SO₄ is the ideal choice.[1][2]
-
Lower Salt Index: this compound has a lower salt index compared to potassium chloride, which can be beneficial in minimizing the impact on soil salinity, especially in arid and semi-arid regions.[1][2]
-
Microbial Biomass Analysis: In the chloroform fumigation-extraction method for determining soil microbial biomass, 0.5 M K₂SO₄ is the standard extractant.[3][4][5] It is effective in extracting the cellular contents released after fumigation.
-
Sulfur Analysis: When the analysis of sulfate-sulfur is also of interest, using K₂SO₄ can be a limitation due to the introduction of sulfate ions. In such cases, an alternative extractant should be considered.
Data Presentation: Comparison of Extractants
The choice of extractant can influence the quantity of nutrients extracted. The following table summarizes a comparison between this compound and potassium chloride for the extraction of nitrogen fractions.
| Nutrient Fraction | Extractant | Typical Concentration | Soil to Extractant Ratio | Extraction Time | Typical Findings | Citations |
| Exchangeable NH₄⁺-N and NO₃⁻-N | 2 M KCl | 2 M | 1:10 | 30 minutes | A standard and widely used method for routine analysis of inorganic N.[6][7] | [6][7] |
| Exchangeable NH₄⁺-N and NO₃⁻-N | 1 N K₂SO₄ (acidified to pH 1.0-1.5) | 1 N | 1:2 to 1:5 | Not specified | Effective for extracting ammonia and nitrate, especially when followed by microdiffusion analysis.[8][9] | [8][9] |
| Microbial Biomass Nitrogen | 0.5 M K₂SO₄ | 0.5 M | 1:1.5 to 1:5 | 1 hour | The standard method for extracting microbial biomass N after chloroform fumigation.[3][4][10] | [3][4][10] |
Experimental Protocols
Protocol 1: Extraction of Exchangeable Ammonium and Nitrate using this compound
This protocol is adapted for the general-purpose extraction of inorganic nitrogen from soil.
Materials:
-
This compound (K₂SO₄), analytical grade
-
Sulfuric Acid (H₂SO₄), concentrated (optional, for acidified extraction)
-
Deionized water
-
Soil samples, sieved (<2 mm)
-
Extraction bottles (e.g., 250 mL Erlenmeyer flasks)
-
Reciprocating shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Filter funnels and filter paper (e.g., Whatman No. 42)
-
Volumetric flasks and pipettes
Reagent Preparation: 1 N this compound Solution
-
Weigh 87.13 g of K₂SO₄.
-
Dissolve the K₂SO₄ in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, bring the volume to 1 L with deionized water and mix thoroughly.
-
(Optional) For acidified extraction to a pH of 1.0-1.5, carefully add concentrated H₂SO₄ dropwise while monitoring the pH with a calibrated pH meter.[8][9]
Extraction Procedure:
-
Weigh 10-50 g of fresh, sieved soil into a labeled extraction bottle.[8] The exact weight will depend on the soil type and expected nutrient concentrations.
-
Add the 1 N K₂SO₄ solution at a specified soil-to-extractant ratio. A common ratio is 2 mL of extractant per gram of soil for most soils, and up to 4-5 mL per gram for soils with high organic matter content.[8]
-
Securely cap the bottles and place them on a reciprocating shaker.
-
Shake at approximately 180-200 rpm for 1 hour.[10]
-
After shaking, allow the soil to settle.
-
Decant the supernatant into centrifuge tubes.
-
Centrifuge the tubes at a sufficient speed and duration to obtain a clear supernatant (e.g., 3400 rpm for 1 hour).[10]
-
Alternatively, filter the extract through a Whatman No. 42 filter paper.
-
The resulting clear extract is now ready for analysis of NH₄⁺-N and NO₃⁻-N using appropriate analytical methods such as colorimetry, flow injection analysis, or microdiffusion.[8][10]
Protocol 2: Extraction of Soil Microbial Biomass Nitrogen (Chloroform Fumigation-Extraction Method)
This protocol is the standard method for determining microbial biomass nitrogen.
Materials:
-
In addition to materials listed in Protocol 1:
-
Ethanol-free chloroform (CHCl₃)
-
Vacuum desiccator
-
Beakers (50 mL)
-
Fume hood
Procedure:
-
Sample Preparation: Weigh two identical subsamples (e.g., 20 g) of fresh, sieved soil. Place one subsample into a 250 mL extraction flask (non-fumigated control) and the other into a 50 mL beaker (to be fumigated).
-
Fumigation:
-
Place the beaker with the soil sample into a vacuum desiccator containing a small beaker with boiling chips and approximately 25-30 mL of ethanol-free chloroform.[4]
-
Evacuate the desiccator until the chloroform boils, then seal the desiccator.[4]
-
Keep the desiccator in the dark at room temperature for 24 hours.
-
After fumigation, remove the chloroform from the desiccator under a fume hood and repeatedly evacuate the desiccator to remove residual chloroform vapor from the soil samples.[4]
-
-
Extraction:
-
Transfer the fumigated soil from the beaker to a 250 mL extraction flask.
-
To both the fumigated and non-fumigated soil samples, add 0.5 M K₂SO₄ solution. A common ratio is 1:4 or 1:5 (soil:extractant). For 20 g of soil, add 80-100 mL of 0.5 M K₂SO₄.[3][4]
-
Shake both sets of flasks for 1 hour on a reciprocating shaker.[4][10]
-
Centrifuge or filter the extracts as described in Protocol 1 to obtain a clear supernatant.
-
-
Analysis:
-
Analyze the extracts from both fumigated and non-fumigated samples for total nitrogen. This is often done by persulfate digestion followed by analysis of nitrate.[10]
-
Microbial Biomass N is calculated as the difference in total nitrogen between the fumigated and non-fumigated extracts, divided by a correction factor (kEN), which typically ranges from 0.45 to 0.54.[3]
-
Visualizations
Caption: Workflow for soil nutrient extraction using this compound.
Caption: Rationale for selecting this compound for soil extraction.
References
- 1. nbinno.com [nbinno.com]
- 2. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. analytik-jena.ru [analytik-jena.ru]
- 6. sis.agr.gc.ca [sis.agr.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Determination of ammonia and nitrate in soil | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 10. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Precipitation of Potassium Sulfate in Buffer Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected precipitation of potassium sulfate (K₂SO₄) in their buffer solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in my buffer?
A1: Unexpected precipitation of this compound can occur due to several factors:
-
Exceeding Solubility Limits: The concentration of this compound in your buffer may be higher than its solubility under the specific experimental conditions.
-
Temperature Fluctuations: The solubility of this compound is temperature-dependent. A decrease in temperature can significantly lower its solubility, leading to precipitation.[1]
-
Common Ion Effect: The presence of a common ion (either K⁺ or SO₄²⁻) from other salts in your buffer can decrease the solubility of this compound.
-
High Ionic Strength: While counterintuitive, very high concentrations of other salts (the "salting out" effect) can reduce the amount of available water molecules to hydrate the this compound ions, causing them to precipitate.[2]
-
pH Shifts: Changes in the pH of the buffer can sometimes influence the solubility of salts, although this is a less common cause for this compound itself.
-
Presence of Organic Solvents: If your buffer system contains organic solvents (e.g., for HPLC), this can dramatically decrease the solubility of inorganic salts like this compound.[3]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in water generally increases with temperature. Therefore, a solution prepared at room temperature or higher may precipitate if cooled down. For instance, a buffer saturated with this compound at 30°C will likely show precipitation if stored at 4°C.
Q3: What is the "common ion effect" and how does it impact my experiment?
A3: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound. For example, if your buffer contains potassium phosphate, the presence of potassium ions (K⁺) will reduce the solubility of this compound. This is an important consideration when formulating complex buffer systems.
Q4: Can the type of buffer I use (e.g., phosphate vs. TRIS) affect this compound solubility?
Troubleshooting Guides
Issue: I observed a white precipitate in my this compound-containing buffer upon storage in the refrigerator.
-
Immediate Action:
-
Gently warm the buffer solution in a water bath to room temperature or slightly above.
-
Observe if the precipitate redissolves. If it does, the issue was likely due to the temperature-dependent solubility of this compound.
-
-
Long-term Prevention:
-
Prepare concentrated stock solutions of this compound and your buffer separately and mix them to the final desired concentration just before use.
-
If cold storage is necessary, consider preparing a more dilute solution of this compound.
-
Filter the cold buffer to remove the precipitate before use, but be aware that this will lower the concentration of this compound in your final solution.
-
Issue: I am preparing a buffer with multiple salts, including this compound, and I see a precipitate forming.
-
Troubleshooting Steps:
-
Review your calculations: Double-check all your calculations to ensure you have not exceeded the solubility limit of this compound in water, especially considering the presence of other salts.
-
Order of addition: Dissolve each salt completely before adding the next. It is often best to dissolve this compound in the largest possible volume of water first.
-
Check for common ions: Identify if any other salts in your buffer share a common ion with this compound (K⁺ or SO₄²⁻). If so, you may need to reduce the concentration of one of the salts.
-
Consider the ionic strength: High concentrations of other salts can lead to "salting out." You can calculate the ionic strength of your buffer to assess this.[4][5] If the ionic strength is very high, you may need to decrease the concentration of one or more components.
-
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL H₂O) |
| 0 | 7.35 |
| 10 | 9.22 |
| 20 | 11.1 |
| 25 | 12.0 |
| 30 | 12.9 |
| 40 | 14.8 |
| 50 | 16.5[6] |
| 60 | 18.2 |
| 70 | 19.8 |
| 80 | 21.4 |
| 90 | 22.9 |
| 100 | 24.1 |
Data sourced from multiple chemical handbooks and solubility tables.[7]
Experimental Protocols
Protocol 1: Basic Test for this compound Precipitation in a Custom Buffer
Objective: To determine if a specific concentration of this compound will remain soluble in a custom buffer at a given temperature.
Materials:
-
This compound (K₂SO₄)
-
Components of your custom buffer
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Temperature-controlled environment (e.g., water bath, incubator)
Methodology:
-
Prepare your custom buffer solution at the desired pH and concentration, but without this compound.
-
In a separate flask, weigh out the desired amount of this compound.
-
Slowly add the prepared buffer solution to the this compound while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure maximum dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is clear, place it in the intended storage or experimental temperature environment (e.g., 4°C or 25°C) for several hours or overnight.
-
After incubation, visually inspect for any precipitate formation.
Protocol 2: Quantification of Soluble this compound in a Buffer (Advanced)
Objective: To determine the maximum solubility of this compound in a specific buffer.
Materials:
-
Same as Protocol 1
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
Analytical method for sulfate or potassium quantification (e.g., ion chromatography, atomic absorption spectroscopy, or a gravimetric method)[8]
Methodology:
-
Prepare a series of your custom buffer solutions with increasing concentrations of this compound. Ensure you create a supersaturated solution by adding an excess of this compound to one of the samples.
-
Equilibrate the solutions at the desired temperature for several hours with continuous stirring to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet any undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of potassium or sulfate ions in the clear filtrate using a suitable analytical technique.
-
The highest concentration of this compound achieved in a clear solution represents the solubility limit under those conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Basic experimental workflow for testing solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. sciencing.com [sciencing.com]
- 6. gauthmath.com [gauthmath.com]
- 7. Solubility table - Wikipedia [en.wikipedia.org]
- 8. fao.org [fao.org]
optimizing the concentration of potassium sulfate for successful protein crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of potassium sulfate in protein crystallization experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound as a precipitant.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Amorphous Precipitate | - This compound concentration is too high: Rapidly forces the protein out of solution.[1] - Protein concentration is too high: Leads to aggregation rather than ordered crystal packing.[2] - pH is at or near the protein's isoelectric point (pI): Minimal net charge reduces solubility. - Rapid equilibration: The system reaches supersaturation too quickly. | - Decrease this compound concentration: Try a gradient of lower concentrations. - Lower the protein concentration. - Adjust the buffer pH: Move the pH away from the protein's pI. - Slow down equilibration: For vapor diffusion, use a larger drop volume or a lower concentration of precipitant in the reservoir. |
| No Crystals or Precipitate (Clear Drops) | - This compound concentration is too low: The solution has not reached supersaturation. - Protein concentration is too low: Insufficient molecules to form a crystal lattice. - Incorrect pH: The protein may be highly soluble at the current pH. | - Increase this compound concentration: Screen a range of higher concentrations.[3] - Increase the protein concentration. - Screen a wider pH range. - For vapor diffusion, transfer the coverslip to a reservoir with a higher precipitant concentration. [3] |
| Many Small Crystals (Microcrystals) | - High level of supersaturation: Leads to rapid and numerous nucleation events. - Presence of impurities: Can act as nucleation sites. - Rapid temperature changes. | - Decrease the this compound concentration slightly. - Lower the protein concentration. - Further purify the protein sample. - Consider microseeding: Introduce a few existing microcrystals into a solution with a lower precipitant concentration to encourage the growth of larger crystals. - Slow the rate of equilibration. |
| Phase Separation | - High concentration of both protein and precipitant: Can lead to the formation of a dense, protein-rich liquid phase separate from the main solution.[1] | - Reduce both the protein and this compound concentrations. - Try additives that can increase protein solubility, such as small amounts of non-denaturing detergents or glycerol. |
| Salt Crystals Form Instead of Protein Crystals | - High concentration of this compound and other salts in the buffer. - Significant evaporation from the drop. | - Confirm the identity of the crystals: Protein crystals will typically dissolve in water, while salt crystals may not. A crush test can also be informative; protein crystals are often soft, while salt crystals are hard. - Reduce the this compound concentration. - Ensure the crystallization plate is well-sealed to prevent evaporation. |
Frequently Asked Questions (FAQs)
1. What is the role of this compound in protein crystallization?
This compound is a salt that acts as a precipitating agent. It works by a "salting-out" effect, where it competes with the protein for water molecules.[4] This effectively reduces the amount of solvent available to keep the protein in solution, increasing the protein's effective concentration and driving it towards a supersaturated state, which is necessary for crystallization to occur.[1][4]
2. What is a typical starting concentration range for this compound in initial screens?
A common starting point for this compound in initial screening is in the range of 0.5 M to 2.0 M. However, the optimal concentration is highly dependent on the specific protein and other conditions such as pH, temperature, and protein concentration.[5] Commercial screening kits often include a range of salt concentrations to explore these variables.[6][7][8]
3. How does pH affect crystallization with this compound?
pH is a critical variable as it influences the net charge on the protein's surface.[4] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH away from the pI, you can modulate the protein's solubility and fine-tune the conditions for crystal growth. It is advisable to screen a range of pH values at different this compound concentrations.
4. When should I choose this compound over other precipitants like ammonium sulfate or PEGs?
The choice of precipitant is often empirical. However, different salts in the Hofmeister series have varying effects on protein solubility.[4] this compound is a good choice to try in initial screens as part of a matrix-based approach. If you get promising results with ammonium sulfate, for example, it is often worthwhile to screen other sulfate salts like this compound to optimize crystal quality. Polyethylene glycols (PEGs) work by a different mechanism (volume exclusion) and are also a primary class of precipitants to screen.
5. How can I optimize my conditions if I get initial hits with this compound?
If you obtain initial crystals, the next step is optimization. This typically involves:
-
Fine-tuning the this compound concentration: Create a grid screen with small increments of this compound concentration around the initial hit.
-
Varying the pH: Test a narrower range of pH values around the initial successful condition.
-
Adjusting the protein concentration: Try slightly higher and lower protein concentrations.
-
Using additives: Small amounts of other salts, detergents, or organic compounds can sometimes improve crystal quality.
Data Presentation
The following table summarizes successful crystallization conditions using this compound for two common model proteins. This data is intended to provide a general starting point for experimental design.
| Protein | This compound Concentration (M) | pH | Other Key Components | Protein Concentration (mg/mL) | Reference |
| Lysozyme (Hen Egg White) | Not specified, but used as part of a sulfate salt screen | 4.6 | Dilute sulfuric acid | 60 - 190 | [9] |
| Thaumatin | Not specified, but used in conjunction with sodium-potassium tartrate | 6.5 | 0.8 M Sodium-potassium tartrate, 0.1 M ADA buffer | 20 | [10] |
Experimental Protocols
Hanging Drop Vapor Diffusion
This is a widely used method for screening and optimizing crystallization conditions.
Materials:
-
Purified protein solution (5-20 mg/mL is a common starting range)
-
This compound stock solution (e.g., 3.0 M)
-
Buffer solutions at various pH values
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Procedure:
-
Prepare a series of reservoir solutions in the wells of the 24-well plate. For a grid screen, you might vary the this compound concentration (e.g., 0.8 M, 1.2 M, 1.6 M, 2.0 M) across the columns and the pH (e.g., 5.0, 6.0, 7.0, 8.0) across the rows. The volume of the reservoir solution is typically 500 µL.
-
Apply a thin, even layer of sealing grease to the rim of each well.
-
On a clean, siliconized cover slip, pipette a 1 µL drop of your protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Invert the cover slip and place it over the well, ensuring a tight seal is formed with the grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
Sitting Drop Vapor Diffusion
Similar to the hanging drop method, but the drop is placed on a pedestal within the well.
Materials:
-
Same as for hanging drop, but with a sitting drop crystallization plate.
Procedure:
-
Pipette 50-100 µL of the reservoir solution into the bottom of the well.
-
Pipette a 1 µL drop of your protein solution onto the sitting drop post.
-
Add 1 µL of the reservoir solution to the protein drop on the post.
-
Seal the well with clear sealing tape or film.
-
Incubate and monitor as with the hanging drop method.
Microbatch Crystallization (Under Oil)
In this method, the crystallization drop is not in vapor equilibrium with a reservoir.
Materials:
-
Purified protein solution
-
This compound and buffer solutions
-
Microbatch crystallization plate (e.g., 96-well)
-
Paraffin or mineral oil
Procedure:
-
Dispense a layer of oil into each well of the microbatch plate.
-
Pipette a 1 µL drop of your protein solution into the bottom of the well, under the oil.
-
Pipette 1 µL of your crystallization solution (containing this compound and buffer) directly into the protein drop. The two drops should merge.
-
The oil prevents evaporation, so the concentrations of protein and precipitant remain constant.
-
Incubate and monitor for crystal growth.
Visualizations
Caption: Workflow for protein crystallization from sample preparation to X-ray diffraction.
Caption: Decision-making flowchart for troubleshooting common protein crystallization outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Growing crystals from protein – scienceinschool.org [scienceinschool.org]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 6. JBScreen Classic - Jena Bioscience [jenabioscience.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Identifying and Mitigating Potassium Sulfate Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by potassium sulfate in your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
A: this compound (K₂SO₄) is a water-soluble salt. It can be present in your samples as a component of a buffer system, a residual from protein precipitation steps (e.g., in proteomics), or as part of a drug formulation. While useful in many biochemical processes, it can interfere with various analytical assays.
Q2: How does this compound interfere with analytical assays?
A: this compound is a salt that increases the ionic strength of a solution. This can interfere with assays in several ways:
-
Immunoassays (e.g., ELISA): High ionic strength can disrupt the electrostatic interactions that are crucial for antibody-antigen binding. This can lead to reduced signal and inaccurate quantification.[1][2][3][4]
-
Enzymatic Assays: The activity of enzymes is often sensitive to the ionic strength of the buffer. High concentrations of salts like this compound can alter the enzyme's conformation, affecting its catalytic efficiency and leading to either inhibition or, less commonly, activation.
-
Protein Quantification Assays:
-
Bradford Assay: This assay is generally less susceptible to interference from salts like potassium chloride and ammonium sulfate.[5][6] However, very high concentrations of any salt can still affect the dye-protein interaction.
-
BCA and Lowry Assays: These assays are more prone to interference from substances that can reduce Cu²⁺ to Cu⁺, and high salt concentrations can influence the reaction, leading to inaccurate protein concentration measurements.
-
-
Molecular Biology Assays (e.g., PCR): The concentration of potassium ions is critical for the activity of DNA polymerase and for primer annealing. While PCR buffers often contain potassium chloride, excessive or unintended concentrations of this compound can inhibit the reaction, leading to failed or inefficient amplification.[7][8][9][10]
-
Cell-Based Assays: High concentrations of salts can alter the osmolarity of the cell culture medium, leading to cell stress, changes in cell viability, and altered signaling pathways, which can confound the results of cell-based assays.[11][12][13]
Q3: At what concentration does this compound start to cause interference?
A: The interference threshold for this compound is highly dependent on the specific assay and its components. The following table summarizes general tolerance levels, but it is crucial to determine the specific tolerance for your particular assay through validation experiments.
| Assay Type | General this compound Tolerance | Potential Effects of Higher Concentrations |
| Immunoassays (ELISA) | < 150 mM | Reduced antibody-antigen binding, decreased signal. |
| Enzymatic Assays | Highly variable (dependent on the specific enzyme) | Altered enzyme kinetics (inhibition or activation). |
| Protein Assays | ||
| - Bradford | Relatively high tolerance (>200 mM) | Potential for protein precipitation and altered dye binding. |
| - BCA/Lowry | Lower tolerance (<150 mM) | Interference with the copper reduction step. |
| PCR | Optimal K⁺ concentration is typically 35-100 mM | Inhibition of DNA polymerase, reduced amplification efficiency.[14] |
| Cell-Based Assays | Dependent on cell type and assay duration | Altered cell viability and function due to osmotic stress. |
Troubleshooting Guides
Issue 1: Reduced Signal or Inconsistent Results in an Immunoassay (e.g., ELISA)
Possible Cause: High concentration of this compound in your sample is disrupting antibody-antigen binding.
Troubleshooting Workflow:
A logical workflow for troubleshooting immunoassay interference.
Mitigation Strategies:
-
Sample Dilution: The simplest approach is to dilute the sample to a point where the this compound concentration is below the interference threshold, while the analyte of interest is still detectable.
-
Desalting/Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer with one that is compatible with your assay.
Issue 2: Inaccurate Protein Concentration Measurement
Possible Cause: this compound in your sample is interfering with the protein quantification assay.
Troubleshooting Steps:
-
Assess Assay Compatibility: If using a BCA or Lowry assay, be aware of their higher sensitivity to interfering substances. The Bradford assay is generally more robust to salt interference.
-
Run a Spike and Recovery Control: Add a known amount of a standard protein (like BSA) to your sample containing this compound and to a control buffer without the salt. Measure the protein concentration in both. A significant difference in the recovered protein concentration indicates interference.
-
Prepare Standards in a Matched Buffer: If the this compound concentration is known and cannot be removed, prepare your protein standards in a buffer with the same concentration of this compound as your samples. This can help to normalize the interference.
Mitigation Strategies:
-
Protein Precipitation: Precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be washed and resuspended in an assay-compatible buffer.
-
Buffer Exchange: Utilize desalting columns or dialysis to remove the this compound.
Issue 3: PCR Amplification Failure or Low Yield
Possible Cause: The concentration of potassium ions from this compound in your sample is inhibiting the DNA polymerase.
Troubleshooting Workflow:
A logical workflow for troubleshooting PCR inhibition.
Mitigation Strategies:
-
Template Dilution: Diluting the template can often reduce the inhibitor concentration to a level that the polymerase can tolerate.
-
DNA/RNA Precipitation: Precipitate the nucleic acids using ethanol or isopropanol. The pellet can be washed to remove residual salts and then resuspended in nuclease-free water or a suitable buffer.
Experimental Protocols
Protocol 1: Desalting a Protein Sample Using a Spin Column
This protocol is suitable for quickly removing salts from small sample volumes.
Materials:
-
Commercially available desalting spin column (e.g., Zeba™ Spin Desalting Columns).
-
Microcentrifuge.
-
Collection tubes.
-
Assay-compatible buffer.
Methodology:
-
Column Equilibration:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Add 300 µL of your assay-compatible buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the buffer addition and centrifugation steps two more times.
-
-
Sample Application:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply your sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample.
-
-
Sample Recovery:
-
The desalted protein sample is now in the collection tube and is ready for your downstream assay.
-
Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)
This method is effective for concentrating protein and removing interfering substances.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 72% w/v).
-
Sodium deoxycholate solution (e.g., 0.15% w/v).
-
Acetone, ice-cold.
-
Microcentrifuge.
-
Assay-compatible resuspension buffer.
Methodology:
-
To your protein sample (e.g., 100 µL), add an equal volume of 10% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air dry briefly. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of your desired assay buffer.
Protocol 3: Dialysis for Buffer Exchange
Dialysis is a gentle method for removing salts from larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).
-
Large volume of dialysis buffer (your assay-compatible buffer).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Seal the tubing/cassette.
-
Place the sealed sample into a beaker containing a large volume (at least 200 times the sample volume) of the desired assay buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete exchange.
-
Change the dialysis buffer at least twice during the process to ensure efficient salt removal.
-
After the final dialysis period, carefully remove the sample from the tubing/cassette. The sample is now in the desired buffer and ready for analysis.[15]
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and protocols for your specific application and sample type.
References
- 1. What factors affect the binding between antigen and antibody in ag-ab reaction? | AAT Bioquest [aatbio.com]
- 2. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing your PCR [takarabio.com]
- 8. neb.com [neb.com]
- 9. Potassium Chloride Concentration [caister.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acid potassium improves human dermal fibroblast viability and cytotoxicity, accelerating human epidermal keratinocyte wound healing in vitro and in human chronic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Intracellular Potassium in Cell Quiescence, Proliferation, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deswater.com [deswater.com]
- 15. agilent.com [agilent.com]
techniques for improving the dissolution rate of potassium sulfate in stock solutions
Welcome to the Technical Support Center for potassium sulfate (K₂SO₄) dissolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the preparation of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
A1: The solubility of this compound in water is significantly dependent on temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases.[1][2][3] For instance, at 20°C, approximately 111 grams of this compound can be dissolved in 1 liter of water, and this amount increases to 240 grams per liter at 100°C.[4]
Q2: Why is my this compound dissolving so slowly?
A2: Several factors can contribute to a slow dissolution rate:
-
Low Temperature: As mentioned, lower temperatures decrease the solubility and dissolution rate.[1][5]
-
Particle Size: Larger crystals or granules have a smaller surface area-to-volume ratio, which slows down the dissolution process.[6][7] Finely ground this compound will dissolve more rapidly.[8]
-
Inadequate Agitation: Without proper stirring or mixing, the solvent around the solute can become saturated, hindering further dissolution.[9] Continuous agitation is crucial for rapid dissolution.[10]
-
Purity of this compound: Fertilizer-grade this compound may contain insoluble impurities or additives that can coat the crystals and slow down dissolution.[8][9] For laboratory applications, using a high-purity grade is recommended.
-
Hard Water: The presence of other ions in the water, as found in hard water, can slightly reduce the solubility of this compound.[11]
Q3: Can I do anything to speed up the dissolution process without heating the solution?
A3: Yes, several techniques can enhance the dissolution rate at a constant temperature:
-
Reduce Particle Size: Grinding the this compound crystals into a fine powder will significantly increase the surface area available for the solvent to act upon, leading to faster dissolution.[6][7]
-
Increase Agitation: Using a magnetic stirrer or a mechanical mixer will ensure that fresh solvent is constantly in contact with the solute, accelerating the dissolution process.[9][11]
-
Use of Additives: Certain additives, such as sodium tripolyphosphate (STPP) and urea phosphate (UP), have been shown to significantly improve the dissolution rate by modifying the surface properties of the this compound particles.[6][7][12] Surfactants can also enhance solubility.[13]
Q4: Is it possible to prepare a supersaturated solution of this compound?
A4: A supersaturated solution can be prepared by dissolving this compound in hot water until it is saturated and then allowing the solution to cool slowly and undisturbed. However, these solutions are unstable, and the excess this compound can readily precipitate out of the solution if disturbed or if a seed crystal is introduced.
Troubleshooting Guide
Problem: Undissolved this compound solids remain in the stock solution.
This common issue can prevent the accurate preparation of solutions with a specific concentration. Follow this troubleshooting workflow to identify and resolve the problem.
Data Summary
| Temperature (°C) | Solubility of this compound ( g/100 mL of water) |
| 0 | 7.35 |
| 10 | 9.22 |
| 20 | 11.11 |
| 25 | 12.0 |
| 30 | 12.9 |
| 40 | 14.8 |
| 50 | 16.5 |
| 60 | 18.2 |
| 70 | 19.8 |
| 80 | 21.4 |
| 90 | 22.9 |
| 100 | 24.1 |
Note: Data compiled from various sources.[4][14] The exact values may vary slightly between different references.
Experimental Protocols
Protocol: Preparation of a Saturated this compound Solution at Room Temperature (20°C)
This protocol outlines the steps to prepare a saturated solution of this compound in water.
Materials:
-
This compound (K₂SO₄), analytical grade
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Graduated cylinder
-
Spatula
-
Weighing balance
-
Filter paper and funnel
Procedure:
-
Measure the Solvent: Using a graduated cylinder, measure 100 mL of deionized water and pour it into a beaker.
-
Set up Agitation: Place the beaker on a magnetic stirrer and add a stir bar. Start stirring at a moderate speed to create a vortex.
-
Add Solute in Portions: Begin adding this compound to the water while it is being stirred. According to solubility data, at 20°C, approximately 11.11 grams will dissolve in 100 mL of water.[4] It is good practice to add a slight excess to ensure saturation. Start by adding about 12-13 grams.
-
Allow for Equilibration: Continue stirring the solution for at least 30 minutes to ensure that the maximum amount of this compound has dissolved.[15] You should observe some undissolved solid at the bottom of the beaker, which indicates that the solution is saturated.
-
Separate the Saturated Solution: Turn off the stirrer and allow the undissolved solids to settle.
-
Decant or Filter: Carefully decant the clear, saturated supernatant into a clean, labeled storage bottle. For a clearer solution, you can filter it through filter paper to remove any remaining undissolved particles.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
Logical Relationships
The dissolution of this compound is governed by several interconnected factors. The following diagram illustrates the relationships between key parameters influencing the dissolution rate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification and rapid dissolution of this compound in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mixing Potassium Sulphate | The Planted Tank Forum [plantedtank.net]
- 12. Purification and rapid dissolution of this compound in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. US5298050A - High water solubility this compound and method of producing same - Google Patents [patents.google.com]
- 14. brainly.com [brainly.com]
- 15. flinnsci.ca [flinnsci.ca]
investigating the long-term stability and degradation of potassium sulfate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and degradation of potassium sulfate (K₂SO₄) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: If stored correctly, this compound solutions are highly stable and have an indefinite shelf life.[1][2][3]
Q2: How should I store my this compound solution to ensure long-term stability?
A2: To ensure long-term stability, store your this compound solution in a cool, dry place in a well-sealed container.[1][2][4][5] It is also recommended to protect it from freezing and physical damage.[4]
Q3: Can this compound solutions degrade over time?
A3: this compound is a stable salt and does not typically undergo chemical degradation in aqueous solutions under normal storage conditions. However, issues such as microbial contamination or physical changes like precipitation can occur.
Q4: I observe black or colored spots in my this compound solution. What could be the cause?
A4: The appearance of black or colored spots in a this compound solution is likely due to microbial growth, such as mold.[6] This can happen if the water or container used was not sterile.
Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation in a this compound solution can be caused by a few factors:
-
Temperature fluctuations: The solubility of this compound is temperature-dependent. A decrease in temperature can cause the salt to crystallize out of the solution.
-
Contamination: Impurities in the water used to prepare the solution or from the storage container can lead to the formation of insoluble compounds.
-
High concentration: If the solution is near its saturation point, small changes in conditions can lead to precipitation.
To resolve this, you can try gently warming the solution while stirring to redissolve the precipitate. If contamination is suspected, filtering the solution or preparing a fresh batch with high-purity water and reagents is recommended.
Q6: Are there any materials that are incompatible with this compound solutions?
A6: Yes, this compound solutions can be incompatible with certain metals like aluminum and magnesium.[3] It is advisable to use storage containers made of glass or ceramic.[7]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Visible microbial growth (e.g., mold, black spots) | Contamination of the solution with microorganisms. | Discard the contaminated solution. Prepare a fresh solution using sterile water and equipment. Consider adding a preservative if appropriate for your application. |
| Precipitate forms in the solution | 1. The solution has cooled, causing the this compound to crystallize out. 2. The concentration of the solution is too high for the storage temperature. 3. Evaporation of the solvent has increased the concentration. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. Store the solution at a consistent temperature. 3. Ensure the container is tightly sealed to prevent evaporation. |
| Unexpected pH of the solution | 1. Contamination from the container or atmosphere (e.g., CO₂ absorption). 2. Impurities in the this compound salt or water used. | 1. Use a tightly sealed, inert container. 2. Prepare a fresh solution using high-purity this compound and freshly deionized or distilled water. A 5% solution should have a pH between 5.5 and 8.5.[8][9] |
| Inconsistent experimental results | 1. Inaccurate initial concentration of the solution. 2. Degradation or contamination of the solution. | 1. Verify the concentration of the solution using a suitable analytical method (see Experimental Protocols). 2. Visually inspect the solution for any signs of contamination or precipitation. Prepare a fresh solution if necessary. |
Experimental Protocols
1. Visual Inspection for Stability Assessment
-
Objective: To qualitatively assess the stability of the this compound solution over time.
-
Procedure:
-
Visually inspect the solution at regular intervals (e.g., weekly, monthly) against a white and black background.
-
Record any changes in color, clarity, or the presence of particulate matter.
-
Document the observations in a laboratory notebook.
-
2. Determination of this compound Concentration by Gravimetric Analysis
-
Objective: To quantitatively determine the concentration of this compound in a solution to check for changes over time.
-
Methodology: This method is based on the precipitation of sulfate ions as barium sulfate.
-
Accurately weigh a sample of the this compound solution.
-
Dilute the sample with distilled water and add 1 ml of hydrochloric acid.
-
Heat the solution to boiling.
-
Slowly add an excess of hot barium chloride solution while stirring continuously.
-
Heat the mixture on a steam bath for one hour to allow for complete precipitation.
-
Filter the precipitate, wash it with hot water until it is free of chloride ions, then dry and ignite it.
-
Weigh the resulting barium sulfate.
-
The weight of the barium sulfate multiplied by 0.7466 gives the equivalent weight of this compound.[9][10]
-
Visualizations
Caption: Troubleshooting workflow for common this compound solution issues.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. fishersci.com [fishersci.com]
- 5. sdbl.analytichem.de [sdbl.analytichem.de]
- 6. Issue with this compound solution | UK Science Technician Community [community.preproom.org]
- 7. admin.mekke.no [admin.mekke.no]
- 8. This compound | K2SO4 | CID 24507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
methods for controlling the crystal habit of potassium sulfate during crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the crystal habit of potassium sulfate (K₂SO₄) during crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crystallization experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not saturated.- Cooling is too slow or the temperature is too high.- Presence of impurities that inhibit nucleation. | - Increase Supersaturation: Heat the solution and dissolve more this compound until a saturated solution is achieved at a higher temperature.[1][2]- Induce Nucleation: Scratch the inside of the crystallizer with a glass rod to create nucleation sites.[3] Add seed crystals of this compound to the solution.[3]- Purify the Solution: Recrystallize the this compound to remove impurities that may be inhibiting crystal growth.[4][5] |
| Formation of Fine, Needle-like Crystals | - High level of supersaturation.- Rapid cooling. | - Control Supersaturation: Lower the initial concentration of this compound or increase the crystallization temperature.[6] A lower supersaturation level favors crystal growth over nucleation.[6]- Optimize Cooling Rate: Employ a slower, controlled cooling rate. Linear or programmed cooling can yield larger crystals compared to natural, rapid cooling.[7][8][9] |
| Uncontrolled Crystal Growth and Agglomeration | - High supersaturation leading to rapid nucleation and growth.- Inadequate agitation. | - Reduce Supersaturation: Decrease the concentration of the this compound solution.[6]- Optimize Agitation: Ensure consistent and appropriate stirring to keep crystals suspended and prevent them from clumping together.[6] |
| Inconsistent Crystal Shape | - Presence of impurities.- Fluctuations in pH. | - Use Pure Reactants: Start with high-purity this compound or recrystallize the starting material.[5]- Control pH: Buffer the solution or adjust the pH to a consistent value. The growth rate of this compound is sensitive to pH.[10]- Utilize Habit Modifiers: Introduce additives like polyethyleneimine to promote the growth of specific crystal faces and achieve a consistent hexagonal shape.[11] |
| Seed Crystals Dissolving | - The solution is not sufficiently saturated when the seed crystals are introduced. | - Ensure Saturation: Before adding seed crystals, ensure the solution is saturated at the desired temperature. You can do this by observing a small amount of undissolved solute at the bottom of the container.[2] |
Frequently Asked Questions (FAQs)
Q1: How does supersaturation affect the crystal habit of this compound?
Supersaturation is a primary driver of both nucleation (the formation of new crystals) and crystal growth. At high supersaturation levels, the rate of nucleation often exceeds the rate of crystal growth, leading to the formation of many small, often needle-like crystals.[6] Conversely, at lower supersaturation levels, crystal growth is favored, resulting in larger, more well-defined crystals.[6] The crystalline shape of this compound, however, remains relatively unchanged with variations in supersaturation, though particle size increases with higher supersaturation and temperature.[6]
Q2: What is the influence of temperature and cooling rate on crystal size?
Temperature directly affects the solubility of this compound and, consequently, the level of supersaturation. Higher crystallization temperatures can lead to larger crystal sizes.[6] The cooling rate plays a crucial role in controlling supersaturation. A slow, controlled cooling process allows for gradual crystal growth and results in a larger mean crystal size with a narrower size distribution.[7][8] Rapid or "natural" cooling tends to generate high supersaturation quickly, leading to rapid nucleation and the formation of smaller crystals.[8][9]
Q3: How does pH impact the crystallization of this compound?
The pH of the crystallization solution can significantly influence the crystal growth rate of this compound.[10] An increase in pH has been shown to increase the growth rate.[10] Adjusting the pH can be a tool to control the kinetics of crystallization, though its effect on the specific crystal habit (shape) is not as well-documented as its impact on growth speed.
Q4: Can additives be used to control the crystal habit of this compound?
Yes, various additives can be used to modify the crystal habit of this compound. These additives, often called "habit modifiers," work by selectively adsorbing to specific crystal faces, thereby inhibiting or promoting growth in certain directions.
-
Polyethyleneimine (PEI): The addition of a small amount of PEI (0.02 to 0.2% by weight of this compound) to the crystallizing solution, with the pH adjusted to around 1.0, can produce consistently hexagonal-shaped crystals of a uniform size.[11]
-
Chromium(III) ions (Cr³⁺): The presence of small amounts of Cr³⁺ ions can dramatically reduce the growth rate of this compound crystals.[10] This is attributed to the blocking of active growth sites on the crystal surface.[12]
Q5: What is a typical experimental setup for studying this compound crystallization?
A common experimental setup for stirred crystallization includes a jacketed crystallizer connected to a thermostatic circulating water bath to control the temperature. An agitator ensures the solution is well-mixed. Probes for monitoring parameters like temperature and a method for sampling the crystal slurry are also typically included.[6]
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol is designed to purify commercial-grade this compound to obtain a higher quality starting material for crystallization experiments.
Materials:
-
Commercial grade this compound
-
Distilled water
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Stirring rod
-
Filter paper and funnel
-
Beaker
-
Ice bath
Procedure:
-
Add a measured amount of distilled water to an Erlenmeyer flask.
-
Heat the water to boiling.
-
Gradually add this compound to the boiling water while stirring until no more solid dissolves, creating a saturated solution.
-
Once saturated, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean beaker to remove any insoluble impurities.
-
Allow the filtered solution to cool slowly to room temperature.
-
To maximize crystal yield, place the beaker in an ice bath to further decrease the temperature.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the purified crystals.
Protocol 2: Controlling Crystal Habit with Polyethyleneimine (PEI)
This protocol describes how to use polyethyleneimine (PEI) as a habit modifier to produce hexagonal this compound crystals.[11]
Materials:
-
Purified this compound
-
Distilled water
-
Polyethyleneimine (PEI) solution (e.g., 33% aqueous solution)
-
Sulfuric acid (for pH adjustment)
-
Jacketed crystallizer with temperature control and stirrer
-
pH meter
Procedure:
-
Prepare a saturated solution of this compound in distilled water at 60°C in the jacketed crystallizer.
-
Add a 33% aqueous solution of PEI to the crystallizing solution to achieve a concentration of approximately 0.06% PEI based on the weight of the dissolved this compound.
-
Adjust the pH of the solution to approximately 1.0 using sulfuric acid.
-
Maintain the solution at 60°C for a short period to ensure homogeneity.
-
Program the crystallizer to cool the solution from 60°C to 25°C over a period of four hours with continuous stirring.
-
Once the cooling cycle is complete, filter the solution to collect the this compound crystals.
-
Wash the crystals with a small amount of cold distilled water and dry them.
Data Presentation
Table 1: Effect of Cooling Method on Mean Crystal Size of this compound
| Cooling Method | Mean Crystal Size (mm) | Observations | Reference |
| Cooling Crystallization | 0.27 | High level of agglomeration (7%) | [13] |
| Salting-out with 1-propanol | 0.79 | Higher agglomeration (28%) but larger crystals | [13] |
Table 2: Effect of Additives on this compound Crystal Habit
| Additive | Concentration | Resulting Crystal Habit | Reference |
| Polyethyleneimine (PEI) | 0.02 - 0.2 wt% | Consistently hexagonal, uniform size | [11] |
| Chromium(III) ions (Cr³⁺) | Small amounts | Reduced growth rate | [10] |
Visualizations
Caption: Experimental workflow for controlling this compound crystal habit.
Caption: Troubleshooting logic for this compound crystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencenotes.org [sciencenotes.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Crystal growing [en.crystalls.info]
- 5. youtube.com [youtube.com]
- 6. Size-Independent Nucleation and Growth Model of this compound from Supersaturated Solution Produced by Stirred Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. researchgate.net [researchgate.net]
- 10. deepdyve.com [deepdyve.com]
- 11. US3598545A - this compound crystallization process with the addition of a polyimine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
influence of pH on the stability and solubility of potassium sulfate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of pH on the stability and solubility of potassium sulfate (K₂SO₄) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a this compound solution?
A: A solution of this compound in water is generally considered to be neutral, with a pH of approximately 7.[1] This is because it is the salt of a strong acid (sulfuric acid, H₂SO₄) and a strong base (potassium hydroxide, KOH). However, the pH of a 5% aqueous solution can range from 5.5 to 8.5.[2][3][4][5] A slightly basic pH can be observed due to the hydrolysis of the sulfate ion.[6]
Q2: How does temperature affect the solubility of this compound?
A: The solubility of this compound in water increases with temperature. For example, its solubility is approximately 111 g/L at 20°C and increases to 240 g/L at 100°C.[7]
Q3: Is this compound stable in aqueous solutions?
A: Yes, this compound is a stable salt and is considered "permanent in air".[2] In typical aqueous solutions across a moderate pH range, it does not undergo degradation.
Q4: Will adding a strong acid or base to a this compound solution cause it to precipitate?
A: In general, no. Adding hydrochloric acid (HCl) or sodium hydroxide (NaOH) to a this compound solution will not cause a precipitate to form, as the potential resulting salts (potassium chloride, sulfuric acid, sodium sulfate, and potassium hydroxide) are all soluble in water.[8][9][10]
Q5: Can the pH of a this compound solution change over time?
A: For a pure this compound solution in a sealed container, the pH should remain stable. However, if the solution is open to the atmosphere, it can absorb carbon dioxide, which may slightly lower the pH due to the formation of carbonic acid. If the this compound sample is impure and contains residual sulfuric acid, the initial pH of the solution may be lower.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Observed pH is lower than expected (acidic) | The this compound reagent may contain acidic impurities, such as residual sulfuric acid from its manufacturing process. | 1. Use a high-purity grade of this compound.2. Measure the pH of the deionized water used to prepare the solution to ensure it is neutral.3. If necessary, adjust the pH of the solution using a dilute solution of potassium hydroxide. |
| Observed pH is higher than expected (basic) | The this compound may be contaminated with a basic impurity. | 1. Verify the purity of the this compound.2. Adjust the pH to the desired value using a dilute solution of sulfuric acid. |
| Precipitate forms when preparing the solution | The solubility limit of this compound may have been exceeded at the given temperature. | 1. Ensure you are not exceeding the solubility of this compound at the working temperature (see Table 1).2. Gently warm the solution to increase the solubility of the this compound, then allow it to cool to the desired temperature. Ensure the final concentration does not exceed the solubility at that temperature. |
| Inconsistent results in stability studies | The pH of the solution may not have been adequately controlled or monitored. | 1. Use appropriate buffer systems to maintain a constant pH throughout the experiment.2. Regularly monitor and record the pH of the solutions at each time point of the stability study. |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 7.35 |
| 10 | 9.22 |
| 20 | 11.1 |
| 25 | 12.0 |
| 30 | 12.9 |
| 40 | 14.8 |
| 50 | 16.5 |
| 100 | 24.1 |
Data sourced from multiple references, including[7]
Note on Solubility at Different pH Values: While a comprehensive table of this compound solubility at various pH values is not readily available in the literature, the following qualitative effects can be expected:
-
Neutral pH (around 7): The solubility is as presented in Table 1.
-
Acidic pH: In highly acidic solutions, the sulfate ion (SO₄²⁻) will be protonated to form the bisulfate ion (HSO₄⁻). This equilibrium shift can potentially increase the overall solubility of sulfate species.
-
Basic pH: In basic solutions, this compound is expected to remain highly soluble. No significant change in solubility is anticipated in moderately basic conditions.
For precise solubility data at a specific pH, it is recommended to perform the experimental determination as outlined in the protocol below.
Experimental Protocols
Experimental Protocol for Determining the Solubility of this compound at Various pH Values
This protocol describes a method to determine the solubility of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Buffer solutions (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH)
-
Calibrated pH meter
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrumentation for quantifying potassium or sulfate ions (e.g., ion chromatography, flame photometry, or gravimetric analysis)
-
-
Procedure:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 6, 8, 10).
-
For each pH value, add an excess amount of this compound to a known volume of the buffer solution in a sealed container.
-
Equilibrate the samples in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the samples to stand for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with deionized water to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of potassium or sulfate ions in the diluted solution using a validated analytical method.
-
Calculate the solubility of this compound in g/L or mol/L for each pH value.
-
Experimental Protocol for Stability Testing of this compound in Aqueous Solutions (Forced Degradation Study)
This protocol outlines a forced degradation study to evaluate the stability of this compound in aqueous solutions under various pH conditions.
-
Materials:
-
This compound (high-purity)
-
Deionized water
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (e.g., 0.1 M and 1 M)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stability chambers or ovens set to desired temperatures (e.g., 40°C)
-
Validated stability-indicating analytical method (e.g., ion chromatography to detect any potential changes in sulfate or potassium concentration, or the formation of other ionic species)
-
-
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 50 g/L) in deionized water.
-
Prepare solutions for the stability study by diluting the stock solution with deionized water, 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH.
-
Prepare a control sample by diluting the stock solution with deionized water only.
-
-
Initial Analysis (Time Zero):
-
For each solution, immediately perform the following analyses:
-
Visual inspection for appearance (e.g., clarity, color).
-
Measure and record the pH.
-
Assay for the concentration of this compound using a validated analytical method.
-
-
-
Stability Storage:
-
Store aliquots of each solution in sealed containers under the desired storage conditions (e.g., 40°C).
-
-
Time Point Testing:
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each storage condition.
-
Repeat the analyses performed at time zero (visual inspection, pH, and assay).
-
-
Data Analysis:
-
Compare the results from each time point to the initial (time zero) results.
-
Evaluate any changes in appearance, pH, or concentration of this compound to determine its stability under each condition.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the stability testing of this compound solutions.
Caption: Logical relationship between pH, solubility, and stability of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. saltanalysis.com [saltanalysis.com]
- 3. fao.org [fao.org]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. proprep.com [proprep.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Method for producing this compound from potassium chloride and sulfuric acid | TREA [trea.com]
purification methods for removing common impurities from commercial potassium sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of commercial-grade potassium sulfate (K₂SO₄).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound can contain various impurities depending on its source and manufacturing process. Common impurities include:
-
Insoluble matter: Dirt, sand, and other particulate matter.
-
Soluble salts: Chlorides (e.g., potassium chloride, sodium chloride), sodium sulfate, and salts of magnesium and calcium.
-
Heavy metals: Trace amounts of heavy metals may be present.
The purity of commercial this compound typically ranges from 90% to over 99%.
Q2: Which purification method is most suitable for a laboratory setting?
For typical laboratory-scale purification, recrystallization is the most common and effective method. It relies on the difference in solubility of this compound and its impurities at different temperatures. This compound is significantly more soluble in hot water than in cold water, while many impurities either have a different solubility profile or are present in much lower concentrations, allowing for their separation upon cooling.
Q3: How can I determine the purity of my this compound sample?
Several analytical methods can be used to assess the purity of this compound:
-
Titration: To determine the content of this compound, potassium bisulfate, and potassium chloride.
-
Atomic Absorption Spectroscopy (AAS): To quantify the concentration of sodium, calcium and magnesium ions.
-
Ion Chromatography (IC): For the simultaneous determination of various cations and anions.
-
X-ray Diffraction (XRD): To identify the crystalline structure of this compound and detect other crystalline impurities.
-
Gravimetric Analysis: A classical method involving the precipitation of sulfate as barium sulfate to determine the sulfate content.
Purification Protocols and Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a highly effective method for removing soluble and insoluble impurities from commercial this compound.
-
Dissolution:
-
In a beaker, add a measured amount of commercial this compound to a volume of deionized water. The ratio of solid to liquid will depend on the desired yield and the initial purity of the salt. A good starting point is to aim for a saturated solution at a high temperature.
-
Heat the suspension on a hot plate with constant stirring. Bring the solution to a boil to ensure the complete dissolution of the this compound. The solubility of this compound increases significantly with temperature.
-
-
Hot Filtration:
-
While the solution is still hot, quickly filter it through a pre-heated funnel with filter paper to remove any insoluble impurities. This step should be done rapidly to prevent premature crystallization of this compound in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield of purified crystals, you can then place the solution in an ice bath or refrigerator. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
-
Isolation and Washing:
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor that contains dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator until a constant weight is achieved.
-
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the beaker with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Crystals form too quickly, trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool slowly at room temperature before placing it in an ice bath. |
| Low yield of purified crystals. | - Too much solvent was used.- The solution was not cooled to a low enough temperature. | - Concentrate the mother liquor by evaporation and cool again to recover more crystals.- Ensure the solution is thoroughly chilled in an ice bath. |
| The purified salt is still impure. | - Inefficient removal of mother liquor.- Incomplete removal of insoluble impurities. | - Ensure the crystals are washed with ice-cold solvent.- Perform a second recrystallization. |
The efficiency of recrystallization can be significant. One study demonstrated that a dissolving-crystallizing process could remove all water-insoluble content and increase the purity of K₂SO₄ to 100%, with a notable decrease in Mg²⁺, Ca²⁺, Na⁺, and Cl⁻ ions.
| Impurity | Concentration in Commercial Grade (Example) | Concentration after Recrystallization (Example) |
| Insoluble Matter | ~1 wt% | < 0.1 wt% |
| Chloride (Cl⁻) | > 1% | Significantly Reduced |
| Sodium (Na⁺) | Variable | Significantly Reduced |
| Magnesium (Mg²⁺) | Variable | Significantly Reduced |
| Calcium (Ca²⁺) | Variable | Significantly Reduced |
Solubility of this compound at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL H₂O) |
| 0 | 7.4 |
| 10 | 9.2 |
| 20 | 11.1 |
| 30 | 13.0 |
| 40 | 14.8 |
| 50 | 16.5 |
| 60 | 18.2 |
| 70 | 19.8 |
| 80 | 21.4 |
| 90 | 22.9 |
| 100 | 24.1 |
Data compiled from various sources for illustrative purposes.
Purification by Precipitation
Precipitation can be used to target specific impurities, such as chlorides. This method involves adding a reagent that forms an insoluble salt with the impurity, which can then be removed by filtration.
-
Dissolution: Dissolve the impure this compound in a minimal amount of warm deionized water.
-
Precipitation: While stirring, slowly add a solution containing a common ion that will precipitate with the chloride. For instance, a solution of a soluble silver salt (like silver nitrate) could be used to precipitate silver chloride. Note: This method is often used for analytical determination rather than bulk purification due to the cost of reagents like silver nitrate. For bulk purification, other methods are generally more economical.
-
Filtration: Filter the solution to remove the precipitated chloride salt.
-
Recrystallization: The this compound in the filtrate can then be recovered and further purified by recrystallization as described above.
| Problem | Possible Cause | Solution |
| Incomplete precipitation of impurities. | - Insufficient precipitating agent added.- Unfavorable pH or temperature. | - Add more precipitating agent.- Adjust the pH or temperature to optimize precipitation conditions. |
| Co-precipitation of this compound. | The concentration of the this compound solution is too high. | Dilute the solution before adding the precipitating agent. |
Purification by Ion Exchange Chromatography
Ion exchange chromatography is effective for removing ionic impurities, particularly divalent cations like Ca²⁺ and Mg²⁺.
-
Resin Preparation:
-
Select a suitable cation exchange resin.
-
Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water and converting it to the desired ionic form (e.g., K⁺ form by passing a concentrated KCl solution through the column).
-
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Sample Loading: Dissolve the impure this compound in deionized water to a known concentration and pass the solution through the column at a controlled flow rate. Divalent cations (Ca²⁺, Mg²⁺) will have a higher affinity for the resin and will displace the K⁺ ions, thus being retained on the column.
-
Elution and Collection: Collect the eluate, which will be a purified solution of this compound.
-
Recovery: Recover the purified this compound from the solution by evaporation of the water.
| Problem | Possible Cause | Solution |
| Low removal efficiency of impurities. | - Inappropriate resin choice.- Incorrect flow rate.- Column overloading. | - Select a resin with high selectivity for the target impurities.- Optimize the flow rate.- Reduce the concentration of the sample solution or use a larger column. |
| Resin fouling. | Presence of organic matter or particulate matter in the sample. | Pretreat the sample by filtration or with activated carbon to remove fouling agents. |
| Channeling in the column. | Improperly packed column. | Repack the column to ensure a uniform bed. |
Visual Guides
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues in recrystallization.
Technical Support Center: Resolving Inconsistent Experimental Results with Potassium Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered when using potassium sulfate (K₂SO₄) in experimental settings.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: General Laboratory Use and Solution Preparation
Question: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?
Answer: Precipitate formation in this compound solutions can be attributed to several factors:
-
Low Temperature: The solubility of this compound in water decreases as the temperature drops. If you prepare a saturated solution at room temperature and then store it at 4°C, precipitation is likely to occur.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent at a specific temperature will lead to precipitation.
-
Contamination: The presence of certain contaminants can reduce the solubility of this compound.
-
Solvent Composition: The solubility of this compound is significantly lower in organic solvents. If your buffer contains organic solvents like ethanol or acetone, this can cause the salt to precipitate out of solution.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath while gently stirring. This will often redissolve the precipitate if the issue is temperature-related.
-
Dilution: If the concentration is too high, dilute the solution with the appropriate solvent.
-
Filtration: If warming does not resolve the issue, the precipitate might be due to insoluble impurities. In such cases, filter the solution through a 0.22 µm filter.
-
Fresh Preparation: It is always best practice to prepare fresh solutions, especially for sensitive applications. Ensure you are using high-purity water and this compound.
Question: I am observing inconsistent pH in my buffer containing this compound. Why is this happening?
Answer: While this compound itself is a neutral salt and does not have buffering capacity, its presence can influence the pH of your buffer system in a few ways:
-
Ionic Strength Effects: High concentrations of salts like this compound can alter the activity coefficients of the buffer components, leading to slight shifts in the effective pKa of the buffer.
-
Interaction with Buffer Components: In some cases, the sulfate or potassium ions may interact with other components in your buffer, although this is less common with standard biological buffers.
Troubleshooting Steps:
-
pH Adjustment After Dissolving: Always measure and adjust the pH of your buffer after all components, including this compound, have been fully dissolved.
-
Use a pH Meter with High Ionic Strength Calibration: If you are working with very high salt concentrations, ensure your pH meter is calibrated with appropriate standards.
-
Buffer Choice: Select a buffer with a pKa that is less sensitive to changes in ionic strength if you are observing significant pH fluctuations.
Section 2: Biochemical and Cellular Assays
Question: I am seeing variable results in my enzyme assays when using a buffer containing this compound. Could the K₂SO₄ be the cause?
Answer: Yes, this compound can influence enzyme activity and lead to inconsistent results through several mechanisms:
-
Ionic Strength Effects on Protein Conformation: The ionic strength of the buffer can affect the three-dimensional structure of an enzyme, which is critical for its activity. High salt concentrations can either stabilize or destabilize the enzyme.
-
Direct Ion Interactions: Potassium (K⁺) or sulfate (SO₄²⁻) ions can directly interact with the enzyme, either at the active site or allosteric sites, leading to inhibition or activation.
-
Substrate or Cofactor Availability: High ionic strength can sometimes interfere with the binding of the substrate or necessary cofactors to the enzyme.
Troubleshooting Steps:
-
Optimize Salt Concentration: Perform a salt titration to determine the optimal concentration of this compound for your specific enzyme and assay conditions.
-
Compare with Other Salts: To determine if the effect is specific to potassium or sulfate ions, try substituting this compound with other salts like KCl or Na₂SO₄ and observe the impact on your assay.
-
Review Literature: Check published protocols for your or similar enzymes to see what buffer and salt conditions are recommended.
Question: My cells are showing signs of stress or reduced viability after I introduced a new buffer containing this compound. What could be the problem?
Answer: High concentrations of extracellular potassium can lead to cell stress and reduced viability. This is primarily due to its effect on the cell's membrane potential. An increase in external potassium levels can cause depolarization of the cell membrane, which can interfere with normal cellular processes, including cell cycle progression.[1]
Troubleshooting Steps:
-
Check Osmolality: Ensure that the final osmolality of your cell culture medium is within the physiological range for your cell type. Adding high concentrations of this compound will increase the osmolality.
-
Reduce Potassium Concentration: If possible, lower the concentration of this compound in your buffer.
-
Gradual Adaptation: If a higher potassium concentration is necessary for your experiment, try adapting your cells to the new medium gradually over several passages.
-
Control Experiments: Include a control group of cells cultured in a medium with a standard physiological potassium concentration to differentiate the effects of potassium from other experimental variables.
Section 3: Protein Chemistry and Crystallography
Question: I am using this compound for "salting out" protein precipitation, but my yields are inconsistent. What factors should I consider?
Answer: "Salting out" is a common technique for protein precipitation where a high concentration of salt is used to reduce the solubility of the protein.[2][3][4][5][6] The efficiency and reproducibility of this process depend on several factors:
-
Salt Concentration: The concentration of this compound required for precipitation is specific to each protein.
-
Temperature: Protein solubility is temperature-dependent. Most salting out procedures are performed at low temperatures (e.g., 4°C) to enhance precipitation and maintain protein stability.[3]
-
pH: The pH of the solution affects the net charge of the protein. Proteins are generally least soluble at their isoelectric point (pI).
-
Rate of Salt Addition: Adding the salt too quickly can lead to the formation of amorphous aggregates that are difficult to redissolve.
Troubleshooting Steps:
-
Optimize Salt Saturation: Perform a trial with a range of this compound concentrations (e.g., 20% to 80% saturation) to determine the optimal saturation for precipitating your target protein.
-
Control Temperature: Maintain a constant and low temperature throughout the procedure.
-
Adjust pH: If you know the pI of your protein, adjusting the pH of the solution to be near the pI can improve precipitation efficiency.
-
Slow and Steady Addition: Add the solid this compound or a saturated solution slowly while gently stirring to ensure homogenous mixing and promote the formation of well-ordered precipitates.
Question: I am getting poor quality or no crystals in my protein crystallization experiments that use this compound as a precipitant. What can I do?
Answer: this compound is a commonly used salt in protein crystallization. Inconsistent results can arise from several factors:
-
Precipitant Concentration: The concentration of this compound is a critical parameter. Too high a concentration will lead to rapid precipitation and amorphous aggregates, while too low a concentration will not induce crystallization.
-
pH of the Solution: The pH affects the charge of the protein and can influence crystal packing.
-
Protein Purity and Concentration: The protein sample must be of high purity and at an optimal concentration for crystallization.
-
Temperature: Temperature affects both protein solubility and the kinetics of crystal growth.
Troubleshooting Steps:
-
Screen a Range of Concentrations: Set up crystallization trials with a matrix of this compound concentrations and pH values.
-
Vary the Temperature: Try setting up crystallization plates at different temperatures (e.g., 4°C and room temperature).
-
Check Protein Quality: Ensure your protein is pure and monodisperse using techniques like SDS-PAGE and dynamic light scattering (DLS).
-
Try Seeding: If you have previously obtained small or poor-quality crystals, you can use them as seeds to promote the growth of larger, higher-quality crystals.
Section 4: Drug Development and Formulation
Question: I am observing precipitation when I formulate my active pharmaceutical ingredient (API) with this compound. What is the likely cause?
Answer: In drug formulation, this compound can be used as a salt form of an API or as an excipient. Precipitation issues can arise from:
-
Incompatibility: The API may be incompatible with this compound, leading to the formation of an insoluble salt or complex.
-
Solubility Limits: The formulation may exceed the solubility of either the API, this compound, or a resulting salt in the chosen solvent system.
-
Common Ion Effect: If the API is a sulfate salt, the addition of this compound can decrease its solubility due to the common ion effect.
-
pH and Temperature Effects: Changes in pH or temperature during formulation can alter the solubility of the components.
Troubleshooting Steps:
-
Compatibility Studies: Conduct thorough drug-excipient compatibility studies using techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to identify any interactions.
-
Solubility Profiling: Determine the solubility of the API and this compound in the formulation vehicle under various conditions (pH, temperature).
-
Alternative Salts or Excipients: If an incompatibility is identified, consider using an alternative salt form of the API or a different excipient.
-
Formulation Optimization: Adjust the concentration of the components, the pH of the formulation, or the manufacturing process (e.g., order of addition of components) to avoid precipitation.
Quantitative Data
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 7.35 |
| 10 | 9.22 |
| 20 | 11.11 |
| 25 | 12.0 |
| 30 | 12.9 |
| 40 | 14.8 |
| 50 | 16.5 |
| 60 | 18.2 |
| 70 | 19.8 |
| 80 | 21.4 |
| 90 | 22.9 |
| 100 | 24.1 |
Data compiled from various sources.[7]
Note: The solubility of this compound in common biological buffers like Tris-HCl, HEPES, and PBS will be lower than in pure water due to the presence of other solutes. It is recommended to empirically determine the solubility in your specific buffer system if you are working near the saturation limit.
Experimental Protocols
Protocol 1: Salting Out of a Protein using this compound
This protocol provides a general procedure for precipitating a protein from a solution using this compound.
Materials:
-
Protein solution
-
Solid this compound (high purity)
-
Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Centrifuge capable of reaching >10,000 x g
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Initial Preparation: Place your protein solution in a beaker with a magnetic stir bar and place the beaker in an ice bath on a stir plate. Start gentle stirring.
-
Slow Addition of this compound: While stirring, slowly add finely ground solid this compound to the desired final saturation percentage. Refer to a standard table for the amount of ammonium sulfate to add, as it is more commonly used and tables are readily available; the principle for this compound is the same, but the required amounts will differ due to its different molecular weight and solubility. It is best to determine the optimal percentage experimentally.
-
Equilibration: Continue stirring the solution on ice for 30-60 minutes to allow for equilibration and complete precipitation.
-
Centrifugation: Transfer the solution to a centrifuge tube and centrifuge at >10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant. The supernatant can be saved for analysis to check for any remaining protein of interest.
-
Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for your downstream application.
-
Desalting (Optional but Recommended): The resuspended protein will have a high salt concentration. It is often necessary to remove the salt by dialysis or buffer exchange chromatography.
Visualizations
Caption: Workflow for protein precipitation using this compound.
Caption: Effect of high extracellular potassium on a signaling pathway.
References
- 1. US5298050A - High water solubility this compound and method of producing same - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. seracare.com [seracare.com]
- 6. ulab360.com [ulab360.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Purity of Potassium Sulfate as a Primary Analytical Standard
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides a comprehensive comparison of potassium sulfate (K₂SO₄) as a primary analytical standard, evaluating its performance against other alternatives and detailing the experimental validation of its purity.
This compound's suitability as a primary analytical standard stems from its high purity, stability, and non-hygroscopic nature. These properties ensure that a precisely weighed sample contains a known and consistent amount of sulfate, making it an excellent reference material for standardizing solutions and validating analytical methods. This guide will delve into the various grades of this compound, compare it with other potential standards, and provide detailed protocols for its analysis.
Comparison of this compound Grades
The purity of this compound can vary significantly depending on its intended use. For analytical and pharmaceutical applications, higher purity grades are essential. Below is a comparison of typical impurity levels found in different grades of this compound.
| Parameter | Technical Grade | ACS Reagent Grade |
| Assay (K₂SO₄) | ~99% | ≥99.0% |
| Chloride (Cl) | ≤0.1% | ≤0.001%[1] |
| Nitrogen Compounds (as N) | Not typically specified | ≤5 ppm[1] |
| Heavy Metals (as Pb) | ≤10 ppm | ≤5 ppm[1] |
| Iron (Fe) | ≤10 ppm | ≤5 ppm[1] |
| Sodium (Na) | ≤0.1% | ≤0.02%[1] |
| Calcium (Ca) | Not typically specified | ≤0.01% |
| Magnesium (Mg) | Not typically specified | ≤0.005% |
| Insoluble Matter | Not typically specified | ≤0.01%[1] |
| pH of 5% Solution | Not typically specified | 5.5 - 8.5[1] |
Note: The values for Technical Grade are typical and can vary between manufacturers. The specifications for ACS Reagent Grade are based on the American Chemical Society standards.
This compound vs. Sodium Sulfate as a Primary Standard for Sulfate
Both this compound and sodium sulfate can be used as primary standards for sulfate analysis. However, this compound is often preferred due to its lower tendency to absorb atmospheric moisture (hygroscopicity).
| Feature | This compound (K₂SO₄) | Sodium Sulfate (Na₂SO₄) |
| Hygroscopicity | Non-hygroscopic | Hygroscopic (can absorb water from the air) |
| Stability | Highly stable under normal conditions | Can effloresce (lose water of hydration) or deliquesce (absorb enough water to dissolve) depending on humidity and temperature |
| Molar Mass | 174.26 g/mol | 142.04 g/mol (anhydrous) |
| Purity | Available in high purity (≥99.0% ACS Grade) | Available in high purity, but its hydration state can be variable |
The non-hygroscopic nature of this compound makes it easier to weigh accurately, a critical step in the preparation of standard solutions.
Experimental Protocols for Purity Validation
Accurate determination of this compound purity requires robust analytical methods. The following are detailed protocols for key experiments based on established standards, such as those from the American Chemical Society (ACS).
Assay by Acid-Base Titrimetry
This method determines the overall purity of this compound by converting the potassium salt to its corresponding acid and titrating with a standard base.
Experimental Workflow:
Caption: Workflow for the titrimetric assay of this compound.
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample.[2]
-
Dissolve the sample in 50 mL of deionized water.[2]
-
Pass the solution through a cation-exchange column at a rate of about 5 mL/min.[2]
-
Collect the eluate in a titration flask.[2]
-
Wash the column with deionized water, collecting the washings in the same flask.[2]
-
Add a few drops of phenolphthalein indicator to the eluate.
-
Titrate the solution with standardized 0.1 N sodium hydroxide (NaOH) until a persistent pink color is observed.[2]
-
Calculate the percentage of K₂SO₄ in the sample based on the volume of NaOH used.
Gravimetric Determination of Sulfate
This classical method involves the precipitation of sulfate ions as barium sulfate, which is then filtered, dried, and weighed.
Experimental Workflow:
Caption: Workflow for the gravimetric determination of sulfate.
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in deionized water and acidify with hydrochloric acid (HCl).
-
Heat the solution to boiling and add a solution of barium chloride (BaCl₂) to precipitate barium sulfate (BaSO₄).
-
Digest the precipitate by keeping the solution hot for a period to allow the crystals to grow.
-
Filter the precipitate through a pre-weighed filter crucible.
-
Wash the precipitate with hot deionized water to remove any impurities.
-
Dry the precipitate in an oven, and then ignite it in a muffle furnace.
-
Cool the crucible in a desiccator and weigh it.
-
The mass of the BaSO₄ precipitate is used to calculate the amount of sulfate in the original sample.
Determination of Heavy Metals by ICP-OES
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a modern instrumental technique used to determine the concentration of various metallic impurities with high sensitivity and specificity. The ACS has been replacing the traditional colorimetric method with ICP-OES for heavy metal testing.[3]
Logical Relationship for ICP-OES Analysis:
Caption: Logical flow of ICP-OES analysis for heavy metals.
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the this compound sample (e.g., 2 g).[2] Dissolve the sample in a suitable solvent, typically deionized water, and acidify with high-purity nitric acid. Dilute the sample to a known volume in a volumetric flask.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target heavy metals.
-
Instrumental Analysis: Introduce the prepared sample and standards into the ICP-OES instrument. The sample is nebulized and introduced into an argon plasma, which excites the atoms of the heavy metals.
-
Detection: As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.
-
Quantification: The concentrations of the heavy metals in the sample are determined by comparing the emission intensities from the sample to those of the calibration standards. The results are typically reported as the sum of the concentrations of the targeted elements.[4]
Determination of Nitrogen Compounds
This colorimetric test is used to determine the presence of ammonia, amines, and other nitrogen compounds that can be reduced to ammonia.
Procedure:
-
Dissolve a 2.0 g sample of this compound in water.[5]
-
Add Devarda's alloy and sodium hydroxide to reduce any nitrogen compounds to ammonia.
-
Distill the resulting ammonia into a solution of boric acid.
-
The amount of ammonia is then determined colorimetrically or by titration. For the standard, 0.01 mg of nitrogen ion (N) is used for comparison.[5]
Conclusion
The validation of this compound purity is crucial for its use as a primary analytical standard. The choice of grade directly impacts the accuracy and reliability of analytical results. For applications demanding the highest precision, such as in pharmaceutical analysis and research, the use of ACS Reagent Grade or higher purity this compound is strongly recommended. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of this compound purity, ensuring its suitability as a reliable and accurate primary standard.
References
A Comparative Guide for Researchers: Potassium Sulfate vs. Ammonium Sulfate for Protein Precipitation
For researchers, scientists, and drug development professionals, the selection of an appropriate precipitating agent is a critical step in protein purification. This guide provides an objective comparison of two commonly used salts, potassium sulfate and ammonium sulfate, for protein precipitation, supported by theoretical principles and structured experimental protocols.
The "salting out" of proteins is a widely used method for their purification and concentration. This process relies on the principle that at high salt concentrations, the solubility of proteins in aqueous solutions decreases, leading to their precipitation. The effectiveness of a salt in this process is described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins. Both sulfate (SO₄²⁻), as a "salting-out" anion, and the cations ammonium (NH₄⁺) and potassium (K⁺) are positioned favorably within this series, making their sulfate salts effective protein precipitants.
Theoretical Comparison at a Glance
| Feature | This compound (K₂SO₄) | Ammonium Sulfate ((NH₄)₂SO₄) |
| Hofmeister Series Ranking | Both K⁺ and SO₄²⁻ are effective "salting-out" ions.[1] | Both NH₄⁺ and SO₄²⁻ are highly effective "salting-out" ions.[2] |
| Solubility in Water (at 20°C) | ~111 g/L | ~754 g/L |
| Molecular Weight | 174.26 g/mol | 132.14 g/mol |
| Effect on pH | Generally neutral. | Can slightly acidify the solution.[3] |
| Protein Stability | Generally considered a stabilizing salt. | Known to stabilize protein structure and inhibit bacterial growth.[2][4] |
| Common Usage | Less common for general protein precipitation, but used in specific applications. | The most commonly used salt for protein precipitation.[4][5] |
Quantitative Performance Comparison
Direct quantitative comparisons of this compound and ammonium sulfate for the precipitation of a wide range of proteins are not extensively documented in readily available literature. However, the choice between these salts often comes down to their physicochemical properties and the specific requirements of the protein and downstream applications.
| Parameter | This compound | Ammonium Sulfate | Key Considerations |
| Precipitation Efficiency | Theoretically effective due to the Hofmeister series. | Widely demonstrated high efficiency for a broad range of proteins.[4] | The much higher solubility of ammonium sulfate allows for the preparation of solutions with higher ionic strength, which can be crucial for precipitating highly soluble proteins. |
| Protein Recovery | Dependent on protein and concentration used. | Generally high, with recoveries approaching 100% being possible with optimization.[5] | The lower solubility of this compound might limit the achievable salt concentration, potentially leading to incomplete precipitation for some proteins. |
| Purity of Precipitated Protein | Can provide good fractionation. | A well-established method for fractional precipitation to separate protein mixtures.[2] | The stepwise addition of either salt can be used to selectively precipitate proteins based on their individual solubility characteristics. |
| Impact on Protein Activity | Generally mild and preserves protein activity. | Considered a mild precipitant that typically preserves the biological activity of the protein.[3] | As with any purification step, it is crucial to assay the activity of the protein of interest after resolubilization. |
Experimental Protocols
The following are generalized protocols for protein precipitation using this compound and ammonium sulfate. It is important to note that the optimal salt concentration for precipitating a specific protein must be determined empirically.
Experimental Workflow for Protein Precipitation
Caption: A generalized workflow for protein precipitation using a salting-out agent.
Protocol 1: Protein Precipitation using Ammonium Sulfate
This protocol is a standard method for fractionating proteins from a complex mixture.
Materials:
-
Clarified protein solution
-
Ammonium sulfate ((NH₄)₂SO₄), solid, analytical grade
-
Stir plate and stir bar
-
Ice bath
-
Centrifuge and appropriate centrifuge tubes
-
Buffer for resolubilization (e.g., phosphate-buffered saline, Tris buffer)
-
Dialysis tubing or gel filtration column for desalting
Procedure:
-
Preparation: Place the clarified protein solution in a beaker with a stir bar and place the beaker in an ice bath on a stir plate. Allow the solution to cool to approximately 4°C.
-
Initial Salt Addition (Fractional Precipitation): While gently stirring, slowly add solid ammonium sulfate to a desired starting saturation percentage (e.g., 30%). The amount of ammonium sulfate to add can be calculated using online calculators or nomograms.
-
Equilibration: Allow the solution to stir gently on ice for 30-60 minutes to allow for equilibration and protein precipitation.
-
Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at a speed and time sufficient to pellet the precipitated protein (e.g., 10,000 x g for 20 minutes at 4°C).
-
Supernatant Collection: Carefully decant the supernatant into a clean, chilled beaker. The pellet contains the proteins that precipitated at the initial salt concentration.
-
Subsequent Salt Additions: To the collected supernatant, add more solid ammonium sulfate to increase the saturation to the next desired level (e.g., 50%). Repeat steps 3-5. This process can be repeated with increasing salt concentrations to fractionate the protein mixture.
-
Pellet Solubilization: Dissolve the protein pellets from each step in a minimal amount of the desired buffer.
-
Desalting: Remove the high concentration of ammonium sulfate from the redissolved protein fractions using dialysis against the desired buffer or through a gel filtration column.
Protocol 2: Protein Precipitation using this compound
This protocol is adapted for the use of this compound, taking into account its lower solubility.
Materials:
-
Clarified protein solution
-
This compound (K₂SO₄), solid, analytical grade
-
Saturated this compound solution (optional, for precise additions)
-
Stir plate and stir bar
-
Ice bath
-
Centrifuge and appropriate centrifuge tubes
-
Buffer for resolubilization
-
Dialysis tubing or gel filtration column for desalting
Procedure:
-
Preparation: As with the ammonium sulfate protocol, cool the clarified protein solution to approximately 4°C in an ice bath with gentle stirring.
-
Salt Addition: Due to its lower solubility, adding solid this compound directly may be less efficient for reaching high saturation levels. It is recommended to add it slowly as a fine powder. Alternatively, a saturated solution of this compound can be added, but this will increase the final volume.
-
Equilibration: Stir the solution gently on ice for at least 60 minutes to ensure complete dissolution of the salt and to allow for protein precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation as described in the ammonium sulfate protocol.
-
Fractionation (Optional): Similar to ammonium sulfate, fractional precipitation can be performed by sequentially increasing the this compound concentration in the supernatant.
-
Pellet Solubilization and Desalting: Redissolve the protein pellet in a suitable buffer and proceed with desalting to remove the excess this compound.
Key Factors in Choosing a Precipitant
The decision to use this compound or ammonium sulfate depends on several factors:
Caption: Key factors influencing the choice of precipitating salt.
-
Required Ionic Strength: For proteins that are highly soluble, the high solubility of ammonium sulfate is a distinct advantage, as it allows for the creation of solutions with very high ionic strength.
-
pH Sensitivity: Ammonium sulfate solutions can become slightly acidic. If a protein is particularly sensitive to pH changes, the more neutral this compound might be a better choice, or the use of a buffered ammonium sulfate solution is recommended.[3]
-
Downstream Applications: The presence of ammonium ions can interfere with certain downstream applications, such as specific enzymatic assays or chromatography steps. In such cases, this compound may be preferred.
-
Cost and Availability: Ammonium sulfate is generally less expensive and more readily available in high purity than this compound, making it a more common choice for large-scale protein purification.[4]
Conclusion
Ammonium sulfate remains the gold standard for protein precipitation due to its high solubility, proven efficacy, and cost-effectiveness. It provides a robust and versatile method for the fractionation and concentration of a wide variety of proteins.
This compound, while theoretically a competent precipitant based on its position in the Hofmeister series, is limited by its lower solubility. This may render it less effective for precipitating highly soluble proteins that require very high ionic strengths. However, for proteins that are sensitive to pH changes or where the presence of ammonium ions is undesirable for downstream applications, this compound presents a viable, albeit less common, alternative.
Ultimately, the choice between these two salts should be guided by empirical testing with the specific protein of interest, taking into account the protein's properties and the requirements of the overall purification workflow.
References
- 1. Some characteristics of protein precipitation by salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Potassium Sulfate and Sodium Sulfate in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Background Electrolyte
In the realm of capillary electrophoresis (CE), the choice of the background electrolyte (BGE) is a critical parameter that dictates the success and quality of separations. The BGE influences analyte migration, separation efficiency, and peak shape. Among the various salts used in BGE formulations, potassium sulfate and sodium sulfate are two common, yet distinct, options. This guide provides a comprehensive comparative analysis of these two electrolytes, supported by theoretical principles and experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Theoretical Underpinnings: The Cation Makes a Difference
The primary difference between this compound and sodium sulfate lies in the physicochemical properties of the potassium (K⁺) and sodium (Na⁺) cations. While both are alkali metals, their behavior in aqueous solution under the influence of an electric field varies significantly.
| Property | Potassium Ion (K⁺) | Sodium Ion (Na⁺) | Significance in Capillary Electrophoresis |
| Ionic Radius (Bare) | 138 pm | 102 pm | Influences charge density and hydration. |
| Hydrated Radius | Smaller | Larger | The smaller hydrated radius of K⁺ leads to higher ionic mobility. The larger hydration shell of Na⁺ is due to its higher charge density, which attracts and holds more water molecules. |
| Ionic Mobility (in aqueous solution at 25°C) | 7.62 x 10⁻⁸ m²V⁻¹s⁻¹ | 5.19 x 10⁻⁸ m²V⁻¹s⁻¹ | Higher ionic mobility of K⁺ results in faster migration times for the co-ion and can influence the electroosmotic flow (EOF) and overall separation speed. |
| Conductivity (of 0.1M aqueous solution at 25°C) | ~12.9 mS/cm (for K₂SO₄) | ~11.3 mS/cm (for Na₂SO₄) | Higher conductivity can lead to increased Joule heating, which may cause band broadening and affect separation efficiency. |
The key takeaway from these properties is that the potassium ion is more mobile in solution than the sodium ion. This difference in mobility can have a direct impact on the performance of the BGE in capillary electrophoresis.
Performance Comparison in Capillary Electrophoresis
Key Performance Parameters:
-
Migration Time: Due to the higher ionic mobility of the potassium ion, BGEs containing this compound are generally expected to result in shorter migration times for analytes compared to those with sodium sulfate, assuming all other conditions are identical. This can lead to faster analysis times.
-
Separation Efficiency and Resolution: The matching of the mobility of the BGE co-ion (in this case, K⁺ or Na⁺) with that of the analytes is crucial for achieving sharp, symmetrical peaks and high separation efficiency. For the separation of cationic analytes, a BGE with a co-ion that has a mobility similar to the analytes is preferred. The higher mobility of potassium ions may make this compound a better choice for the separation of highly mobile cations. Conversely, for slower-migrating cations, sodium sulfate might provide better peak symmetry.
-
Joule Heating: The electrical conductivity of the BGE is a direct contributor to Joule heating. Since this compound solutions have a slightly higher conductivity than sodium sulfate solutions of the same concentration, there is a theoretically higher risk of Joule heating with this compound-based BGEs, especially at higher concentrations and applied voltages. This can lead to thermal band broadening and potentially compromise separation efficiency. Careful control of the applied voltage and capillary temperature is crucial when using this compound BGEs.
-
Electroosmotic Flow (EOF): The nature of the cation in the BGE can influence the EOF. The EOF is generated by the migration of hydrated cations in the electrical double layer at the capillary wall. The difference in the hydrated radii and mobility of potassium and sodium ions can lead to subtle differences in the EOF, which in turn can affect the separation window and resolution.
Experimental Data Summary
The following tables summarize representative experimental conditions and results from studies utilizing potassium and sodium sulfate in their BGEs for the separation of small molecules. It is important to note that these are not from a direct comparative study, and thus, other experimental parameters may vary.
Table 1: Representative Data for Separations using this compound-based BGE
| Analytes | BGE Composition | Capillary Dimensions | Applied Voltage | Migration Time Range | Separation Efficiency (Plates) | Reference |
| Inorganic Anions | 20 mM this compound, 5 mM Tris, pH 8.0 | 50 µm i.d., 60 cm total length | -20 kV | 3 - 8 min | 150,000 - 250,000 | Fictionalized Data for Illustration |
| Organic Acids | 15 mM this compound, 10 mM Phosphate, pH 6.5 | 75 µm i.d., 50 cm total length | -15 kV | 5 - 12 min | 100,000 - 200,000 | Fictionalized Data for Illustration |
Table 2: Representative Data for Separations using Sodium Sulfate-based BGE
| Analytes | BGE Composition | Capillary Dimensions | Applied Voltage | Migration Time Range | Separation Efficiency (Plates) | Reference |
| Inorganic Anions | 25 mM Sodium Sulfate, 10 mM Borate, pH 9.2 | 50 µm i.d., 60 cm total length | -25 kV | 4 - 10 min | 120,000 - 220,000 | Fictionalized Data for Illustration |
| Basic Drugs | 20 mM Sodium Sulfate, 25 mM Phosphate, pH 3.0 | 50 µm i.d., 57 cm total length | +20 kV | 6 - 15 min | 180,000 - 300,000 | Fictionalized Data for Illustration |
Note: The data presented in these tables are illustrative and based on typical values found in the literature for similar separations. They are intended to provide a general comparison and are not from a single, direct comparative study.
Experimental Protocols
Below are generalized experimental protocols for the separation of small molecules using this compound and sodium sulfate-based BGEs.
Protocol 1: Separation of Inorganic Anions using a this compound BGE
-
BGE Preparation: Prepare a 20 mM this compound solution containing a suitable buffer, such as 5 mM Tris, and adjust the pH to the desired value (e.g., pH 8.0) with a suitable acid or base.
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and the BGE for at least 10 minutes each.
-
Sample Injection: Inject the sample hydrodynamically by applying pressure (e.g., 0.5 psi for 5 seconds).
-
Electrophoresis: Apply a negative voltage (e.g., -20 kV) to the capillary.
-
Detection: Monitor the separation using indirect UV detection at a wavelength where the BGE has a strong absorbance (e.g., 254 nm).
Protocol 2: Separation of Basic Drugs using a Sodium Sulfate BGE
-
BGE Preparation: Prepare a 20 mM sodium sulfate solution containing a suitable buffer, such as 25 mM sodium phosphate, and adjust the pH to a low value (e.g., pH 3.0) to ensure the analytes are protonated.
-
Capillary Conditioning: Condition the capillary as described in Protocol 1.
-
Sample Injection: Inject the sample electrokinetically by applying a low positive voltage (e.g., 5 kV for 5 seconds).
-
Electrophoresis: Apply a positive voltage (e.g., +20 kV) to the capillary.
-
Detection: Monitor the separation using direct UV detection at a wavelength where the analytes absorb (e.g., 214 nm).
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for capillary electrophoresis.
Caption: A generalized workflow for a capillary electrophoresis experiment.
Logical Relationship: BGE Cation Properties and CE Performance
The following diagram illustrates the logical relationship between the properties of the BGE cation and the resulting performance in capillary electrophoresis.
Caption: Impact of cation properties on CE performance.
Conclusion and Recommendations
The choice between this compound and sodium sulfate as a background electrolyte in capillary electrophoresis is nuanced and application-dependent.
-
This compound is generally favored for applications requiring faster analysis times due to the higher ionic mobility of the potassium ion. It may also provide better performance for the separation of highly mobile cationic analytes . However, researchers must be mindful of the potential for increased Joule heating and take appropriate measures to control temperature.
-
Sodium sulfate may be a more suitable choice when analyzing slower-migrating analytes , as the lower mobility of the sodium ion can lead to better peak symmetry and resolution. It also presents a lower risk of significant Joule heating, which can be advantageous when working with high concentration BGEs or at high voltages.
Ultimately, the optimal BGE is best determined empirically. Method development and optimization should involve screening both electrolytes to ascertain which provides the best separation performance for the specific analytes of interest under the desired experimental conditions. This guide provides the foundational knowledge and a starting point for this critical aspect of capillary electrophoresis method development.
A Comparative Guide to the Kjeldahl Method: The Critical Role of Potassium Sulfate in Nitrogen Analysis
For researchers, scientists, and professionals in drug development, accurate nitrogen and protein determination is paramount. The Kjeldahl method has long been a trusted standard for this purpose. However, variations in the procedure, specifically the inclusion or omission of potassium sulfate, can significantly impact the results. This guide provides an objective comparison of the Kjeldahl method with and without this compound, supported by experimental data and detailed protocols, to aid in methodological selection and optimization.
The primary role of this compound (K₂SO₄) in the Kjeldahl digestion is to elevate the boiling point of sulfuric acid (H₂SO₄).[1][2] Concentrated sulfuric acid boils at approximately 338°C, but the addition of this compound can increase the digestion temperature to a more effective range of 370-400°C.[2] This higher temperature significantly accelerates the decomposition of organic matter, leading to a more efficient and complete conversion of organic nitrogen into ammonium sulfate.[1][2]
Impact on Digestion Efficiency and Time
Performing the Kjeldahl digestion without this compound results in a significantly slower and often incomplete decomposition of the sample matrix. At the lower boiling temperature of sulfuric acid alone, the digestion process is prolonged. More critically, for many complex organic molecules, this lower temperature is insufficient to completely break down the chemical bonds and liberate all the nitrogen, which can lead to inaccurate and lower nitrogen recovery values. One study found that digestion mixtures without this compound yielded significantly lower total nitrogen recoveries from plant materials compared to mixtures containing the salt.
Experimental Protocols
Below are detailed methodologies for the Kjeldahl method, both with and without the inclusion of this compound.
Standard Kjeldahl Method (with this compound)
This protocol is the widely accepted and standardized approach for nitrogen determination.
1. Digestion:
-
Accurately weigh a sample containing approximately 10-20 mg of nitrogen and place it into a Kjeldahl digestion tube.
-
Add 10-15 g of this compound (K₂SO₄) and a catalyst, typically 0.5-1.0 g of copper sulfate (CuSO₄). Commercially available Kjeldahl catalyst tablets often contain a pre-mixed ratio of this compound and a catalyst.[3][4][5]
-
Carefully add 20-25 mL of concentrated sulfuric acid (98%) to the tube.
-
Gently swirl the tube to mix the contents.
-
Place the tube in a digestion block and heat to 380-420°C.
-
Continue heating until the solution becomes clear and then for at least one hour after clearing to ensure complete digestion.[1] The total digestion time can range from 1.5 to 4 hours depending on the sample matrix.
2. Distillation:
-
Allow the digest to cool to room temperature.
-
Carefully dilute the digest with 50-75 mL of distilled water.
-
Add an excess of concentrated sodium hydroxide solution (typically 40-50%) to neutralize the acid and convert the ammonium sulfate to ammonia gas.
-
Immediately connect the flask to a distillation apparatus.
-
Distill the ammonia into a receiving flask containing a known volume of a standard acid solution (e.g., 0.1 N HCl or H₂SO₄) or a boric acid solution.[6]
3. Titration:
-
If a standard acid is used as the receiving solution, back-titrate the excess acid with a standard sodium hydroxide solution.
-
If boric acid is used as the receiving solution, directly titrate the trapped ammonia with a standard acid solution.
-
The percentage of nitrogen is then calculated based on the volume of titrant used.
Kjeldahl Method (without this compound)
This variation adheres to the original, historical method but is generally not recommended for modern analytical purposes due to its limitations.
1. Digestion:
-
Accurately weigh a sample containing approximately 10-20 mg of nitrogen and place it into a Kjeldahl digestion tube.
-
Add a catalyst, such as 0.5-1.0 g of copper sulfate (CuSO₄).
-
Carefully add 20-25 mL of concentrated sulfuric acid (98%) to the tube.
-
Gently swirl the tube to mix the contents.
-
Place the tube in a digestion block and heat to the boiling point of the sulfuric acid (approximately 338°C).
-
The digestion time will be significantly longer, potentially exceeding 4-6 hours, and may still result in incomplete digestion depending on the sample's complexity.
2. Distillation and 3. Titration:
-
The distillation and titration steps are the same as in the standard method with this compound.
Quantitative Comparison
The following table summarizes the key performance differences between the two methods. While extensive quantitative data from direct comparative studies is limited due to the recognized superiority of the standard method, the available information and theoretical principles allow for a clear comparison.
| Parameter | Kjeldahl Method with K₂SO₄ | Kjeldahl Method without K₂SO₄ |
| Digestion Temperature | 370 - 400 °C[2] | ~338 °C |
| Digestion Time | 1.5 - 4 hours | > 4 - 6 hours (often incomplete) |
| Nitrogen Recovery | High and complete for most samples | Often incomplete, leading to lower results |
| Accuracy | High | Potentially low due to incomplete recovery |
| Precision (Repeatability) | Typically high (RSD < 2%) | Lower due to incomplete and variable digestion |
| Applicability | Wide range of organic materials | Limited to easily digestible samples |
Experimental Workflow
The following diagram illustrates the general workflow of the Kjeldahl method, highlighting the critical role of the digestion stage where the presence or absence of this compound is a key variable.
Conclusion
Based on the available evidence and established chemical principles, the inclusion of this compound is a critical and non-negotiable component of the modern Kjeldahl method for accurate and efficient nitrogen determination. While the historical method relied on sulfuric acid alone, this approach is plagued by significantly longer digestion times and a high risk of incomplete nitrogen recovery, leading to inaccurate results. For researchers, scientists, and drug development professionals who require reliable and reproducible data, the standard Kjeldahl method utilizing this compound is the unequivocally superior choice. The elevated temperature achieved with the addition of this compound ensures a more robust and complete digestion across a wider range of sample matrices, ultimately providing more accurate and trustworthy nitrogen and protein content values.
References
- 1. itwreagents.com [itwreagents.com]
- 2. Ricca Chemical - Kjeldahl Analysis [riccachemical.com]
- 3. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 4. velp.com [velp.com]
- 5. Comparison of different Kjeldahl Tablets for the Determination of Nitrogen and Protein in Meat Products | Buchi.com [buchi.com]
- 6. isabelpividori.net [isabelpividori.net]
comparative effects of potassium sulfate vs. potassium chloride on crop yield and quality
A comprehensive review of their comparative effects on crop yield and quality, supported by experimental data.
For researchers, agronomists, and agricultural scientists, the choice of potassium (K) fertilizer is a critical decision that can significantly impact crop productivity and quality. While potassium chloride (MOP or KCl) is the most widely used and economical source, its high chloride content can be detrimental to certain crops and soil environments.[1][2] Potassium sulfate (SOP or K₂SO₄), a chloride-free alternative, often presents a superior option, particularly for high-value, chloride-sensitive crops.[3][4] This guide provides an objective comparison of these two essential potassium fertilizers, delving into their effects on crop yield and quality, supported by experimental data and detailed methodologies.
Executive Summary: A Tale of Two Anions
The fundamental difference between this compound and potassium chloride lies in their accompanying anion: sulfate (SO₄²⁻) versus chloride (Cl⁻).[5] While both fertilizers are excellent sources of potassium, the anion plays a significant role in plant physiology, nutrient uptake, and overall crop performance.
Potassium Chloride (MOP):
-
Advantages: Higher potassium content (around 60% K₂O) and lower cost.[1]
-
Disadvantages: High chloride content can be toxic to sensitive crops, leading to leaf burn, reduced yield, and diminished quality.[1][4] It can also contribute to soil salinity, particularly in arid or semi-arid regions.[2][6]
This compound (SOP):
-
Advantages: Virtually chloride-free, making it ideal for chloride-sensitive crops.[3][4] It also provides essential sulfur (around 18%), a key component of amino acids and proteins.[1][7] SOP has a lower salt index, reducing the risk of soil salinity.[3][8]
-
Disadvantages: Lower potassium content (around 50% K₂O) and higher cost compared to MOP.[1]
The choice between SOP and MOP is not always straightforward and depends on several factors, including crop sensitivity to chloride, soil type, irrigation practices, and economic considerations.
Comparative Effects on Crop Yield and Quality: A Data-Driven Analysis
Numerous studies have compared the effects of SOP and MOP on a wide range of crops. The following tables summarize the quantitative data from key experiments.
Potatoes (Solanum tuberosum)
Potatoes are widely considered a chloride-sensitive crop, with research often demonstrating the superior performance of SOP in terms of quality.[9][10]
| Parameter | This compound (SOP) | Potassium Chloride (MOP/KCl) | Control (No K) | Cultivar(s) | Year(s) | Source |
| Tuber Yield | Increased by 4%-18% | Increased by 25%-28% | - | Marabel | 2019, 2020 | [9][11] |
| Starch Content | Reduced by 4%-10% | Reduced by 9%-14% | - | Marabel | 2019, 2020 | [9][11] |
| Starch Content Reduction (Post-Storage) | Less reduction | More reduction | - | Marabel | 2019, 2020 | [9] |
| Ascorbic Acid Concentration | Higher concentration | Reduced concentration | - | Laura, Marabel | 2019, 2020 | [9] |
| Reducing Sugar Concentration (Post-Storage) | Lower increase | Higher increase | - | Laura, Marabel | 2019, 2020 | [9] |
| Off-Flavour Compounds (Lipid-derived) | Lower levels | Higher levels | - | Laura, Marabel | 2019, 2020 | [9] |
| Individual Tuber Weight | - | Increased by over 170 g/tuber | - | Not specified | - | |
| Hollow Hearts and Brown Centers | - | Reduced percentage | - | Not specified | - |
Key Findings for Potatoes: While MOP can sometimes lead to a higher overall tuber yield, SOP consistently results in better quality tubers with higher starch and ascorbic acid content, and lower levels of undesirable reducing sugars and off-flavor compounds, particularly after storage.[9][11] The favorable effect of SOP on starch content is attributed to a higher translocation of assimilates into the tubers.
Tomatoes (Lycopersicon esculentum)
| Parameter | This compound (SOP) | Potassium Chloride (MOP/KCl) | Potassium Nitrate (KNO₃) | Notes | Source |
| Fruit Yield | Linear increase with K rate | Linear increase with K rate | Linear increase with K rate | Yield increased independently of the K source. | |
| Leaf Tissue %K | Linear increase with K rate | Linear increase with K rate | Linear increase with K rate | K content increased independently of the K source. |
Key Findings for Tomatoes: For tomatoes, the source of potassium appears to have a less significant impact on yield compared to the application rate.[12] However, for chloride-sensitive varieties or in saline conditions, SOP would be the preferred source to avoid potential chloride toxicity.
Kiwifruit (Actinidia deliciosa)
| Treatment | Single Fruit Weight Increase | Vitamin C Content Increase | Notes | Source |
| Basal K₂SO₄ + KCl Topdressing vs. K₂SO₄ alone | 7.0% | 4.6% | Combined application showed benefits over single-source applications. | [13] |
| Basal K₂SO₄ + KCl Topdressing vs. KCl alone | 3.1% | 14.9% | Combined application showed benefits over single-source applications. | [13] |
Key Findings for Kiwifruit: A combined application of SOP and MOP can be beneficial for kiwifruit, increasing both yield and fruit quality.[13] Applying MOP as a basal fertilizer before the growing season allows for the leaching of excess chloride.[13]
Sesame (Sesamum indicum)
| Parameter | This compound (KK₂SO₄) | Potassium Chloride (KKCl) | Notes | Source |
| Plant Height | 18% higher | - | Data from a study on gypsum soils. | [14] |
| Plant Dry Weight | 8% higher | - | Data from a study on gypsum soils. | [14] |
| Branch Number | 11% higher | - | Data from a study on gypsum soils. | [14] |
| Capsule Number | 5% higher | - | Data from a study on gypsum soils. | [14] |
| 1000 Seeds Weight | 13% higher | - | Data from a study on gypsum soils. | [14] |
| Yield | 13% higher | - | Data from a study on gypsum soils. | [14] |
| Oil Percentage | 9% higher | - | Data from a study on gypsum soils. | [14] |
Key Findings for Sesame: In this study, this compound significantly outperformed potassium chloride across all measured growth and yield parameters in sesame grown on gypsum soils.[14]
Sugarcane (Saccharum officinarum)
| Parameter | This compound (SOP) | Potassium Chloride (MOP) | Notes | Source |
| Sugar Yield (Plant Cane) | 14% increase (recommended rate) | - | No significant difference, but a trend in favor of SOP. | [15] |
| Sugar Yield (First Ratoon) | 16% increase (recommended rate) | - | No significant difference, but a trend in favor of SOP. | [15] |
| Melable Cane Yield (Plant Cane & First Ratoon) | 9% increase (recommended rate) | - | No significant difference, but a trend in favor of SOP. | [15] |
Key Findings for Sugarcane: While not always statistically significant, the application of SOP showed a consistent trend of increasing both sugar and melable cane yields in sugarcane compared to MOP.[15]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited research, detailed experimental methodologies are crucial.
Potato Field Experiment (Wilmer, Pawelzik, and Naumann, 2022)
-
Objective: To compare the effects of K₂SO₄ and KCl fertilization on the quality parameters of two potato cultivars after harvest and storage.[10]
-
Experimental Design: A two-year field experiment was conducted with two potato cultivars, 'Laura' and 'Marabel'.[10]
-
Treatments:
-
Control (unfertilized)
-
This compound (K₂SO₄) at a rate of 240 kg K₂O/ha
-
Potassium Chloride (KCl) at a rate of 240 kg K₂O/ha[10]
-
-
Data Collection: Quality traits, including internal and external parameters, were analyzed after harvest and after 5 months of storage at 6°C. Parameters measured included yield, starch content, ascorbic acid concentration, reducing sugar concentration, and volatile compounds.[9]
Kiwifruit Orchard Experiment
-
Objective: To investigate the effects of different potassium sources on kiwifruit yield, postharvest quality, and nutrient contents.[13]
-
Experimental Design: A field experiment was conducted in a kiwifruit orchard in Shaanxi Province, Northwest China.[13]
-
Treatments: Different combinations of basal and topdressing applications of K₂SO₄ and KCl were examined, with a total K₂O application of 584 kg/ha .[13]
-
Data Collection: Kiwifruit yield, single fruit weight, vitamin C content, and nutrient content in leaves and fruit were measured. Soil analysis for sulfate and chloride ions was also performed.[13]
Sesame Pot Experiment (Gypsum Soils)
-
Objective: To investigate the effect of potassium fertilizer sources and levels on sesame growth and yield in two different gypsum soils.[14]
-
Experimental Design: A pot experiment using a Completely Randomized Block Design (CRBD) with three replications.[14]
-
Factors:
-
Potassium Source: this compound (KK₂SO₄) and potassium chloride (KKCl)
-
Potassium Level: 0, 75, 150, and 300 kg/ha
-
Gypsum Soil Level: 6.02% and 15.87%[14]
-
-
Data Collection: Plant height, plant dry weight, branch number, capsule number, 1000 seeds weight, yield, and oil percentage were measured.[14]
Physiological Mechanisms and Signaling Pathways
The differential effects of sulfate and chloride on crop physiology are rooted in their distinct roles and interactions within the plant.
High concentrations of chloride can lead to several adverse effects:
-
Osmotic Stress: Chloride accumulation in plant tissues can create a high osmotic potential, leading to water uptake issues and competition for assimilates between shoots and storage organs like tubers.[9][11]
-
Enzyme Activity: Chloride ions can interfere with the activity of certain enzymes. For instance, sulfate is known to favor the activity of anabolic enzymes like carbohydrases, which promotes the accumulation of starch, while chloride can reduce this activity.[8]
-
Nutrient Antagonism: High chloride levels can sometimes hinder the uptake of other essential anions.[8]
Sulfate, on the other hand, is a vital nutrient involved in:
-
Protein Synthesis: Sulfur is a constituent of the amino acids cysteine and methionine, which are the building blocks of proteins.[8]
-
Metabolic Processes: Sulfur plays a role in various metabolic functions within the plant.[8]
The following diagrams illustrate the generalized experimental workflow for comparing potassium sources and the proposed physiological impact of chloride versus sulfate on starch synthesis in potato tubers.
Caption: Generalized workflow for comparing potassium fertilizer sources.
Caption: Proposed impact of SOP vs. MOP on potato starch synthesis.
Conclusion and Recommendations
The selection of potassium fertilizer is a nuanced decision that requires a thorough understanding of crop-specific needs and environmental conditions. For chloride-tolerant crops and in regions where soil salinity is not a concern, the economic advantage of potassium chloride makes it a viable option. However, for a wide range of chloride-sensitive, high-value crops such as potatoes, fruits, and vegetables, this compound is demonstrably the superior choice for optimizing quality and, in many cases, yield.[2][4][7] The additional benefit of providing essential sulfur further enhances the value proposition of SOP, particularly in sulfur-deficient soils.[1][7]
Researchers and agricultural professionals should consider the long-term impacts of fertilizer application on soil health. The lower salt index of this compound makes it a more sustainable option for preserving soil structure and fertility, especially under intensive cultivation systems.[2][6] Ultimately, a data-driven approach, considering the specific crop, soil analysis, and desired quality outcomes, will guide the optimal potassium fertilization strategy.
References
- 1. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 2. nbinno.com [nbinno.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. nbinno.com [nbinno.com]
- 5. kelewell.de [kelewell.de]
- 6. LONG-TERM EXPERIMENTS COMPARING THE IMPACT ON SOILS AND FIELD CROPS OF POTASSIUM CHLORIDE VS. This compound | International Society for Horticultural Science [ishs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ipipotash.org [ipipotash.org]
- 9. Frontiers | Comparison of the Effects of Potassium Sulphate and Potassium Chloride Fertilisation on Quality Parameters, Including Volatile Compounds, of Potato Tubers After Harvest and Storage [frontiersin.org]
- 10. Comparison of the Effects of Potassium Sulphate and Potassium Chloride Fertilisation on Quality Parameters, Including Volatile Compounds, of Potato Tubers After Harvest and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Effects of Potassium Sulphate and Potassium Chloride Fertilisation on Quality Parameters, Including Volatile Compounds, of Potato Tubers After Harvest and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipipotash.org [ipipotash.org]
- 13. Effects of different sources of potassium fertiliser on yield, fruit quality and nutrient absorption in “Harward” kiwifruit (Actinidia deliciosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tjas.org [tjas.org]
- 15. ipipotash.org [ipipotash.org]
The Invisible Architects: How Potassium Sulfate Shapes Soil Microbial Communities Compared to Other K Fertilizers
A comprehensive analysis of the differential impacts of common potassium fertilizers on the soil microbiome, supported by experimental data and detailed methodologies.
For researchers and scientists in agricultural and environmental sciences, understanding the intricate interactions between fertilizers and the soil microbiome is paramount. While potassium (K) is an essential macronutrient for plant growth, the anionic component of K fertilizers can significantly influence the composition and activity of soil microbial communities. This guide provides an objective comparison of the effects of potassium sulfate (SOP) with other widely used potassium fertilizers—potassium chloride (MOP), potassium nitrate, and potassium thiosulfate—on the soil's microbial landscape.
Comparative Impact on Soil Microbial Communities: A Data-Driven Overview
The application of different potassium fertilizers elicits varied responses from the soil microbiome. These responses are influenced by factors such as the accompanying anion (sulfate vs. chloride), induced changes in soil physicochemical properties like pH and salinity, and the specific metabolic capabilities of different microbial taxa. The following table summarizes key quantitative findings from various experimental studies.
| Fertilizer Type | Microbial Parameter | Observed Effect | Soil Type/Crop | Reference |
| This compound (SOP) | Bacterial Diversity (Shannon Index) | No significant change with increasing application rates. | Pear Orchard | [1] |
| Bacterial Community Composition | Altered community structure with increased abundance of sulfur-cycling related genes. | Pear Orchard | [1] | |
| Microbial Respiration | Promoted microbial respiration compared to KCl. | Not Specified | [2] | |
| Microbial Biomass Carbon (MBC) | Higher MBC compared to KCl. | Not Specified | [2] | |
| Beneficial Microbial Populations | Increased populations of N₂-fixing and phosphate-solubilizing bacteria at lower doses. | Not Specified | [3] | |
| Potassium Chloride (MOP) | Microbial Activity (CO₂ emission) | Reduced microbial activity at higher dosages (above 400 mg/dm³). | Loamy Sand | [4][5] |
| Nitrogen Mineralization | Reduced at dosages above 400 mg/dm³. | Loamy Sand | [4][5] | |
| Microbial Biomass | Lower microbial biomass compared to SOP. | Not Specified | [6] | |
| Bacterial Diversity | Can lead to a reduction in bacterial diversity in aquatic environments. | Aquatic Environment | [7] | |
| Soil Salinity | Increases soil salinity due to chloride accumulation, which can negatively impact microbial balance. | General | [7] | |
| Potassium Nitrate | Microbial Growth | Can stimulate the growth of specific bacterial strains like Pseudomonas. | Laboratory Culture | [8] |
| Soil pH | Has a relatively neutral effect on soil pH. | General | [9] | |
| Nutrient Uptake | The nitrate component can promote the uptake of other essential cations. | General | [10] | |
| Potassium Thiosulfate | Nitrification | Acts as a nitrification inhibitor, slowing the conversion of ammonium to nitrate. | Various Soils | [11] |
| Soil pH | Can have an acidifying effect as thiosulfate oxidizes to sulfate. | General | [11] | |
| Nutrient Solubility | Can increase the solubility of phosphorus and some micronutrients. | General | [11] |
In-Depth Analysis of Fertilizer-Specific Impacts
This compound (SOP): A Source of Essential Nutrients
This compound serves as a dual nutrient source, providing both potassium and sulfur. The sulfate component is a crucial nutrient for many soil microorganisms involved in the sulfur cycle. Studies have shown that the application of SOP can lead to an enrichment of microbial taxa associated with sulfur metabolism.[1] While high application rates of SOP can lead to a decrease in soil pH, its overall impact on microbial diversity is often less pronounced compared to chloride-containing fertilizers.[1][12] Furthermore, SOP generally has a lower salt index than MOP, reducing the risk of osmotic stress on microbial cells.[13]
Potassium Chloride (MOP): The Salinity Factor
The most widely used potassium fertilizer, MOP, introduces chloride ions into the soil. While chloride is a micronutrient for plants, its accumulation can lead to increased soil salinity, which is a significant stressor for many soil microorganisms.[4][5][7] High concentrations of chloride can disrupt microbial cell membranes and inhibit enzymatic activities, leading to a reduction in overall microbial biomass and activity.[4][5][6] However, the extent of this negative impact is dependent on the soil type, irrigation practices, and the tolerance of the specific microbial communities.
Potassium Nitrate: A Nitrogen Boost with a Caveat
Potassium nitrate provides two essential macronutrients, potassium and nitrogen, in readily available forms. The nitrate component can stimulate microbial growth and activity. However, the introduction of readily available nitrogen can also alter the competitive dynamics within the microbial community, potentially favoring faster-growing, copiotrophic bacteria over slower-growing, oligotrophic species.
Potassium Thiosulfate: A Specialized Tool for Nitrogen Management
Potassium thiosulfate is unique in its ability to inhibit nitrification, the microbial process that converts ammonium to nitrate.[11] This is advantageous in agricultural systems as it can reduce nitrogen losses through leaching and denitrification. This targeted impact on nitrifying bacteria, such as Nitrosomonas and Nitrobacter, demonstrates a highly specific interaction with a functional guild within the soil microbial community. The thiosulfate itself is eventually oxidized to sulfate by soil microorganisms.
Experimental Methodologies: A Guide to Assessing Fertilizer Impacts
The following outlines a typical experimental protocol for comparing the effects of different potassium fertilizers on soil microbial communities.
1. Experimental Design and Soil Sampling:
-
Field Trials: Establish replicated plots for each fertilizer treatment (e.g., SOP, MOP, potassium nitrate, potassium thiosulfate) and a control (no K fertilizer).
-
Fertilizer Application: Apply fertilizers at agronomically relevant rates.
-
Soil Sampling: Collect soil samples at different time points (e.g., before fertilization, and at various intervals after application) from the rhizosphere of target crops.
2. Soil Physicochemical Analysis:
-
Measure key soil parameters such as pH, electrical conductivity (EC), organic matter content, and available nutrient concentrations (K, N, P, S).
3. Microbial Community Analysis:
-
DNA Extraction: Isolate total microbial DNA from soil samples using commercially available kits.
-
16S rRNA Gene Sequencing: Amplify and sequence the 16S rRNA gene (for bacteria and archaea) or the ITS region (for fungi) to assess microbial diversity and community composition.[14][15][16][17]
-
Fatty Acid Methyl Ester (FAME) Analysis: Extract and analyze fatty acid profiles to provide a snapshot of the viable microbial community structure and to quantify microbial biomass.[1][18][19][20][21]
-
Enzyme Assays: Measure the activity of key soil enzymes involved in nutrient cycling (e.g., dehydrogenases, phosphatases, ureases) to assess microbial functional activity.
4. Data Analysis:
-
Statistical Analysis: Use statistical methods such as ANOVA to compare differences in microbial diversity indices (e.g., Shannon, Simpson), microbial biomass, and enzyme activities between fertilizer treatments.[22]
-
Community Composition Analysis: Employ multivariate statistical techniques like Principal Coordinate Analysis (PCoA) to visualize differences in microbial community structure.[13]
Visualizing the Experimental Workflow
The following diagram illustrates a standard workflow for a comparative study on the impact of potassium fertilizers on soil microbial communities.
Conclusion
The choice of potassium fertilizer can have distinct and significant effects on soil microbial communities. This compound generally presents a lower risk of inducing salinity stress and provides an essential nutrient, sulfur, which can benefit specific microbial guilds. In contrast, the chloride in potassium chloride can negatively impact microbial activity, particularly at high application rates. Potassium nitrate and potassium thiosulfate offer additional functionalities related to nitrogen supply and management, thereby influencing different aspects of the soil microbiome. A thorough understanding of these differential impacts, supported by robust experimental data, is crucial for developing sustainable agricultural practices that optimize crop nutrition while safeguarding the health and functionality of the soil ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial activity and carbon rates the soil in response to the application of potassium sources [redalyc.org]
- 3. Response of some characteristics of selected beneficial soil microorganisms under different potassium fertilizer applications [international-agrophysics.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. ams.usda.gov [ams.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tessenderlokerley.com [tessenderlokerley.com]
- 12. Long-term excessive application of K2SO4 fertilizer alters bacterial community and functional pathway of tobacco-planting soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing Potassium Sources for Crops | Protassium+® [protassiumplus.com]
- 14. peerj.com [peerj.com]
- 15. researchgate.net [researchgate.net]
- 16. Soil Bacterial Diversity Screening Using Single 16S rRNA Gene V Regions Coupled with Multi-Million Read Generating Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. ijfans.org [ijfans.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
Unveiling the Suitability of Potassium Sulfate as a Supporting Electrolyte in Electrochemical Impedance Spectroscopy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemical analysis, the choice of a supporting electrolyte is paramount to ensure accurate and reproducible measurements. Electrochemical Impedance Spectroscopy (EIS), a powerful technique for characterizing electrochemical systems, is particularly sensitive to the properties of the electrolyte used. This guide provides a comprehensive validation of potassium sulfate (K₂SO₄) as a supporting electrolyte and compares its performance with other commonly used alternatives, namely potassium chloride (KCl) and sodium sulfate (Na₂SO₄).
Performance Comparison of Supporting Electrolytes
The ideal supporting electrolyte for EIS should exhibit high ionic conductivity, a wide electrochemical stability window, and be chemically inert within the potential range of the experiment. The following tables summarize the key performance indicators for this compound and its common alternatives.
| Electrolyte | Molar Conductivity (Λ₀) at 298.15 K (S·cm²/mol) | Electrochemical Stability Window (Aqueous, V) | Key Characteristics |
| This compound (K₂SO₄) | ~150 | ~1.7 to 2.0 | Inert over a wide potential range; suitable for studies where chloride interference is a concern.[1] |
| Potassium Chloride (KCl) | ~150 | ~1.0 | High conductivity; however, the chloride ion can be electrochemically active and may interfere with the electrode processes under investigation. |
| Sodium Sulfate (Na₂SO₄) | ~130 | ~1.7 | Similar to K₂SO₄ in terms of electrochemical stability; provides an alternative when potassium ions are to be avoided.[2] |
Experimental Validation Protocol
Validating a supporting electrolyte for a specific EIS application is a critical step to ensure data integrity. The following protocol outlines the key experimental procedures.
I. Electrolyte Preparation and Purity Verification
-
Preparation: Prepare aqueous solutions of this compound, potassium chloride, and sodium sulfate of desired concentrations (e.g., 0.1 M, 0.5 M, 1 M) using high-purity water (e.g., Milli-Q or equivalent).
-
Purity Analysis: While not always necessary for routine experiments, for high-precision measurements, the purity of the electrolyte can be confirmed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to check for trace metal impurities.
II. Electrochemical Cell Setup
A standard three-electrode setup is recommended for validating the supporting electrolyte.
-
Working Electrode (WE): An inert electrode such as a glassy carbon electrode (GCE) or a platinum disk electrode.
-
Reference Electrode (RE): A stable reference electrode, for example, a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum wire or a graphite rod with a large surface area.
III. Determination of the Electrochemical Stability Window
The electrochemical stability window is determined using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
LSV/CV Measurement:
-
Scan the potential from a starting value (e.g., 0 V vs. RE) towards negative potentials until a significant cathodic current (due to hydrogen evolution) is observed.
-
In a fresh electrolyte solution, scan the potential from the starting value towards positive potentials until a significant anodic current (due to oxygen evolution) is observed.
-
The potential range between the onsets of these two processes defines the electrochemical stability window of the electrolyte with the chosen electrode material.
-
IV. Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Setup: Use the same three-electrode cell configuration as in the previous step.
-
Parameters:
-
Frequency Range: Typically from 100 kHz down to 0.1 Hz or lower, depending on the processes being investigated.
-
AC Amplitude: A small AC voltage perturbation, typically 5-10 mV (rms), is applied to ensure a linear response.
-
DC Potential: The EIS measurement should be performed at a DC potential where no faradaic reactions occur, typically within the determined electrochemical stability window.
-
-
Data Acquisition: Record the impedance spectra for each supporting electrolyte at various concentrations. The resulting Nyquist plots should be analyzed. An ideal supporting electrolyte will exhibit a simple, near-vertical line at low frequencies on a Nyquist plot in the absence of a redox probe, indicating purely capacitive behavior of the electrode-electrolyte interface.
Workflow for Supporting Electrolyte Validation
Caption: Workflow for the validation and selection of a supporting electrolyte for EIS.
Comparative Data
The following table presents a qualitative comparison of the expected Nyquist plot features for an inert working electrode in the three supporting electrolytes.
| Supporting Electrolyte | Expected Nyquist Plot Characteristics (at open circuit potential) |
| This compound (K₂SO₄) | A near-vertical line at low frequencies, indicating good capacitive behavior. The solution resistance (high-frequency intercept with the real axis) will be low due to high conductivity. |
| Potassium Chloride (KCl) | Similar to K₂SO₄, but may show deviations from ideal capacitive behavior at potentials where chloride oxidation can occur. |
| Sodium Sulfate (Na₂SO₄) | Similar to K₂SO₄, with a slightly higher solution resistance due to lower molar conductivity. |
A representative Nyquist plot for a supercapacitor using a K₂SO₄ electrolyte demonstrates the typical impedance behavior expected.[3]
Conclusion
This compound is a highly suitable supporting electrolyte for a wide range of electrochemical impedance spectroscopy applications. Its key advantages include a wide electrochemical stability window and chemical inertness, particularly in systems where chloride ions could interfere with the measurements. While potassium chloride offers slightly higher conductivity, its potential for electrochemical activity limits its use in certain applications. Sodium sulfate presents a viable alternative to this compound when the presence of potassium ions is undesirable. The choice of the most appropriate supporting electrolyte will ultimately depend on the specific requirements of the electrochemical system under investigation. A thorough validation, following the protocol outlined in this guide, is essential for ensuring the acquisition of high-quality and reliable EIS data.
References
A Comparative Crystallographic Analysis of Potassium Sulfate and Its Isomorphs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystallographic properties of compounds is paramount. This guide provides a detailed comparative analysis of the crystal structures of potassium sulfate (K₂SO₄) and its isomorphs, offering valuable insights for fields ranging from materials science to pharmaceuticals.
This compound, a compound of significant interest, crystallizes in several forms and shares structural similarities with a range of other sulfate salts. This isomorphism, where different compounds crystallize in the same or similar structures, has profound implications for their physical and chemical properties. This guide presents a comprehensive overview of the crystallographic data for this compound and its key isomorphs, details the experimental protocols for their characterization, and provides a visual representation of the analytical workflow.
Crystallographic Data of this compound and Its Isomorphs
The following table summarizes the key crystallographic parameters for this compound and a selection of its isomorphous compounds. This data, compiled from various crystallographic studies, allows for a direct comparison of their structural properties.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Z |
| This compound (β-form) | K₂SO₄ | Orthorhombic | Pnma | 7.483 | 5.772 | 10.071 | 90 | 434.9 | 4 |
| Sodium Sulfate | Na₂SO₄ | Orthorhombic | Fddd | 9.821 | 5.863 | 8.955 | 90 | 515.3 | 8 |
| Ammonium Sulfate | (NH₄)₂SO₄ | Orthorhombic | Pnma | 7.782 | 10.636 | 5.993 | 90 | 495.3 | 4 |
| Rubidium Sulfate | Rb₂SO₄ | Orthorhombic | Pnma | 7.813 | 10.426 | 5.969 | 90 | 486.4 | 4 |
| Cesium Sulfate | Cs₂SO₄ | Orthorhombic | Pnma | 8.239 | 10.944 | 6.258 | 90 | 564.1 | 4 |
| Aphthitalite | K₃Na(SO₄)₂ | Trigonal | P3m1 | 5.677 | 5.677 | 7.333 | 120 | 204.7 | 1 |
| Langbeinite | K₂Mg₂(SO₄)₃ | Cubic | P2₁3 | 9.920 | 9.920 | 9.920 | 90 | 976.2 | 4 |
Z represents the number of formula units per unit cell.
Experimental Protocols for Crystallographic Analysis
The determination of the crystal structures presented in this guide predominantly relies on X-ray diffraction (XRD) techniques. The following is a generalized protocol for both single-crystal and powder XRD analyses.
Crystal Growth and Sample Preparation
-
Single-Crystal X-ray Diffraction (SC-XRD): High-quality single crystals of the sulfate salt are grown, typically by slow evaporation of an aqueous solution at a constant temperature. A suitable crystal, typically 0.1-0.3 mm in all dimensions, is selected and mounted on a goniometer head.[1]
-
Powder X-ray Diffraction (PXRD): A polycrystalline sample of the sulfate salt is finely ground to a homogeneous powder to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
Data Collection
-
SC-XRD: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[2] The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.
-
PXRD: The powdered sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[3] The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
Data Processing and Structure Solution
-
SC-XRD: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide the positions of the atoms within the unit cell.
-
PXRD: The positions of the peaks in the powder diffractogram are used to determine the unit cell parameters. The pattern can also be compared to databases for phase identification. For quantitative analysis, Rietveld refinement can be employed to refine the crystal structure parameters against the experimental data.
Structure Refinement
-
For both techniques, the initial structural model is refined using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible agreement between the observed and calculated diffraction patterns.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow of a comparative crystallographic analysis, from sample selection to the final structural comparison.
This guide provides a foundational resource for understanding the crystallographic relationships between this compound and its isomorphs. The presented data and protocols are intended to support further research and development in various scientific disciplines.
References
evaluating the efficiency of potassium sulfate in industrial crystallization against alternative salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial crystallization, the efficiency of producing high-purity crystalline products is paramount. Potassium sulfate (K₂SO₄) is a crucial compound in various sectors, including pharmaceuticals and as a specialty fertilizer. Its crystallization from aqueous solutions is a critical step in its manufacturing process. This guide provides an objective comparison of the crystallization efficiency of this compound against two common alternatives: ammonium sulfate ((NH₄)₂SO₄) and potassium chloride (KCl). The information presented is a synthesis of experimental data from various studies to offer a comprehensive overview for researchers and professionals in drug development and chemical engineering.
Experimental Protocols
The following sections detail the methodologies employed in the crystallization of this compound, often through the conversion of potassium chloride and ammonium sulfate, as this is a prevalent industrial method.
Protocol 1: Synthesis and Crystallization of this compound from Potassium Chloride and Ammonium Sulfate
This protocol is based on the reaction of potassium chloride and ammonium sulfate to produce this compound, followed by its crystallization.
1. Materials and Equipment:
- Commercial grade potassium chloride (KCl) and ammonium sulfate ((NH₄)₂SO₄)
- Deionized water
- Stirred tank reactor with temperature control
- Crystallizer with cooling capabilities
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven
2. Procedure:
- Dissolution and Reaction: Prepare a saturated solution of ammonium sulfate in a stirred tank reactor. The optimal molar ratio of KCl to (NH₄)₂SO₄ is typically 1:1.[1] The reaction is carried out at a controlled temperature, for instance, 60°C, for a duration of 1 hour with constant agitation (e.g., 160 rpm).[1]
- Evaporation: To enhance the yield of this compound, a portion of the water (approximately one-third of the total volume) is evaporated from the reaction mixture.[1]
- Crystallization: The concentrated solution is then transferred to a crystallizer. Crystallization is induced by cooling the solution to a lower temperature, such as 10°C, over a period of 1 hour with gentle agitation (e.g., 60 rpm).[1] Decreasing the crystallization temperature generally leads to a higher yield due to increased supersaturation.[1][2]
- Separation and Drying: The resulting this compound crystals are separated from the mother liquor by filtration. The crystals are then washed with a small amount of cold deionized water to remove impurities and subsequently dried in an oven at a suitable temperature.
Protocol 2: Cooling Crystallization of Potassium Chloride
This protocol describes a typical method for crystallizing potassium chloride from a saturated solution.
1. Materials and Equipment:
- High-purity potassium chloride (KCl)
- Deionized water
- Jacketed crystallizer with temperature control and stirring mechanism
- Filtration and drying equipment
2. Procedure:
- Preparation of Saturated Solution: A hot, saturated solution of potassium chloride is prepared, typically around 95°C.[3] This solution may also contain other salts like sodium chloride, depending on the source.[3]
- Cooling Crystallization: The saturated solution is then subjected to controlled cooling in a crystallizer. The solubility of KCl decreases significantly with temperature, leading to crystallization.[3] The final temperature is often determined by the available cooling water, typically around 35°C.[3]
- Crystal Size Control: To achieve the desired crystal size, the crystallizer is designed to handle the crystals gently, and the residence time is sufficient for crystal growth.[3] Draft Tube Baffle (DTB) crystallizers are commonly used for this purpose.[3]
- Separation and Drying: The crystallized potassium chloride is separated from the solution, washed, and dried.
Protocol 3: Evaporative Crystallization of Ammonium Sulfate
Ammonium sulfate's solubility is not strongly dependent on temperature; therefore, evaporative crystallization is the more common industrial method.[4]
1. Materials and Equipment:
- Ammonium sulfate ((NH₄)₂SO₄) solution
- Evaporative crystallizer (e.g., with mechanical vapor recompression)
- Centrifuge for separation
- Drying equipment
2. Procedure:
- Supersaturation by Evaporation: The ammonium sulfate solution is fed into an evaporative crystallizer. Supersaturation is achieved by evaporating water, often using energy-efficient methods like mechanical vapor recompression.[4]
- Crystal Growth: The supersaturation is relieved through the growth of existing crystals in the crystallizer.[4] To produce larger crystals, specific crystallizer designs like DTB or Oslo crystallizers are employed.[4]
- Separation and Drying: The crystal slurry is withdrawn, and the ammonium sulfate crystals are separated from the mother liquor, typically using a centrifuge, and then dried.
Data Presentation: Comparative Crystallization Efficiency
The following table summarizes key performance indicators for the crystallization of this compound, ammonium sulfate, and potassium chloride based on data from various studies. It is important to note that the conditions are not always directly comparable as they are optimized for each specific process.
| Parameter | This compound (K₂SO₄) | Ammonium Sulfate ((NH₄)₂SO₄) | Potassium Chloride (KCl) |
| Typical Crystallization Method | Reaction & Cooling/Evaporation | Evaporation | Cooling |
| Reported Yield | ~78% (initial), up to 95% (total)[1] | High, but specific comparative values are scarce in the provided literature. | High, dependent on temperature differential. |
| Achieved Purity | >98%[5], up to 99.8% with purification[6] | High purity is achievable. | >99.0% for food/pharma grade[7] |
| Optimal Reaction/Dissolution Temp. | 60°C (for reaction)[1] | N/A (Evaporation-based) | ~95°C[3] |
| Optimal Crystallization Temp. | 10°C[1] | 60°C (Evaporation Temp.)[8] | ~35°C[3] |
| Key Influencing Factors | Molar ratio, reaction time, crystallization temperature[1] | Stirring speed, pH, evaporation rate[8] | Cooling rate, initial and final temperature[3] |
| Noted Crystal Characteristics | Coarse crystals achievable[1] | Crystal size can be small and uneven without optimization[8] | Uniform crystals with controlled size are possible[3] |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative evaluation of crystallization efficiency and the production process of this compound.
Caption: Comparative Experimental Workflow for Crystallization Efficiency.
Caption: Production of K₂SO₄ from KCl and (NH₄)₂SO₄.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization of Potassium Chloride KCl (MOP) | EBNER [ebner-co.de]
- 4. Crystallization of Ammonium Sulfate (NH4)2SO4 | EBNER [ebner-co.de]
- 5. US6315976B1 - Method of producing this compound - Google Patents [patents.google.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. cetjournal.it [cetjournal.it]
- 8. Process optimization and crystallization kinetics of ammonium sulfate from wet ammonia‐based desulfurization | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Ion Chromatography Methods for Potassium Sulfate Determination in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their counter-ions, such as potassium sulfate, is critical for ensuring product quality, safety, and efficacy. Ion chromatography (IC) has emerged as a powerful and versatile technique for this purpose, offering distinct advantages over traditional methods. This guide provides an objective comparison of IC methods for determining this compound in complex matrices, supported by experimental data and detailed protocols.
Ion Chromatography: A Superior Alternative for Ion Analysis
Ion chromatography is a widely used analytical technique for the separation and quantification of ionic species.[1][2] For the analysis of potassium (K+) and sulfate (SO₄²⁻) ions, IC presents a significant improvement over conventional methods like gravimetric analysis, potentiometric titration, atomic absorption spectroscopy (AAS), and flame photometry.[3][4] While effective, these traditional methods can be laborious, prone to interferences, and may not be able to determine both ions simultaneously.[1][4]
IC, particularly with suppressed conductivity detection, offers high sensitivity, specificity, and the ability to perform simultaneous analysis of multiple cations and anions in a single run, increasing efficiency.[2][4] This makes it an ideal choice for complex sample matrices commonly found in pharmaceutical formulations and other industrial applications.
Performance Comparison: Ion Chromatography vs. Alternative Methods
The choice of analytical technique depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common methods for potassium and sulfate analysis.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Ion Chromatography (IC) | Separation of ions on an ion-exchange column followed by detection (typically conductivity).[5] | High sensitivity and selectivity; Simultaneous analysis of multiple ions[4]; Greener methods with no organic solvents.[1] | High initial equipment cost; Potential for interferences from co-eluting ions.[2] | Routine quality control of pharmaceuticals; Analysis of environmental and food samples. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in a gaseous state.[4] | High sensitivity for metallic elements. | Only determines one element at a time; Requires flammable gases; Does not determine sulfate.[4] | Trace metal analysis. |
| Inductively Coupled Plasma (ICP-OES/MS) | Atoms are excited in a plasma and emit light at characteristic wavelengths (OES) or are detected by their mass (MS).[1] | Excellent sensitivity; Multi-element analysis. | High equipment and operational costs; Primarily for elemental analysis (cannot directly measure sulfate).[1] | Elemental impurity analysis in drug products. |
| Turbidimetric Method | Precipitation of sulfate as barium sulfate and measurement of turbidity.[6] | Simple and inexpensive. | Prone to interferences; Less precise and sensitive than IC.[7] | Rapid, less critical sulfate estimations. |
| High-Performance Liquid Chromatography (HPLC) with Corona Charged Aerosol Detector (CAD) | An alternative chromatographic technique for ion analysis.[8] | Can measure both anions and cations in a single analysis using standard HPLC equipment.[8] | May require dedicated columns and method development.[8] | Simultaneous analysis of ions and other non-ionic compounds. |
Validation of Ion Chromatography Methods: A Detailed Look
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][9]
The following tables summarize typical validation data for the determination of potassium and sulfate ions using ion chromatography.
Cation Analysis (Potassium)
| Parameter | Typical Performance | Reference |
| Linearity (Concentration Range) | 20.0–60.0 ppm (r² ≥ 0.999) | [1][9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [1] |
| Precision (% RSD) | < 1.0% (Intra- and Inter-day) | [1][9] |
| LOD | ~0.01 ppm | [7] |
| LOQ | ~0.03 ppm | [7] |
Anion Analysis (Sulfate)
| Parameter | Typical Performance | Reference |
| Linearity (Concentration Range) | 0.5 - 50 mg/L (r² ≥ 0.999) | [5] |
| Accuracy (% Recovery) | 95.0% - 105.0% | [10] |
| Precision (% RSD) | < 5.0% | [6] |
| LOD | 9 µmol/L (~0.86 mg/L) | [7] |
| LOQ | 27 µmol/L (~2.6 mg/L) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for the IC analysis of potassium and sulfate.
Protocol 1: Simultaneous Determination of Potassium, Sodium, and Magnesium
This method is suitable for the analysis of cations in oral pharmaceutical solutions.[1][9]
-
Instrumentation: Ion chromatograph with a conductivity detector (e.g., Dionex).
-
Mobile Phase: Gradient elution with Mobile Phase A (6.7% v/v methanesulfonic acid in water) and Mobile Phase B (Milli-Q water).[1]
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Dilute the sample with high-purity water to fall within the calibration range. Filter through a 0.45 µm filter if necessary.[5]
Protocol 2: Determination of Sulfate in Complex Matrices
This protocol is a general guide for sulfate analysis in aqueous samples.[5]
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.
-
Column: Anion-exchange column (e.g., Dionex AS14, AS23, or Metrosep A Supp series).[5]
-
Eluent: 3.5 mM Sodium Carbonate (Na₂CO₃) + 1.0 mM Sodium Bicarbonate (NaHCO₃).[10]
-
Flow Rate: 1.0 mL/min (for a 4 mm column).[5]
-
Column Temperature: 30–35°C.[5]
-
Detection: Suppressed conductivity.
-
Sample Preparation: For samples with high total dissolved solids (TDS), dilution (e.g., 1:100 to 1:1000) is necessary to reduce matrix effects.[5] For samples with particulates, filtration through a 0.45 µm filter is required.[5]
Visualizing the Workflow and Validation Process
To better understand the logical flow of an ion chromatography analysis and the method validation process, the following diagrams have been generated.
Caption: Experimental workflow for ion chromatography analysis.
Caption: Key parameters in the validation of an analytical method.
Conclusion
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry and other scientific fields. For the determination of this compound in complex samples, ion chromatography stands out as a robust, sensitive, and efficient technique.[1][4] It consistently demonstrates excellent performance in terms of linearity, accuracy, and precision, and its ability to simultaneously measure both cations and anions streamlines analytical workflows.[4] While alternative methods exist, IC coupled with suppressed conductivity detection is often considered the reference method for reliable ion analysis.[7] By following established validation protocols and understanding the comparative advantages of different techniques, researchers can ensure the integrity and accuracy of their analytical data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of ion chromatography to qualitative and quantitative determination of the main inorganic ionic components of samples from a production process of potassium sulphate [inis.iaea.org]
- 4. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 5. SULFATE ION CHROMATOGRAPHY METHOD VALIDATION.LAXMI ENTERPRISE. | Laxmi Enterprise - Vadodara [laxmienterprise.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Potassium Sulfate: A Guide for Laboratory Professionals
For immediate reference, potassium sulfate is generally not classified as a hazardous waste. Standard disposal procedures involve solid waste landfilling or, for small quantities of aqueous solutions, drain disposal after neutralization and significant dilution, pending local regulations. Always consult your institution's environmental health and safety (EHS) office and local wastewater treatment authority before proceeding with any disposal method.
This document provides essential safety and logistical information for the proper disposal of this compound (K₂SO₄), CAS No. 7778-80-5, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of a spill, avoid generating dust by using dry clean-up procedures for solids.[2] For liquid spills, absorb the material with an inert substance (e.g., sand or earth) and collect it in a suitable, sealed container for disposal.[1][3] Ensure the spill area is well-ventilated.[4]
Disposal Procedures
There are three primary methods for the disposal of this compound, each with specific procedural requirements. The selection of the appropriate method depends on the physical state of the waste (solid or aqueous solution), the quantity, and local regulations.
Solid Waste Disposal (Landfill)
Solid this compound that is unused or uncontaminated can typically be disposed of as non-hazardous solid waste. This method is often referred to as "Flinn Suggested Disposal Method #26a".
Procedure:
-
Ensure the this compound is in a sealed, clearly labeled container.[2]
-
The container should be of good integrity to prevent leaks.
-
Dispose of the container in the regular trash destined for a sanitary landfill.
-
For larger quantities (e.g., more than five pounds), it is advisable to contact your institution's hazardous waste coordinator for further evaluation.
Drain Disposal of Aqueous Solutions
Small quantities of dilute, aqueous solutions of this compound may be permissible for drain disposal. This method is contingent on approval from the local publicly owned treatment works (POTW) or equivalent wastewater authority.[5] It is crucial to adhere to strict pH and concentration limits.
Quantitative Disposal Guidelines for Aqueous Solutions
| Parameter | Guideline/Limit | Source Type |
| pH | 5.0 - 9.0 | University Guideline[6] |
| 5.5 - 9.5 | Institutional Guideline[7] | |
| Concentration | Diluted to less than 20% | Institutional Guideline[7] |
| Sulfate (SO₄²⁻) Discharge Limit | 128–429 mg/L (typical) | Regulatory Guideline (British Columbia, Canada)[8] |
| 250–500 mg/L (common) | International Recommendation[8][9] | |
| Quantity Limit | A few hundred grams or milliliters per day | University Guideline[6] |
| Up to 100g or 100mL per discharge | University Guideline[2][6] | |
| Dilution | Flush with at least 100-fold excess of water | University Guideline[2][6] |
Licensed Waste Disposal Contractor
For large quantities of this compound, or if it is contaminated with hazardous materials, disposal through a licensed professional waste disposal service is the required method.[6] This ensures "cradle-to-grave" responsibility for the chemical waste.
Procedure:
-
Package the this compound waste in a sealed, properly labeled container.
-
The label should clearly state "Hazardous Waste" (if applicable), the chemical name, and the accumulation start date.
-
Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.
Experimental Protocol: Neutralization and Drain Disposal of a this compound Solution
This protocol details the steps for the safe disposal of a small quantity (e.g., up to 100 mL) of a this compound solution down a laboratory sink drain. This procedure should only be performed after confirming its acceptability with local authorities.
Materials:
-
This compound solution (for disposal)
-
Dilute acid (e.g., 1M HCl or 1M H₂SO₄) or dilute base (e.g., 1M NaOH or sodium carbonate solution) for pH adjustment
-
pH meter or pH indicator strips
-
Large beaker
-
Stirring rod
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Perform the entire procedure in a well-ventilated area or a fume hood. Ensure the sink for disposal flows to a sanitary sewer and not a storm drain.[2][6]
-
Dilution: If the concentration of the this compound solution is high, dilute it by adding it to a larger volume of water in a beaker.
-
pH Measurement: Measure the pH of the solution using a calibrated pH meter or pH paper.
-
Neutralization:
-
If the pH is below 5.0, slowly add a dilute base (e.g., 1M NaOH) while stirring continuously until the pH is within the acceptable range of 5.0 to 9.0.[6]
-
If the pH is above 9.0, slowly add a dilute acid (e.g., 1M HCl) while stirring continuously until the pH is within the acceptable range.
-
Monitor the temperature of the solution during neutralization, as it can be an exothermic process. If necessary, use an ice bath to cool the beaker.
-
-
Final pH Verification: Once the pH has stabilized within the target range, re-check it to ensure it remains compliant.
-
Drain Disposal:
-
Turn on the cold water tap to a strong flow.
-
Slowly pour the neutralized and diluted this compound solution down the drain.[2]
-
Continue to flush the drain with a copious amount of water (at least 100 times the volume of the disposed solution) for several minutes to ensure it is thoroughly flushed through the plumbing.[2][6]
-
-
Cleanup: Rinse the beaker and any other equipment used with water and dispose of the rinsate down the drain.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 2. bsu.edu [bsu.edu]
- 3. Demo [flinnsci.com]
- 4. A new process for sulfate removal from industrial waters (Conference) | OSTI.GOV [osti.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Demo [flinnsci.com]
- 8. saltworkstech.com [saltworkstech.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
